molecular formula C10H20O B1582152 4-Decanone CAS No. 624-16-8

4-Decanone

Cat. No.: B1582152
CAS No.: 624-16-8
M. Wt: 156.26 g/mol
InChI Key: MKJDUHZPLQYUCB-UHFFFAOYSA-N
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Description

4-Decanone is a useful research compound. Its molecular formula is C10H20O and its molecular weight is 156.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Oxygenated hydrocarbons [FA12]. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

decan-4-one
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InChI

InChI=1S/C10H20O/c1-3-5-6-7-9-10(11)8-4-2/h3-9H2,1-2H3
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InChI Key

MKJDUHZPLQYUCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40211451
Record name 4-Decanone
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Molecular Weight

156.26 g/mol
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Physical Description

Clear colorless liquid; [Acros Organics MSDS]
Record name 4-Decanone
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CAS No.

624-16-8
Record name 4-Decanone
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Record name 4-Decanone
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Record name 4-Decanone
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Record name Decan-1-oyl chloride
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Record name 4-DECANONE
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of 4-Decanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Decanone (CAS No. 624-16-8), also known as hexyl propyl ketone, is a saturated aliphatic ketone with the chemical formula C₁₀H₂₀O.[1][2] This document provides a comprehensive overview of its core chemical and physical properties, detailed experimental protocols for their determination, and logical workflow diagrams to support research and development activities. This compound finds applications as a flavoring agent and in the fragrance industry.[3][4]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. This data is essential for understanding its behavior in various experimental and industrial settings.

PropertyValueReference(s)
Molecular Formula C₁₀H₂₀O[1][2]
Molecular Weight 156.27 g/mol [1][5]
Appearance Clear, colorless to pale yellow liquid[3][6]
Odor Fruity, creamy[3][4]
Density 0.824 g/mL[7]
Boiling Point 205-207 °C at 760 mmHg[6]
Melting Point -9 °C[6][7]
Solubility in Water 131 mg/L at 25 °C (estimated)[6]
Solubility in Organic Solvents Soluble in alcohol and non-polar solvents like hexane (B92381) and benzene.[3][6]
Refractive Index 1.424[7]
Flash Point 71.1 °C (160.0 °F) TCC (estimated)[6]
CAS Number 624-16-8[1]

Experimental Protocols

Detailed methodologies for the determination of key physical and chemical properties of this compound are provided below. These protocols are foundational for ensuring accurate and reproducible results in a laboratory setting.

Determination of Boiling Point (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The Thiele tube method is a convenient micro-method for this determination.[8]

Materials:

  • This compound sample

  • Thiele tube

  • Thermometer (0-250 °C)

  • Capillary tube (sealed at one end)

  • Mineral oil

  • Bunsen burner or heating mantle

  • Small rubber band or wire

Procedure:

  • A small amount of this compound (approximately 0.5 mL) is placed in a small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

  • The test tube is attached to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • The Thiele tube is filled with mineral oil to a level just above the side arm.

  • The thermometer and test tube assembly is immersed in the mineral oil in the Thiele tube.

  • The side arm of the Thiele tube is gently heated.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Heating is continued until a continuous and rapid stream of bubbles is observed.

  • The heat source is removed, and the apparatus is allowed to cool.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[8]

Determination of Density

Density is a fundamental physical property defined as mass per unit volume. For a liquid like this compound, this can be determined gravimetrically.[7][9]

Materials:

  • This compound sample

  • Pycnometer (specific gravity bottle) of a known volume

  • Analytical balance

  • Thermometer

Procedure:

  • The empty pycnometer is cleaned, dried, and its mass is accurately weighed on an analytical balance.

  • The pycnometer is filled with distilled water and its mass is weighed again. The temperature of the water is recorded. The density of water at this temperature is known, allowing for the precise calculation of the pycnometer's volume.

  • The pycnometer is emptied, dried thoroughly, and then filled with the this compound sample.

  • The mass of the pycnometer filled with this compound is determined.

  • The density of this compound is calculated by dividing the mass of the sample by the volume of the pycnometer.

Spectroscopic Analysis

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the characteristic absorption of the carbonyl group (C=O) is of primary interest.[10]

Instrumentation:

  • Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • A background spectrum of the clean ATR crystal is recorded.

  • A small drop of this compound is placed directly onto the ATR crystal.

  • The spectrum of the sample is recorded over a range of approximately 4000-600 cm⁻¹.

  • The characteristic absorption peak for the C=O stretch in a saturated aliphatic ketone is expected around 1715 cm⁻¹.[10]

¹H and ¹³C NMR spectroscopy provide detailed information about the structure of a molecule.

Sample Preparation: [1][11]

  • Approximately 10-20 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • A small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), is added for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Analysis:

  • The spectrum will show signals corresponding to the different types of protons in the molecule. The integration of these signals will be proportional to the number of protons of each type. Key expected signals include triplets for the methyl groups and multiplets for the methylene (B1212753) groups.

¹³C NMR Analysis:

  • The spectrum will show a distinct signal for the carbonyl carbon, typically in the range of 200-220 ppm for ketones.[12] Other signals will correspond to the different methylene and methyl carbons in the alkyl chains.

GC-MS is a powerful technique for separating and identifying volatile compounds.[5]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

Procedure:

  • A dilute solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or hexane) is prepared.

  • A small volume (typically 1 µL) of the solution is injected into the GC.

  • The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column, where separation occurs based on boiling point and polarity.

  • The separated components elute from the column and enter the mass spectrometer, where they are ionized and fragmented.

  • The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (m/z = 156) and a characteristic fragmentation pattern.

Logical and Experimental Workflows

Visualizing workflows and relationships can aid in understanding the processes involved in the study of this compound.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (e.g., 4-decanol) oxidation Oxidation Reaction (e.g., with PCC or Swern oxidation) start->oxidation workup Reaction Work-up (Extraction and Washing) oxidation->workup purification Purification (e.g., Column Chromatography) workup->purification product Pure this compound purification->product ir IR Spectroscopy (Verify C=O group) product->ir nmr NMR Spectroscopy (Confirm Structure) product->nmr gcms GC-MS Analysis (Purity and MW) product->gcms phys_props Physical Properties (Boiling Point, Density) product->phys_props

Caption: Workflow for the synthesis and characterization of this compound.

Property_Relationships cluster_structure Molecular Structure cluster_properties Physical Properties formula Molecular Formula (C₁₀H₂₀O) mw Molecular Weight formula->mw functional_group Functional Group (Carbonyl, C=O) formula->functional_group alkyl_chains Alkyl Chains (Propyl and Hexyl) formula->alkyl_chains bp Boiling Point mw->bp Influences mp Melting Point mw->mp Influences density Density mw->density Influences functional_group->bp Determines solubility Solubility functional_group->solubility Determines ir_spectrum IR Spectrum functional_group->ir_spectrum Determines alkyl_chains->bp Affects alkyl_chains->mp Affects alkyl_chains->solubility Affects alkyl_chains->density Affects

Caption: Logical relationships between the molecular structure and physical properties of this compound.

References

4-decanone structural formula and isomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Decanone: Structural Formula and Isomerism

This technical guide provides a comprehensive overview of this compound, focusing on its structural formula and the various isomers it can form. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering detailed information on its chemical properties, isomer classification, and relevant experimental methodologies.

Introduction to this compound

This compound, also known as propyl hexyl ketone, is an aliphatic ketone with the molecular formula C₁₀H₂₀O.[1][2] It is a clear, colorless liquid at room temperature.[1] Understanding the structure and isomerism of this compound is fundamental to its application in various chemical syntheses and for differentiating it from other related compounds in analytical studies.

Structural Formula

The structure of this compound consists of a ten-carbon chain with a carbonyl group (C=O) located at the fourth carbon position.

  • IUPAC Name: Decan-4-one[1]

  • Molecular Formula: C₁₀H₂₀O[1][2]

  • Molecular Weight: 156.27 g/mol [1][3]

  • SMILES: CCCCCCC(=O)CCC[1][4]

  • InChI: InChI=1S/C10H20O/c1-3-5-6-7-9-10(11)8-4-2/h3-9H2,1-2H3[1][2]

  • CAS Number: 624-16-8[1][2]

Physicochemical Properties of this compound

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

PropertyValueUnitReference
Molecular Weight 156.27 g/mol [1][3]
Appearance Colorless to pale yellow liquid-[5]
Melting Point -9 to -5°C[5]
Boiling Point 205 to 207°C[5]
Density 0.824g/mL[6]
Refractive Index 1.424-[6]
Water Solubility 131mg/L at 25°C (estimated)[5]
logP (Octanol/Water) 3.2-[5]

Isomerism in Decanones

Isomers are molecules that have the same molecular formula but different arrangements of atoms.[7][8] For the molecular formula C₁₀H₂₀O, a multitude of isomers exist, which can be broadly classified into structural isomers and stereoisomers.

Structural Isomers

Structural isomers have the same molecular formula but different connectivity of atoms.[7] For this compound, these include positional, chain, and functional group isomers.

  • Positional Isomers: These isomers differ in the position of the carbonyl group on the decane (B31447) backbone.[9][10] Examples include:

  • Chain Isomers: These isomers have different arrangements of the carbon skeleton, such as branching.[8] There is a vast number of possible chain isomers. Examples include:

    • 2-Methyl-4-nonanone

    • 3,3-Dimethyl-2-octanone

    • 5-Propyl-2-heptanone

  • Functional Group Isomers: These isomers have different functional groups.[7][9] For C₁₀H₂₀O, the most common functional group isomers are aldehydes, but cyclic alcohols and ethers also exist.

    • Aldehyde: Decanal

    • Cyclic Alcohols: Cyclodecanol, various methylcyclononanols, etc.

    • Unsaturated Alcohols: For example, decenols like dec-1-en-4-ol.

Isomer Classification for C10H20O C10H20O C10H20O Structural Structural Isomers C10H20O->Structural Stereo Stereoisomers C10H20O->Stereo Positional Positional Isomers Structural->Positional Chain Chain Isomers Structural->Chain Functional Functional Group Isomers Structural->Functional Enantiomers Enantiomers Stereo->Enantiomers Diastereomers Diastereomers Stereo->Diastereomers Decanone2 2-Decanone Positional->Decanone2 Decanone3 3-Decanone Positional->Decanone3 Decanone5 5-Decanone Positional->Decanone5 Methylnonanone Methylnonanones Chain->Methylnonanone Ethyloctanone Ethyloctanones Chain->Ethyloctanone Decanal Decanal (Aldehyde) Functional->Decanal Cyclodecanol Cyclic Alcohols Functional->Cyclodecanol

Caption: Logical relationship of isomers for the molecular formula C₁₀H₂₀O.

Stereoisomers

Stereoisomers have the same molecular formula and connectivity but differ in the three-dimensional arrangement of atoms.[11]

  • Enantiomers: These are non-superimposable mirror images of each other that arise from the presence of a chiral center.[12][13] A chiral carbon is an atom bonded to four different groups. While this compound itself is not chiral, many of its isomers are. For example, 3-decanone is chiral, as are branched ketones like 2-methyl-4-nonanone. These chiral molecules can exist as a pair of enantiomers (R and S forms).

  • Diastereomers: These are stereoisomers that are not mirror images of each other. Diastereomers occur in compounds with two or more chiral centers. For example, a branched decanone with two chiral centers, such as 3,5-dimethyl-4-octanone, can have diastereomers.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of ketones is the oxidation of secondary alcohols. This compound can be synthesized by the oxidation of 4-decanol (B1670015).

Protocol: Oxidation of 4-Decanol to this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-decanol in a suitable solvent such as dichloromethane (B109758) or acetone.

  • Oxidation: Cool the solution in an ice bath. Slowly add an oxidizing agent, such as pyridinium (B92312) chlorochromate (PCC) or a solution of sodium dichromate in sulfuric acid (Jones oxidation).

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir until the reaction is complete. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Once the reaction is complete, quench the reaction by adding water. Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude this compound can be further purified by vacuum distillation or column chromatography.

Workflow for Synthesis and Purification of this compound cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification Setup Dissolve 4-decanol in solvent Oxidation Add oxidizing agent (e.g., PCC) at 0°C Setup->Oxidation Stir Stir at room temperature Oxidation->Stir Monitor Monitor reaction by TLC/GC Stir->Monitor Quench Quench with water Monitor->Quench Reaction complete Separate Separate organic layer Quench->Separate Wash Wash with NaHCO3 and brine Separate->Wash Dry Dry over MgSO4 Wash->Dry Filter Filter Dry->Filter Concentrate Concentrate in vacuo Filter->Concentrate Purify Purify by distillation or chromatography Concentrate->Purify FinalProduct FinalProduct Purify->FinalProduct Pure this compound

Caption: Experimental workflow for the synthesis of this compound.

Analytical Characterization

The identification and differentiation of this compound and its isomers are typically performed using a combination of spectroscopic and chromatographic techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC separates the volatile compounds in a mixture, and MS provides information about the molecular weight and fragmentation pattern, which helps in identifying the specific isomer.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for the unambiguous determination of the structure of each isomer.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of the carbonyl (C=O) functional group, which exhibits a characteristic strong absorption band around 1715 cm⁻¹.[2]

Conclusion

This compound is a simple aliphatic ketone with a wide range of structural and stereoisomers. A thorough understanding of its chemical structure, properties, and the nuances of its isomerism is critical for its use in research and industry. The experimental protocols for its synthesis and the analytical methods for its characterization provide the necessary tools for scientists to work with this compound and its related isomers effectively. The data and workflows presented in this guide serve as a valuable resource for professionals in the chemical and pharmaceutical sciences.

References

An In-depth Technical Guide to 4-Decanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 4-decanone, including its chemical identity, physicochemical properties, synthesis protocols, and potential biological activities. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Synonyms

The compound with the chemical formula C₁₀H₂₀O is systematically named decan-4-one according to IUPAC nomenclature.[1] It is an aliphatic ketone, also referred to by various synonyms.

Identifier Type Identifier
IUPAC Name decan-4-one
Synonyms n-Propyl n-hexyl ketone, Hexyl propyl ketone, Propyl hexyl ketone
CAS Number 624-16-8
Molecular Formula C₁₀H₂₀O
SMILES CCCCCCC(=O)CCC
InChIKey MKJDUHZPLQYUCB-UHFFFAOYSA-N

Physicochemical Properties

This compound is a colorless to pale yellow liquid.[2] Its key physical and chemical properties are summarized in the table below.

Property Value Notes
Molecular Weight 156.27 g/mol [3]
Melting Point -9 to -5 °Cat 760 mmHg[2]
Boiling Point 205 to 207 °Cat 760 mmHg[2]
Density ~0.82 g/cm³at 20 °C
Vapor Pressure 0.211 mmHgat 25 °C (estimated)[2]
Flash Point 71.1 °C(estimated)[2]
Water Solubility 131 mg/Lat 25 °C (estimated)[2]
logP (o/w) 3.200[2]
Appearance Colorless to pale yellow liquid[2]

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be effectively achieved through a two-step process involving the formation of the precursor alcohol, 4-decanol (B1670015), via a Grignard reaction, followed by its oxidation to the corresponding ketone.

Step 1: Synthesis of 4-Decanol via Grignard Reaction

This protocol outlines the synthesis of 4-decanol from butanal and hexylmagnesium bromide.

Materials:

Procedure:

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings. Add a solution of 1-bromohexane in anhydrous diethyl ether dropwise to initiate the reaction. Once initiated, add the remaining 1-bromohexane solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of hexylmagnesium bromide.

  • Reaction with Butanal: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of butanal in anhydrous diethyl ether dropwise from the dropping funnel. Maintain the temperature below 10 °C during the addition. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

  • Quenching and Work-up: Cool the reaction mixture again to 0 °C and slowly add saturated aqueous ammonium chloride solution to quench the reaction. Separate the ether layer and extract the aqueous layer twice with diethyl ether.

  • Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-decanol. The crude product can be further purified by vacuum distillation.

Step 2: Oxidation of 4-Decanol to this compound

This protocol describes the oxidation of the secondary alcohol, 4-decanol, to this compound using pyridinium (B92312) chlorochromate (PCC).

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend PCC and a small amount of celite or silica gel in anhydrous DCM.

  • Addition of Alcohol: Dissolve 4-decanol in anhydrous DCM and add it to the PCC suspension in one portion.

  • Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts. Wash the silica gel pad with additional diethyl ether. Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be purified by flash chromatography or distillation.

Diagrams and Visualizations

Synthesis Workflow of this compound

The following diagram illustrates the two-step synthesis of this compound.

Synthesis_Workflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Oxidation butanal Butanal decanol_intermediate 4-Decanol Intermediate butanal->decanol_intermediate + Diethyl Ether hexylmagnesium_bromide Hexylmagnesium Bromide hexylmagnesium_bromide->decanol_intermediate + Diethyl Ether decanol 4-Decanol decanol_intermediate->decanol decanone This compound decanol->decanone + DCM pcc PCC pcc->decanone + DCM

Caption: Synthetic pathway for this compound production.

Proposed Antimicrobial Mechanism of Action

While specific signaling pathways for this compound have not been elucidated, the proposed mechanism of action for aliphatic ketones involves the disruption of the microbial cell membrane.

Antimicrobial_Mechanism cluster_membrane Bacterial Cell Membrane lipid_bilayer Lipid Bilayer disruption Membrane Disruption lipid_bilayer->disruption membrane_proteins Membrane Proteins membrane_proteins->disruption ketone This compound ketone->lipid_bilayer Intercalation leakage Leakage of Cellular Contents disruption->leakage cell_death Cell Death leakage->cell_death

Caption: Proposed mechanism of membrane disruption.

Biological Activity

There is limited specific data on the antimicrobial and antifungal activities of this compound. However, studies on other aliphatic ketones, such as 2-nonanone, 2-decanone, and 2-undecanone, which are found in essential oils, have demonstrated antimicrobial properties.[4] The primary mechanism of action is believed to be the disruption of the cell membrane's integrity. The lipophilic nature of these ketones allows them to intercalate into the lipid bilayer, leading to increased membrane fluidity and permeability, leakage of essential intracellular components, and ultimately cell death.

Further research is required to quantify the specific minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) values of this compound against various bacterial and fungal strains to fully assess its potential as a drug development candidate.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-Decanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-decanone. The information presented herein is intended to support researchers, scientists, and professionals in the field of drug development in the structural elucidation and characterization of this and related ketone compounds. This document includes detailed spectral data, experimental protocols, and a visualization of the molecular structure with its corresponding NMR signal assignments.

¹H and ¹³C NMR Spectral Data

The ¹H and ¹³C NMR spectra of this compound were acquired and analyzed to provide detailed information on the chemical environment of each proton and carbon atom in the molecule. The data is summarized in the tables below.

Table 1: ¹H NMR Spectral Data for this compound

Atom NumberChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
10.89Triplet7.23H
21.58Sextet7.42H
32.38Triplet7.42H
52.38Triplet7.42H
61.52Quintet7.52H
7, 8, 91.28Multiplet-6H
100.88Triplet6.83H

Table 2: ¹³C NMR Spectral Data for this compound

Atom NumberChemical Shift (δ, ppm)
113.9
217.2
344.9
4 (C=O)211.8
542.0
623.8
731.5
822.5
9Not available
1014.0

Experimental Protocols

The following protocols describe the methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

  • Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurities in the NMR spectrum.

  • Solvent Selection: Deuterated chloroform (B151607) (CDCl₃) is a suitable solvent for this compound.

  • Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃.

  • Internal Standard: Tetramethylsilane (TMS) is added to the solvent to serve as an internal reference for chemical shifts (δ = 0.00 ppm).

  • Sample Filtration: Filter the sample solution through a pipette containing a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

¹H NMR Spectroscopy

  • Spectrometer: A 400 MHz (or higher) NMR spectrometer.

  • Pulse Program: Standard single-pulse sequence.

  • Acquisition Parameters:

    • Spectral Width: 0-10 ppm

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Acquisition Time: 4.0 s

  • Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase the spectrum manually.

    • Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.

    • Integrate all signals.

¹³C NMR Spectroscopy

  • Spectrometer: A 100 MHz (or higher) NMR spectrometer.

  • Pulse Program: Standard proton-decoupled pulse sequence.

  • Acquisition Parameters:

    • Spectral Width: 0-220 ppm

    • Number of Scans: 1024 (or more for dilute samples)

    • Relaxation Delay: 2.0 s

    • Acquisition Time: 1.0 s

  • Processing:

    • Apply a Fourier transform to the FID.

    • Phase the spectrum.

    • Calibrate the chemical shift axis using the CDCl₃ solvent peak at 77.16 ppm.

Structural Assignment and NMR Correlation

The following diagram illustrates the structure of this compound and the assignment of the ¹H and ¹³C NMR signals to their corresponding atoms.

Caption: Correlation of this compound structure with its ¹H and ¹³C NMR signals.

An In-depth Technical Guide to the Infrared (IR) Spectroscopy Analysis of 4-Decanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the infrared (IR) spectroscopy analysis of 4-decanone, a saturated aliphatic ketone. The document details the characteristic IR absorption bands, a standard experimental protocol for spectral acquisition, and logical workflows for analysis and interpretation, designed to aid researchers in the identification and characterization of this and similar compounds.

Data Presentation: IR Spectral Data of this compound

The infrared spectrum of this compound is characterized by several key absorption bands that correspond to the vibrational modes of its functional groups. The most prominent of these is the strong carbonyl (C=O) stretch, which is a hallmark of ketones. The quantitative data for the principal absorption peaks, based on the gas-phase spectrum from the National Institute of Standards and Technology (NIST), are summarized in the table below.[1] It is important to note that peak positions in a liquid-phase spectrum may vary slightly.

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupIntensity
~2960C-H Asymmetric Stretch-CH₃Strong
~2935C-H Asymmetric Stretch-CH₂-Strong
~2874C-H Symmetric Stretch-CH₃Medium
~2860C-H Symmetric Stretch-CH₂-Medium
~1738 C=O Stretch Ketone Very Strong
~1467C-H Bend (Scissoring)-CH₂-Medium
~1378C-H Bend (Symmetric)-CH₃Medium

Note: Data is derived from the gas-phase spectrum of this compound provided by the NIST WebBook.[1] The characteristic carbonyl stretch for saturated aliphatic ketones in the liquid phase is typically observed around 1715 cm⁻¹.[2][3]

Experimental Protocol: Acquiring the IR Spectrum of this compound

This section outlines a detailed methodology for obtaining a high-quality Fourier Transform Infrared (FT-IR) spectrum of a liquid sample such as this compound.

Objective: To obtain the infrared spectrum of liquid this compound using an FT-IR spectrometer.

Materials:

  • FT-IR Spectrometer with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or mercury cadmium telluride (MCT) detector.

  • Computer with spectral acquisition and analysis software.

  • Liquid sample cell (e.g., sealed cell with NaCl or KBr windows) or an Attenuated Total Reflectance (ATR) accessory.

  • This compound (liquid).

  • Volatile solvent for cleaning (e.g., isopropanol, acetone).

  • Lint-free wipes.

  • Pasteur pipette or syringe.

Procedure:

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's instructions.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • Background Spectrum Acquisition:

    • If using a liquid cell, ensure the cell is clean and dry. Assemble the empty cell and place it in the sample holder.

    • If using an ATR accessory, ensure the crystal surface is clean.

    • Acquire a background spectrum. This will account for the absorbance of the cell windows (if used) and any atmospheric components. The typical spectral range for organic compounds is 4000 to 400 cm⁻¹.[4]

  • Sample Preparation and Loading:

    • For a Liquid Cell:

      • Disassemble the cell and place one to two drops of this compound onto the center of one window using a clean Pasteur pipette.

      • Carefully place the second window on top, ensuring the liquid spreads to form a thin, uniform film without air bubbles.

      • Secure the cell in the holder.

    • For an ATR Accessory:

      • Place a small drop of this compound directly onto the ATR crystal.[5] Ensure the crystal is fully covered.

  • Sample Spectrum Acquisition:

    • Place the loaded sample cell or the ATR accessory with the sample into the sample compartment of the spectrometer.

    • Acquire the sample spectrum. To improve the signal-to-noise ratio, multiple scans (typically 16 or 32) are co-added and averaged.[4]

  • Data Processing and Analysis:

    • The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

    • Perform any necessary baseline corrections or smoothing.

    • Use the software tools to identify the wavenumbers of the major absorption peaks.

    • Correlate the observed peaks with known functional group absorption frequencies to confirm the structure of this compound.

  • Cleaning:

    • Thoroughly clean the liquid cell windows or the ATR crystal with a suitable solvent and lint-free wipes to prevent cross-contamination between samples.[4][5]

Mandatory Visualizations

The following diagrams illustrate the logical workflow of an IR spectroscopy experiment and the relationship between the functional groups of this compound and their characteristic IR absorptions.

IR_Analysis_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis start Start instrument_prep Instrument Preparation (Power On, Purge) start->instrument_prep background Acquire Background Spectrum instrument_prep->background sample_prep Sample Preparation (Liquid Cell or ATR) background->sample_prep sample_acq Acquire Sample Spectrum sample_prep->sample_acq processing Data Processing (Baseline Correction, etc.) sample_acq->processing peak_id Peak Identification processing->peak_id interpretation Spectral Interpretation (Functional Group Assignment) peak_id->interpretation report Generate Report interpretation->report

Caption: Workflow for IR Spectroscopy Analysis.

Functional_Group_IR_Correlation cluster_groups Functional Groups & IR Absorptions mol {this compound | CH₃(CH₂)₅C(=O)(CH₂)₂CH₃} carbonyl Carbonyl (C=O) ~1715 cm⁻¹ (Strong) mol->carbonyl ch2 Methylene (-CH₂-) ~2935, 2860, 1467 cm⁻¹ mol->ch2 ch3 Methyl (-CH₃) ~2960, 2874, 1378 cm⁻¹ mol->ch3

Caption: Key Functional Groups of this compound and their IR Absorptions.

References

Synthesis of 4-Decanone from 4-Decanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-decanone from 4-decanol (B1670015), a common oxidation reaction in organic chemistry. The document details various established oxidation methodologies, offering in-depth experimental protocols and comparative data to aid in the selection of the most suitable method for specific research and development needs.

Introduction

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of chemical intermediates and final products in the pharmaceutical and fine chemical industries. 4-Decanol, a ten-carbon secondary alcohol, can be efficiently converted to its corresponding ketone, this compound, through a variety of oxidative methods. The choice of oxidant and reaction conditions is critical and depends on factors such as substrate sensitivity, desired yield, scalability, and safety considerations. This guide explores four widely-used oxidation protocols: Swern oxidation, Dess-Martin periodinane (DMP) oxidation, Jones oxidation, and pyridinium (B92312) chlorochromate (PCC) oxidation.

Comparative Overview of Oxidation Methods

The selection of an appropriate oxidation method is a critical decision in synthetic planning. The following table summarizes key quantitative parameters for the conversion of 4-decanol to this compound using different established protocols. Yields and reaction times are representative of typical outcomes for the oxidation of long-chain secondary alcohols.

Oxidation MethodOxidizing AgentTypical Yield (%)Reaction Time (hours)Temperature (°C)Key Considerations
Swern Oxidation Oxalyl chloride, DMSO, Triethylamine (B128534)>952 - 4-78 to room temp.Mild conditions, high yield; requires cryogenic temperatures and produces a malodorous byproduct (dimethyl sulfide).[1][2][3]
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)90 - 951 - 3Room temp.Mild, non-toxic (metal-free), and fast; DMP is a specialty reagent and can be expensive.[4][5]
Jones Oxidation Chromium trioxide in sulfuric acid/acetone (B3395972)85 - 951 - 40 to room temp.High yield and inexpensive reagents; uses carcinogenic Cr(VI) and is highly acidic, which may not be suitable for sensitive substrates.[6][7][8][9]
PCC Oxidation Pyridinium Chlorochromate80 - 902 - 6Room temp.Milder than Jones reagent and selective; PCC is a Cr(VI) reagent and can be acidic, requiring buffering for sensitive substrates.[10][11][12][13][14]

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound from 4-decanol using the aforementioned oxidation methods.

Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base such as triethylamine.[1][2][15] It is known for its mild reaction conditions and high yields.[16]

Materials:

  • 4-decanol

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N)

  • Dichloromethane (B109758) (CH₂Cl₂), anhydrous

  • Nitrogen or Argon gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • To a stirred solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (0.2 M) at -78 °C under an inert atmosphere, add a solution of DMSO (2.2 equivalents) in anhydrous dichloromethane dropwise.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add a solution of 4-decanol (1.0 equivalent) in anhydrous dichloromethane dropwise, ensuring the temperature remains below -60 °C.

  • Stir the reaction mixture for 1 hour at -78 °C.

  • Add triethylamine (5.0 equivalents) dropwise and allow the reaction to warm to room temperature over 1 hour.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

  • Purify the crude product by column chromatography on silica (B1680970) gel or distillation.

Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation employs a hypervalent iodine reagent, Dess-Martin periodinane (DMP), which offers a mild and selective method for oxidizing alcohols to ketones at room temperature.[4][5]

Materials:

  • 4-decanol

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Sodium thiosulfate (B1220275) (Na₂S₂O₃)

Procedure:

  • To a stirred solution of 4-decanol (1.0 equivalent) in anhydrous dichloromethane (0.1 M), add Dess-Martin periodinane (1.2 equivalents) in one portion at room temperature.

  • Stir the reaction mixture for 1-3 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃.

  • Stir vigorously until the solid dissolves and the layers become clear.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to afford crude this compound.

  • Purify by column chromatography or distillation.

Jones Oxidation

The Jones oxidation is a robust and efficient method using chromic acid, generated in situ from chromium trioxide and sulfuric acid in acetone.[6][7][8]

Materials:

  • 4-decanol

  • Chromium trioxide (CrO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Acetone

  • Isopropanol (B130326) (for quenching)

Procedure:

  • Prepare the Jones reagent by slowly adding a solution of chromium trioxide (e.g., 26.7 g in 23 mL of concentrated H₂SO₄) to 100 mL of water, with cooling.

  • Dissolve 4-decanol (1.0 equivalent) in acetone in a flask equipped with a dropping funnel and a thermometer.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add the Jones reagent dropwise to the stirred solution of the alcohol, maintaining the temperature below 20 °C. A color change from orange-red to green will be observed.

  • Continue adding the reagent until the orange color persists.

  • Stir the reaction mixture for an additional 30 minutes at room temperature.

  • Quench the excess oxidant by the dropwise addition of isopropanol until the green color of Cr(III) persists.

  • Dilute the mixture with water and extract with diethyl ether or dichloromethane.

  • Wash the combined organic extracts with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give crude this compound.

  • Purify by distillation under reduced pressure.

Pyridinium Chlorochromate (PCC) Oxidation

PCC is a milder alternative to Jones reagent, allowing for the oxidation of secondary alcohols to ketones under less acidic conditions.[11][13][14]

Materials:

  • 4-decanol

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Celite® or silica gel

Procedure:

  • To a stirred suspension of PCC (1.5 equivalents) and Celite® in anhydrous dichloromethane, add a solution of 4-decanol (1.0 equivalent) in anhydrous dichloromethane in one portion.

  • Stir the mixture at room temperature for 2-6 hours, monitoring the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the filter cake thoroughly with diethyl ether.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify by column chromatography or distillation.

Experimental Workflow and Signaling Pathways

The general workflow for the synthesis, purification, and characterization of this compound is depicted below.

Synthesis_Workflow 4-Decanol 4-Decanol Oxidation Oxidation Crude this compound Crude this compound Oxidation->Crude this compound Purification Purification Crude this compound->Purification Pure this compound Pure this compound Purification->Pure this compound Characterization Characterization Pure this compound->Characterization

Caption: General workflow for the synthesis of this compound.

Characterization of this compound

The successful synthesis of this compound can be confirmed by various spectroscopic methods. The following table summarizes the expected analytical data for the purified product.

Analytical TechniqueExpected Data
Infrared (IR) Spectroscopy Strong absorption band around 1715 cm⁻¹ corresponding to the C=O stretch of a ketone.[17][18]
¹H NMR Spectroscopy Triplets around 2.4 ppm (4H) for the CH₂ groups adjacent to the carbonyl, a multiplet around 1.2-1.6 ppm for other CH₂ groups, and triplets around 0.9 ppm (6H) for the terminal CH₃ groups.[19]
¹³C NMR Spectroscopy A peak around 211 ppm for the carbonyl carbon. Other peaks in the aliphatic region.
Mass Spectrometry (MS) Molecular ion peak (M⁺) at m/z = 156.[17][20]

Conclusion

The synthesis of this compound from 4-decanol can be achieved through several reliable oxidation methods. The choice of a specific protocol should be guided by the desired scale of the reaction, the availability and cost of reagents, and the presence of other functional groups in the substrate. For high-yield, mild reactions where cost is not a primary concern, Swern and Dess-Martin oxidations are excellent choices. For large-scale and cost-effective syntheses, Jones oxidation remains a viable, albeit hazardous, option. PCC oxidation offers a balance between reactivity and milder conditions compared to the Jones reagent. Proper purification and spectroscopic characterization are essential to ensure the identity and purity of the final product.

References

The Elusive Presence of 4-Decanone in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the current scientific understanding of the natural occurrence of 4-decanone, a C10 aliphatic ketone, in the plant kingdom. While its presence has been anecdotally noted in certain aromatic plants, rigorous quantitative data and elucidated biosynthetic pathways remain largely absent from peer-reviewed literature. This document summarizes the available information, outlines detailed experimental protocols for the identification and quantification of ketones in plant-derived essential oils, and proposes a putative biosynthetic pathway. The aim is to provide a comprehensive resource for researchers investigating the phytochemistry and potential applications of this compound.

Natural Occurrence of this compound in Plants

The natural occurrence of this compound in plants is not well-documented in scientific literature. While commercial suppliers of flavor and fragrance compounds suggest its presence in "Japanese allspice," believed to be Lindera umbellata (Thunb.), and "allspice," derived from Pimenta dioica (L.) Merr., comprehensive chemical analyses of the essential oils from these species have not consistently reported this compound. This discrepancy suggests that this compound, if present, may be a minor constituent, or its expression may be dependent on specific chemotypes, environmental conditions, or post-harvest processing.

Quantitative Data Summary

As of the latest literature review, there is no specific quantitative data available for the concentration of this compound in any plant species. The following table reflects this absence of data.

Plant SpeciesCommon NameFamilyPlant PartConcentration of this compoundReference
Lindera umbellataJapanese Allspice, KuromojiLauraceaeLeaves, TwigsNot Reported in Analyzed Samples[1][2][3][4][5]
Pimenta racemosaWest Indian BayMyrtaceaeLeavesNot Reported in Analyzed Samples[6][7][8][9][10]

Experimental Protocols

For researchers aiming to investigate the presence and quantity of this compound in plant materials, the following detailed experimental protocols for essential oil extraction and analysis are recommended.

Essential Oil Extraction: Hydrodistillation

Hydrodistillation is a standard method for extracting volatile compounds from plant materials.

Apparatus:

  • Clevenger-type apparatus

  • Heating mantle

  • Round-bottom flask

  • Condenser

  • Collection burette

Procedure:

  • Sample Preparation: Fresh or dried plant material (e.g., leaves, twigs) is coarsely ground to increase the surface area for efficient oil extraction.

  • Distillation: A known weight of the plant material is placed in the round-bottom flask with a sufficient volume of distilled water. The flask is heated, and the resulting steam, carrying the volatile oils, passes through the condenser.

  • Collection: The condensed mixture of oil and water is collected in the burette, where the oil, being less dense than water, separates and forms a layer on top.

  • Drying and Storage: The collected essential oil is separated from the aqueous layer and dried over anhydrous sodium sulfate (B86663) to remove any residual water. The oil is then stored in a sealed, dark glass vial at 4°C until analysis.

Identification and Quantification: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the separation, identification, and quantification of volatile compounds in essential oils.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column (e.g., DB-5ms, HP-5ms)

  • Helium as carrier gas

Procedure:

  • Sample Preparation: The extracted essential oil is diluted in a suitable solvent (e.g., hexane, dichloromethane) to an appropriate concentration. An internal standard (e.g., n-alkane series) is added for the calculation of Retention Indices.

  • GC Separation: A small volume of the diluted sample is injected into the GC. The oven temperature is programmed to increase gradually, allowing for the separation of compounds based on their boiling points and polarity.

  • MS Detection and Identification: As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a unique fragmentation pattern for each compound, is compared against a spectral library (e.g., NIST, Wiley) for identification. The identity of this compound can be confirmed by comparing its mass spectrum and retention index with that of an authentic standard.[11][12][13]

  • Quantification: For quantitative analysis, a calibration curve is prepared using a certified reference standard of this compound at various concentrations. The peak area of this compound in the sample chromatogram is then used to determine its concentration based on the calibration curve.

Biosynthesis of Aliphatic Ketones in Plants

The biosynthesis of this compound in plants has not been specifically elucidated. However, it is plausible that it originates from fatty acid metabolism. While the biosynthesis of methyl ketones (2-alkanones) from β-ketoacyl-ACPs via the action of MKS1 and MKS2 enzymes is known in some plants like tomato, the formation of an ethyl ketone like this compound (a 4-oxo compound) would require a different mechanism.

A hypothetical pathway could involve the β-oxidation of a fatty acid, followed by a decarboxylation step.

Putative Biosynthetic Pathway of this compound

The following diagram illustrates a plausible, though unconfirmed, biosynthetic pathway for this compound, starting from a C12 fatty acid.

Putative Biosynthesis of this compound C12 Fatty Acid C12 Fatty Acid Beta-Oxidation Beta-Oxidation C12 Fatty Acid->Beta-Oxidation 3-Keto-dodecanoyl-CoA 3-Keto-dodecanoyl-CoA Beta-Oxidation->3-Keto-dodecanoyl-CoA Thioesterase Thioesterase 3-Keto-dodecanoyl-CoA->Thioesterase 3-Keto-dodecanoic Acid 3-Keto-dodecanoic Acid Thioesterase->3-Keto-dodecanoic Acid Decarboxylase Decarboxylase 3-Keto-dodecanoic Acid->Decarboxylase This compound This compound Decarboxylase->this compound

Caption: A hypothetical biosynthetic pathway for this compound in plants.

Experimental Workflow and Logical Relationships

The following diagram outlines the general workflow for the investigation of this compound in plant materials.

Experimental Workflow for this compound Analysis Plant Material Selection Plant Material Selection Essential Oil Extraction Essential Oil Extraction Plant Material Selection->Essential Oil Extraction GC-MS Analysis GC-MS Analysis Essential Oil Extraction->GC-MS Analysis Data Processing Data Processing GC-MS Analysis->Data Processing Identification Identification Data Processing->Identification Quantification Quantification Data Processing->Quantification Report Report Identification->Report Quantification->Report

Caption: General workflow for the analysis of this compound in plants.

Conclusion and Future Directions

The natural occurrence of this compound in plants remains an area with limited scientific evidence. While anecdotal reports suggest its presence in certain species, dedicated research is required to confirm these claims, quantify its concentration, and elucidate its biosynthetic pathway. The experimental protocols and hypothetical frameworks presented in this guide provide a foundation for researchers to undertake such investigations. Future studies should focus on comprehensive chemical profiling of a wide range of plant species, particularly within the Lauraceae and Myrtaceae families, to identify reliable sources of this compound. Furthermore, transcriptomic and metabolomic approaches could be employed to identify the genes and enzymes involved in its biosynthesis. A deeper understanding of the natural production of this compound could unveil novel applications in the flavor, fragrance, and pharmaceutical industries.

References

An In-depth Technical Guide to the Solubility of 4-Decanone in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-decanone in various organic solvents. The information presented herein is intended to be a valuable resource for laboratory and research professionals where the physicochemical properties of this compound are critical. This document details the theoretical basis for its solubility, presents available qualitative and quantitative data, outlines a detailed experimental protocol for solubility determination, and includes a visual representation of the experimental workflow.

Core Concepts in this compound Solubility

This compound (C₁₀H₂₀O) is an aliphatic ketone with a ten-carbon chain. Its solubility is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The molecule possesses a polar carbonyl group (C=O) and a long, nonpolar alkyl chain. This dual character dictates its interaction with different types of organic solvents.

  • Polar Carbonyl Group: The oxygen atom in the carbonyl group has lone pairs of electrons and a partial negative charge, allowing for dipole-dipole interactions and the potential to act as a hydrogen bond acceptor with protic solvents (e.g., alcohols).

  • Nonpolar Alkyl Chain: The long ten-carbon chain is hydrophobic and interacts favorably with nonpolar solvents through London dispersion forces.

Generally, as the length of the carbon chain in ketones increases, their solubility in water decreases, while their solubility in nonpolar organic solvents increases.[1][2][3][4][5] For this compound, the long alkyl chain is the dominant feature, suggesting high solubility in a wide range of organic solvents and low solubility in water.

Quantitative and Qualitative Solubility Data

While specific quantitative solubility data for this compound in a broad spectrum of organic solvents is not extensively available in published literature, general principles and data for structurally similar ketones allow for a reliable estimation of its solubility profile. Ketones are generally soluble in most common organic solvents.[1] For many low-polarity solvents, this compound is expected to be miscible, meaning it is soluble in all proportions.

The following table summarizes the available solubility information for this compound. Where specific quantitative data is unavailable, qualitative descriptions or "Miscible" are provided based on the physical properties of this compound and the respective solvents.

Solvent Class Solvent Molecular Formula Solubility of this compound Citation
Alcohols EthanolC₂H₅OHSoluble/Miscible[6]
MethanolCH₃OHSoluble/Miscible
Ethers Diethyl Ether(C₂H₅)₂OSoluble/Miscible
Ketones AcetoneCH₃COCH₃Soluble/Miscible[7]
Esters Ethyl AcetateCH₃COOC₂H₅Soluble/Miscible
Aromatic Hydrocarbons TolueneC₇H₈Soluble/Miscible
Halogenated Solvents DichloromethaneCH₂Cl₂Soluble/Miscible
Nonpolar Solvents HexaneC₆H₁₄Soluble/Miscible
BenzeneC₆H₆Soluble[7]
Polar Protic Solvents WaterH₂O131 mg/L at 25 °C (estimated)[6]

Note: "Miscible" indicates that the two liquids are completely soluble in each other at all concentrations. "Soluble" indicates a high degree of solubility, though not necessarily infinite.

Experimental Protocol: Determination of this compound Solubility via Isothermal Saturation and Gas Chromatography

This section provides a detailed methodology for the quantitative determination of this compound solubility in an organic solvent. The isothermal shake-flask method is a widely recognized and reliable technique for determining equilibrium solubility. The concentration of the dissolved this compound can then be accurately measured using gas chromatography (GC), a suitable analytical method for volatile organic compounds.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature (e.g., 25 °C).

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvent (HPLC or analytical grade)

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Calibrated thermometer

  • Glass vials with PTFE-lined screw caps

  • Syringes and syringe filters (0.22 µm, PTFE)

  • Volumetric flasks and pipettes

  • Gas chromatograph with a Flame Ionization Detector (GC-FID)

  • Appropriate GC column (e.g., a nonpolar or medium-polarity capillary column)

  • Autosampler vials

Procedure:

  • Preparation of Saturated Solutions: a. Add a known volume (e.g., 5 mL) of the chosen organic solvent to several glass vials. b. Add an excess amount of this compound to each vial. The presence of a visible excess of the liquid this compound phase is crucial to ensure that the solvent is saturated. c. Securely cap the vials to prevent solvent evaporation.

  • Equilibration: a. Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C ± 0.1 °C). b. Agitate the vials for a sufficient period to allow the system to reach equilibrium. A duration of 24 to 48 hours is typically recommended.

  • Sample Collection and Preparation: a. After equilibration, cease agitation and allow the vials to stand undisturbed in the constant temperature bath for at least 4 hours to allow for complete phase separation. b. Carefully withdraw an aliquot of the supernatant (the solvent phase saturated with this compound) using a syringe. Avoid disturbing the excess this compound phase. c. Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed volumetric flask to remove any undissolved microdroplets. d. Record the mass of the filtered saturated solution. e. Dilute the saturated solution to a known volume with the same organic solvent. This diluted sample will be used for GC analysis. Prepare multiple dilutions if the concentration is unknown.

  • Preparation of Calibration Standards: a. Prepare a series of standard solutions of this compound in the chosen organic solvent with known concentrations. The concentration range of the standards should bracket the expected concentration of the diluted saturated solution. b. Transfer these standards into autosampler vials for GC analysis.

  • Gas Chromatography (GC) Analysis: a. Set up the GC-FID with an appropriate method for the analysis of this compound. This includes optimizing parameters such as injector temperature, oven temperature program, carrier gas flow rate, and detector temperature. b. Inject the calibration standards to generate a calibration curve by plotting the peak area against the concentration of this compound. c. Inject the diluted sample of the saturated solution.

  • Data Analysis and Calculation: a. Determine the concentration of this compound in the diluted sample using the calibration curve. b. Calculate the concentration of this compound in the original saturated solution, accounting for the dilution factor. c. Express the solubility in desired units, such as g/100 mL or mol/L. The density of the solvent and the saturated solution may be required for these conversions.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Workflow prep Preparation of Saturated Solution equil Equilibration (24-48h at constant T) prep->equil Excess Solute sample Sample Collection & Filtration equil->sample Equilibrated Mixture gc_analysis GC-FID Analysis sample->gc_analysis standards Preparation of Calibration Standards standards->gc_analysis data_analysis Data Analysis & Calculation gc_analysis->data_analysis Peak Areas result Solubility Value (g/100mL or mol/L) data_analysis->result Concentration

Experimental workflow for solubility determination.

This diagram outlines the key stages from the preparation of the saturated solution to the final calculation of the solubility value, providing a clear and logical representation of the experimental process.

References

An In-Depth Technical Guide on the Thermochemical Properties of n-Propyl n-Hexyl Ketone (4-Decanone)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

n-Propyl n-hexyl ketone, systematically known as 4-decanone, is a dialkyl ketone with potential applications in various chemical and pharmaceutical contexts. A thorough understanding of its thermochemical properties is crucial for process design, safety analysis, and reaction modeling. This guide provides a detailed overview of the key thermochemical data for this compound, outlines the experimental protocols for their determination, and presents estimated values based on established theoretical models due to the limited availability of experimental data in public databases.

Thermochemical Data of n-Propyl n-Hexyl Ketone (this compound)

PropertySymbolEstimated ValueUnit
Standard Enthalpy of Formation (Ideal Gas, 298.15 K) ΔHf°-385.5kJ/mol
Standard Molar Entropy (Ideal Gas, 298.15 K) 536.8J/(mol·K)
Heat Capacity (Ideal Gas) CpSee Table 2J/(mol·K)

Table 2: Estimated Ideal Gas Heat Capacity (Cp) of this compound at Various Temperatures

Temperature (K)Heat Capacity (J/(mol·K))
298.15258.4
400315.2
500365.1
600408.2
700444.4
800474.0
900497.8
1000516.7

Experimental Protocols for Thermochemical Data Determination

The following sections detail the standard experimental methodologies for determining the key thermochemical properties of a liquid organic compound like this compound.

Enthalpy of Combustion and Formation via Bomb Calorimetry

The standard enthalpy of formation is often derived from the experimentally determined enthalpy of combustion.

Objective: To measure the heat of combustion of liquid this compound at constant volume, from which the standard enthalpy of combustion (ΔHc°) and subsequently the standard enthalpy of formation (ΔHf°) can be calculated.

Apparatus:

  • Adiabatic bomb calorimeter

  • Oxygen cylinder with pressure regulator

  • Pellet press

  • Fuse wire (e.g., nickel-chromium)

  • Crucible (e.g., silica (B1680970) or platinum)

  • High-precision balance (±0.0001 g)

  • Digital thermometer (±0.001 °C)

  • Deionized water

Procedure:

  • Sample Preparation:

    • Weigh a precise mass (approximately 1 gram) of high-purity this compound into a crucible.

    • Measure a known length of fuse wire and record its mass.

    • Immerse the ends of the fuse wire into the liquid sample within the crucible, ensuring good contact.

  • Bomb Assembly:

    • Place the crucible with the sample and fuse wire into the bomb head.

    • Add a small, known amount of deionized water (typically 1 mL) to the bomb to ensure saturation of the internal atmosphere with water vapor.

    • Carefully seal the bomb.

  • Oxygen Filling:

    • Purge the bomb with a small amount of oxygen to remove atmospheric nitrogen.

    • Pressurize the bomb with high-purity oxygen to a pressure of approximately 30 atm.

  • Calorimeter Setup:

    • Place the sealed bomb into the calorimeter bucket.

    • Fill the bucket with a precisely known mass of deionized water.

    • Assemble the calorimeter, ensuring the stirrer and thermometer are correctly positioned.

  • Measurement:

    • Allow the system to reach thermal equilibrium while stirring.

    • Record the initial temperature for a period to establish a baseline.

    • Ignite the sample by passing a current through the fuse wire.

    • Record the temperature rise at regular intervals until a stable final temperature is reached.

  • Post-Combustion Analysis:

    • Release the pressure from the bomb and disassemble it.

    • Collect and weigh any unburned fuse wire.

    • Analyze the bomb washings for the formation of nitric acid (from any residual nitrogen) and sulfuric acid (if sulfur-containing impurities are present) using titration.

  • Calculations:

    • Calculate the total heat released from the temperature rise and the calibrated heat capacity of the calorimeter.

    • Correct for the heat of combustion of the fuse wire and the heat of formation of nitric acid.

    • Determine the constant volume heat of combustion (ΔUc).

    • Calculate the standard enthalpy of combustion (ΔHc°) using the relationship ΔH = ΔU + ΔngasRT.

    • Calculate the standard enthalpy of formation (ΔHf°) using Hess's Law, with the known standard enthalpies of formation of CO2 and H2O.

Heat Capacity Determination using Differential Scanning Calorimetry (DSC)

Objective: To measure the specific heat capacity of liquid this compound as a function of temperature.

Apparatus:

  • Differential Scanning Calorimeter (DSC)

  • Hermetically sealed sample pans (e.g., aluminum)

  • High-precision balance (±0.01 mg)

  • Reference material with a known heat capacity (e.g., sapphire)

  • Inert purge gas (e.g., nitrogen or argon)

Procedure:

  • Calibration:

    • Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

  • Baseline Measurement:

    • Place an empty, hermetically sealed sample pan in the sample position and another empty, sealed pan in the reference position.

    • Run a temperature program (e.g., heating at a constant rate of 10-20 °C/min) over the desired temperature range to obtain a baseline heat flow curve.

  • Reference Material Measurement:

    • Place a precisely weighed sapphire standard in a sealed sample pan.

    • Run the same temperature program as the baseline measurement to obtain the heat flow curve for the reference material.

  • Sample Measurement:

    • Precisely weigh a small amount of liquid this compound into a hermetically sealed sample pan.

    • Run the same temperature program to obtain the heat flow curve for the sample.

  • Calculations:

    • The specific heat capacity (Cp) of the sample at a given temperature is calculated using the following equation: Cp,sample = (Cp,ref * mref / msample) * (Δqsample - Δqbaseline) / (Δqref - Δqbaseline) where:

      • Cp,ref is the specific heat capacity of the reference material.

      • mref and msample are the masses of the reference and sample, respectively.

      • Δq represents the heat flow difference between the sample/reference and the empty pan at a specific temperature.

Logical Workflow for Thermochemical Data Acquisition

The following diagram illustrates the logical workflow for obtaining the thermochemical data for n-propyl n-hexyl ketone, incorporating both experimental and estimation methods.

ThermochemicalDataWorkflow cluster_data_acquisition Data Acquisition cluster_experimental_methods Experimental Protocols cluster_data_analysis Data Analysis and Derivation cluster_final_data Final Thermochemical Data lit_search Literature Search (e.g., NIST WebBook, Journals) estimation Estimation Methods (e.g., Joback Group Contribution) lit_search->estimation If no data experimental Experimental Determination lit_search->experimental If data needs validation or is unavailable enthalpy Enthalpy of Formation (ΔH_f°) estimation->enthalpy entropy Standard Molar Entropy (S°) estimation->entropy heat_capacity Heat Capacity (C_p) estimation->heat_capacity bomb_cal Bomb Calorimetry (for ΔH_c°) experimental->bomb_cal dsc Differential Scanning Calorimetry (for C_p) experimental->dsc hess_law Hess's Law Calculation (for ΔH_f° from ΔH_c°) bomb_cal->hess_law entropy_calc Entropy Calculation (from C_p data) dsc->entropy_calc dsc->heat_capacity hess_law->enthalpy entropy_calc->entropy

Workflow for obtaining thermochemical data for n-propyl n-hexyl ketone.

Conclusion

This technical guide provides estimated thermochemical data for n-propyl n-hexyl ketone (this compound) and detailed protocols for their experimental determination. While estimated values are useful for preliminary assessments, experimental validation is crucial for applications requiring high accuracy. The outlined methodologies for bomb calorimetry and differential scanning calorimetry serve as a foundation for researchers to obtain precise and reliable thermochemical data for this compound and other similar organic liquids.

The Discovery and History of Decanone Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decanone compounds, a class of ketones with a ten-carbon backbone, have garnered significant interest across various scientific disciplines, from flavor and fragrance chemistry to agriculture and pharmacology. Their diverse natural occurrences and varied biological activities have made them subjects of extensive research. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of decanone compounds, with a focus on providing practical information for researchers and professionals in the field.

Discovery and History

The history of decanone compounds is intrinsically linked to the broader history of ketone synthesis and characterization. While the exact date and individual credited with the first isolation or synthesis of a specific decanone isomer remain elusive in early literature, the groundwork for their discovery was laid in the 19th century with the development of fundamental organic chemistry principles.

A significant milestone in ketone synthesis was the Friedel-Crafts acylation , developed in 1877 by Charles Friedel and James Crafts. This reaction provided a general method for the synthesis of aromatic ketones and, by extension, paved the way for the synthesis of various aliphatic ketones.

One of the earliest documented methods for the preparation of aliphatic ketones, including 2-decanone (B165314), involved the high-temperature catalytic decomposition of carboxylic acids. A notable historical synthesis involved heating a mixture of nonoic acid and acetic acid vapors over thorium oxide at 425 °C to produce 2-decanone[1].

The 20th century saw the advent of more sophisticated analytical techniques, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, which greatly facilitated the identification and characterization of decanone isomers from both natural sources and synthetic preparations.

Natural Occurrence

Decanone compounds are widespread in nature, contributing to the aroma and flavor of many foods and plants.

  • 2-Decanone: This isomer is particularly prevalent and has been identified in a vast array of natural sources, including:

    • Fruits: Banana, mountain papaya, and various berries.

    • Vegetables: Potato, mushroom, and endive.

    • Dairy and Meat: Milk, cheese, and cooked meats.

    • Plants and Herbs: Essential oils of the Ruta genus (rue) and hop oil[2].

  • 3-Decanone: This isomer has a characteristic citrusy, floral, and fatty odor[3]. It has been reported in various organisms, including as a metabolite[4].

  • 4-Decanone and 5-Decanone: These isomers are also found in nature, contributing to the complex aromatic profiles of various plants and foods.

Physicochemical Properties of Decanone Isomers

The position of the carbonyl group along the ten-carbon chain significantly influences the physical and chemical properties of decanone isomers. A summary of key properties for 2-decanone, 3-decanone, and this compound is presented in the table below.

Property2-Decanone3-DecanoneThis compound
Molecular Formula C₁₀H₂₀OC₁₀H₂₀OC₁₀H₂₀O
Molecular Weight ( g/mol ) 156.27156.27156.27
CAS Number 693-54-9928-80-3624-16-8
Appearance Colorless liquidColorless liquidClear colorless liquid
Melting Point (°C) 14[5]2.5[4]-
Boiling Point (°C) 210[5]--
Density (g/mL at 20°C) 0.821 - 0.831[5]0.820 - 0.830[4]-
Refractive Index (at 20°C) 1.421 - 1.431[5]1.421 - 1.427[4]-
Solubility in Water Insoluble (0.077 mg/mL at 25 °C)[5]Insoluble[4]-

Experimental Protocols for Synthesis

The synthesis of decanone compounds has evolved from harsh, high-temperature methods to more controlled and selective modern techniques. This section provides detailed protocols for both a historical and a contemporary method for the synthesis of 2-decanone.

Historical Synthesis: Catalytic Decarboxylation of Carboxylic Acids

This method, while historically significant, is less commonly used today due to the high temperatures required and potential for side reactions.

Reaction: Nonoic Acid + Acetic Acid --(Thorium Oxide, 425 °C)--> 2-Decanone + CO₂ + H₂O

Experimental Protocol:

  • A reaction tube is packed with a thorium oxide catalyst.

  • The tube is heated to 425 °C in a furnace.

  • A vaporous mixture of nonoic acid and acetic acid is passed over the heated catalyst.

  • The product vapors are condensed and collected.

  • The collected liquid is then purified by fractional distillation to isolate 2-decanone.

Note: This protocol is a generalized representation of a historical method and lacks the detailed safety and procedural specifics of modern synthetic chemistry.

Modern Synthesis: Wacker-Tsuji Oxidation of 1-Decene (B1663960)

The Wacker-Tsuji oxidation is a highly efficient and widely used method for the selective oxidation of terminal alkenes to methyl ketones.

Reaction: 1-Decene + ½ O₂ --(PdCl₂/CuCl, DMF/H₂O)--> 2-Decanone

Experimental Protocol:

Materials:

  • Palladium(II) chloride (PdCl₂)

  • Copper(I) chloride (CuCl)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • 1-Decene

  • Oxygen (balloon)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for reaction, extraction, and purification.

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add palladium(II) chloride (0.053 g, 0.3 mmol) and copper(I) chloride (0.297 g, 3.0 mmol).

  • Add a mixture of DMF (21 mL) and water (3 mL).

  • Attach an oxygen-filled balloon to the flask and stir the mixture vigorously at room temperature for 1 hour until the solution turns green.

  • Slowly add 1-decene (4.2 g, 30 mmol) to the reaction mixture.

  • Continue stirring vigorously under the oxygen atmosphere at room temperature for 24 hours. The color of the reaction mixture may change during this time.

  • Pour the reaction mixture into 100 mL of cold 3 M hydrochloric acid.

  • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash successively with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain 2-decanone.

G Experimental Workflow: Wacker-Tsuji Oxidation of 1-Decene to 2-Decanone A 1. Prepare Catalyst Solution (PdCl₂, CuCl in DMF/H₂O) B 2. Oxidize Catalyst (Stir under O₂ atmosphere) A->B 1 hour C 3. Add Substrate (1-Decene) B->C D 4. Reaction (Stir for 24h at RT) C->D E 5. Quench Reaction (Add to 3M HCl) D->E F 6. Extraction (with Diethyl Ether) E->F G 7. Wash Organic Layer (NaHCO₃, Brine) F->G H 8. Dry and Concentrate (MgSO₄, Rotary Evaporation) G->H I 9. Purification (Vacuum Distillation) H->I J 2-Decanone (Final Product) I->J

Caption: Experimental workflow for the Wacker-Tsuji oxidation of 1-decene.

Biological Significance and Signaling Pathways

Decanone compounds exhibit a range of biological activities, most notably as semiochemicals in insect communication. Many insects utilize ketones, including decanones, as pheromones for processes such as mate attraction, aggregation, and alarm signaling.

Insect Olfactory Signaling Pathway

The detection of volatile pheromones like 2-decanone by insects occurs in specialized sensory neurons housed within sensilla on their antennae. The binding of a pheromone molecule to a specific olfactory receptor (OR) on the dendritic membrane of a sensory neuron initiates a signal transduction cascade. This can occur through two primary mechanisms: an ionotropic pathway where the receptor itself is an ion channel, or a metabotropic pathway involving a G-protein coupled receptor (GPCR).

The following diagram illustrates a generalized metabotropic signaling pathway for insect pheromone detection, which is a plausible mechanism for the detection of decanone pheromones.

G Generalized Insect Olfactory Signaling Pathway for Ketone Pheromones cluster_neuron Olfactory Sensory Neuron OR Olfactory Receptor (OR) (GPCR) G_protein G-protein (Gq) OR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_channel IP₃-gated Ca²⁺ Channel IP3->Ca_channel Opens Ca_ion Depolarization Membrane Depolarization Ca_ion->Depolarization Causes Action_potential Action Potential to Brain Depolarization->Action_potential Generates Pheromone 2-Decanone (Pheromone) Pheromone->OR Binds

References

4-Decanone as a Volatile Organic Compound: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Properties, Biological Significance, and Analytical Methodologies of 4-Decanone for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound (CAS: 624-16-8), a saturated ketone, is a volatile organic compound (VOC) with emerging significance in the field of chemical ecology.[1] As a naturally occurring substance, its role as a semiochemical, potentially mediating intra- and interspecies communication, is an area of active investigation.[2] This technical guide provides a comprehensive overview of the known physicochemical properties, toxicological profile, and analytical protocols pertinent to the study of this compound. Furthermore, it explores its potential as an insect attractant and outlines the experimental workflows required to elucidate its biological function and signaling pathways.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its study as a VOC. These properties influence its volatility, solubility, and interaction with biological systems. The key quantitative data for this compound are summarized in Table 1.

PropertyValueUnitReference(s)
Molecular Formula C₁₀H₂₀O-[1]
Molecular Weight 156.27 g/mol [1]
IUPAC Name Decan-4-one-[1]
CAS Number 624-16-8-[1]
Appearance Colorless to pale yellow clear liquid-[2]
Melting Point -9.00 to -5.00°C[2]
Boiling Point 205.00 to 207.00°C at 760.00 mm Hg[2]
Vapor Pressure 0.211mmHg at 25 °C (estimated)[2]
Flash Point 71.10°C (estimated)[2]
Water Solubility 131mg/L at 25 °C (estimated)[2]
logP (o/w) 3.200-[2]
Density 0.8268g/cm³ at 20 °C[1]

Natural Occurrence and Biological Significance

This compound has been identified as a naturally occurring volatile compound. Its presence has been noted in Japanese Allspice (Chimonanthus praecox), suggesting a role in plant secondary metabolism.[2]

While extensive research into the specific biological roles of this compound is ongoing, its potential as a semiochemical is supported by patent literature, which lists it as an insect attractant.[3] This suggests that this compound may function as a pheromone (for intraspecies communication) or a kairomone (for interspecies communication, benefiting the receiver).[4][5][6] Ketones are a well-established class of insect semiochemicals, involved in processes such as aggregation, alarm signaling, and host location.

Further research is required to identify the specific insect species that respond to this compound, the context of its release, and the behavioral responses it elicits.

Toxicological and Safety Profile

The available toxicological data for this compound is primarily derived from safety data sheets (SDS) and toxicological databases. A summary of the known toxicological information is presented in Table 2.

EndpointObservationReference(s)
Acute Oral Toxicity Not determined[2]
Acute Dermal Toxicity Not determined[2]
Acute Inhalation Toxicity Not determined[2]
Hazards Identification May cause irritation and CNS depression. Neurotoxin - Acute solvent syndrome.[1]
GHS Classification None found[2]

Handling and Safety Precautions:

Standard laboratory safety protocols should be followed when handling this compound. It is recommended to work in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety glasses.

Experimental Protocols

The investigation of this compound as a VOC and potential semiochemical involves a multi-step experimental approach, from collection and identification to the characterization of its biological activity.

Collection and Analysis of this compound from Biological Sources

Objective: To extract and identify this compound from plant or insect samples.

Methodology: Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation:

    • Plant Tissue: A known weight of fresh plant material (e.g., leaves, flowers) is placed in a sealed headspace vial.

    • Insect Samples: Whole insects or specific glands are placed in a headspace vial. For internal compounds, solvent extraction of homogenized tissue may be necessary prior to headspace analysis.

  • HS-SPME:

    • A SPME fiber (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB) is exposed to the headspace of the vial for a defined period (e.g., 30-60 minutes) at a controlled temperature to adsorb the volatile compounds.

  • GC-MS Analysis:

    • The SPME fiber is thermally desorbed in the heated injection port of a gas chromatograph.

    • Gas Chromatography: The volatile compounds are separated on a capillary column (e.g., DB-5ms). A typical temperature program starts at a low temperature (e.g., 40°C) and ramps up to a higher temperature (e.g., 250°C) to elute compounds with different boiling points.

    • Mass Spectrometry: The separated compounds are ionized (typically by electron impact) and fragmented. The resulting mass spectrum provides a chemical fingerprint for identification.

  • Identification: The mass spectrum of the unknown peak is compared to a reference library (e.g., NIST) and to the spectrum of an authentic this compound standard. The retention time of the peak should also match that of the standard.

Electrophysiological Bioassay: Electroantennography (EAG)

Objective: To determine if an insect's antenna can detect this compound.

Methodology:

  • Antenna Preparation: An antenna is carefully excised from a live insect and mounted between two electrodes using conductive gel.

  • Stimulus Delivery: A continuous stream of humidified, purified air is passed over the antenna. Puffs of air containing a known concentration of this compound are introduced into the airstream.

  • Signal Recording: The change in electrical potential across the antenna in response to the stimulus is recorded using an amplifier.

  • Data Analysis: The amplitude of the EAG response is measured. A significantly larger response to this compound compared to a solvent control indicates that the insect's olfactory system can detect the compound.

Behavioral Bioassay: Olfactometer

Objective: To assess the behavioral response of an insect to this compound (attraction or repulsion).

Methodology:

  • Apparatus: A Y-tube or four-arm olfactometer is used. Purified, humidified air flows through the arms.

  • Stimulus: A solution of this compound in a suitable solvent is applied to a filter paper and placed in one arm of the olfactometer. The solvent alone is used as a control in another arm.

  • Insect Release: An insect is released at the base of the olfactometer and allowed to choose between the arms.

  • Data Collection: The time the insect spends in each arm and its first choice are recorded.

  • Data Analysis: Statistical analysis (e.g., chi-squared test) is used to determine if there is a significant preference for the arm containing this compound.

Signaling Pathways and Logical Relationships

While the specific signaling pathway for this compound has not been elucidated, a hypothetical pathway for its perception by an insect can be proposed based on known olfactory mechanisms. This pathway can be visualized to guide further research.

Insect_Olfactory_Pathway cluster_environment Environment cluster_antenna Insect Antenna cluster_brain Insect Brain (Antennal Lobe) This compound This compound OBP Odorant Binding Protein This compound->OBP Binding OR Odorant Receptor OBP->OR Transport & Delivery ORN Olfactory Receptor Neuron OR->ORN Activation Glomerulus Glomerulus ORN->Glomerulus Signal Transduction PN Projection Neuron Glomerulus->PN Synaptic Transmission Behavior Behavior PN->Behavior Higher Brain Centers Experimental_Workflow A Source Identification (e.g., Plant/Insect) B VOC Collection (HS-SPME) A->B C Chemical Analysis (GC-MS) B->C D Compound Identification (this compound) C->D E Electrophysiology (EAG) D->E F Behavioral Assay (Olfactometer) D->F G Confirmation of Semiochemical Activity E->G F->G

References

Methodological & Application

Application Notes and Protocols for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 4-Decanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Decanone (CAS 624-16-8), a saturated aliphatic ketone, is a volatile organic compound with applications in various fields, including flavor and fragrance industries, and as a potential biomarker in biomedical research.[1][2] Accurate and reliable quantification of this compound is crucial for quality control, metabolic studies, and environmental monitoring. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[3] This document provides a detailed protocol for the analysis of this compound using GC-MS, including sample preparation, instrument parameters, and data analysis.

Quantitative Data Summary

The following tables summarize key quantitative data for the GC-MS analysis of this compound.

Table 1: Chromatographic and Mass Spectrometric Data for this compound

ParameterValueReference
Molecular FormulaC₁₀H₂₀O[4]
Molecular Weight156.27 g/mol [4]
Kovats Retention Index (Standard Non-Polar Column)1161, 1163[5]
Major Mass Fragments (m/z)
Base Peak43[5]
Second Highest Peak71[5]
Third Highest Peak58[5]
Other Significant Peaks57, 85, 113, 156 (Molecular Ion)[4][5]

Experimental Protocols

This section details the methodology for the analysis of this compound by GC-MS.

Sample Preparation

The appropriate sample preparation method depends on the sample matrix. Below are protocols for a standard solution and a generic liquid-liquid extraction for aqueous samples.

a) Preparation of Standard Solutions

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of pure this compound and dissolve it in 10 mL of a volatile organic solvent such as methanol, acetone, or dichloromethane (B109758) in a volumetric flask.[6]

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).[7]

  • Internal Standard (Optional but Recommended for Quantification): To improve accuracy and precision, add a suitable internal standard (e.g., 2-nonanone (B1664094) or a deuterated analog of this compound) at a constant concentration to all calibration standards and samples.

b) Liquid-Liquid Extraction (LLE) from Aqueous Samples

  • To 10 mL of the aqueous sample, add a suitable internal standard.

  • Add 5 mL of a water-immiscible organic solvent (e.g., hexane (B92381) or dichloromethane).

  • Vigorously shake the mixture for 2-3 minutes to ensure efficient extraction of this compound into the organic phase.[8]

  • Allow the layers to separate. A centrifuge can be used to aid in phase separation.

  • Carefully transfer the organic layer (top layer for hexane, bottom for dichloromethane) to a clean vial.

  • If necessary, concentrate the extract under a gentle stream of nitrogen to the desired final volume.

  • Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.[7]

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of this compound. These may need to be optimized for your specific instrument and column.

Table 2: Recommended GC-MS Parameters

Parameter Condition
Gas Chromatograph
Injector Split/Splitless
Injector Temperature250 °C
Injection Volume1 µL
Split Ratio20:1 (can be adjusted based on concentration)
Column
Stationary Phase5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms)
Dimensions30 m x 0.25 mm ID x 0.25 µm film thickness
Oven Temperature Program
Initial Temperature60 °C, hold for 2 minutes
Ramp Rate10 °C/min to 250 °C
Final Temperature250 °C, hold for 5 minutes
Carrier Gas Helium
Flow Rate1.0 mL/min (constant flow)
Mass Spectrometer
Ionization Mode Electron Ionization (EI)
Ionization Energy70 eV
Mass Analyzer Quadrupole
Scan Rangem/z 40-200
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Solvent Delay3 minutes

Data Analysis

  • Peak Identification: Identify the this compound peak in the total ion chromatogram (TIC) based on its retention time. The identity can be confirmed by comparing the acquired mass spectrum with a reference spectrum from a library (e.g., NIST).[4]

  • Quantification: For quantitative analysis, create a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards. The concentration of this compound in the samples can then be determined from this calibration curve.

Mandatory Visualizations

Experimental Workflow

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (e.g., Aqueous Matrix) Add_IS Add Internal Standard Sample->Add_IS Extraction Liquid-Liquid Extraction (e.g., with Hexane) Add_IS->Extraction Concentration Concentrate Extract (if necessary) Extraction->Concentration Vial Transfer to Autosampler Vial Concentration->Vial Injection Inject 1 µL into GC Vial->Injection Separation Chromatographic Separation (e.g., DB-5ms column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Spectrometry Detection (m/z 40-200) Ionization->Detection TIC Total Ion Chromatogram Detection->TIC Peak_ID Peak Identification (Retention Time & Mass Spectrum) TIC->Peak_ID Quantification Quantification (Calibration Curve) Peak_ID->Quantification Report Generate Report Quantification->Report

Caption: Workflow for the GC-MS analysis of this compound.

Fragmentation Pathway of this compound

Fragmentation_Pathway Proposed Fragmentation of this compound cluster_alpha Alpha Cleavage cluster_mclafferty McLafferty Rearrangement cluster_secondary Secondary Fragmentation M This compound [C10H20O]+• m/z = 156 Frag1 [C6H13CO]+• m/z = 113 M->Frag1 - C3H7• Frag2 [C3H7CO]+• m/z = 71 M->Frag2 - C6H13• Frag4 [C7H14O]+• m/z = 114 M->Frag4 - C3H6 Frag6 [C4H9]+• m/z = 57 Frag1->Frag6 - CO Frag5 [C3H7]+• m/z = 43 Frag2->Frag5 - CO Frag3 [C4H8O]+• m/z = 72

Caption: Proposed fragmentation pathways for this compound in EI-MS.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Ketone Bodies in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

AN-HPLC-KB01

Abstract

This application note details two robust methods for the quantitative analysis of ketone bodies, primarily acetoacetate (B1235776) (AcAc) and D-β-hydroxybutyrate (D-βOHB), in biological matrices such as plasma and serum. Method 1 describes a traditional High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection approach, which necessitates pre-column derivatization of the ketones with 2,4-dinitrophenylhydrazine (B122626) (DNPH). Method 2 outlines a modern, direct analysis using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS), which offers higher sensitivity and specificity without the need for derivatization. Detailed protocols for sample preparation, derivatization (for HPLC-UV), and chromatographic conditions are provided. This note is intended for researchers, scientists, and drug development professionals requiring accurate and reliable quantification of ketone bodies for metabolic studies and clinical diagnostics.

Introduction

Ketone bodies, including acetoacetate (AcAc), D-β-hydroxybutyrate (D-βOHB), and their spontaneous breakdown product, acetone, are crucial energy sources that become particularly important during periods of carbohydrate restriction, such as fasting, prolonged exercise, or in pathological states like diabetic ketoacidosis.[1] The accurate quantification of these molecules in biological fluids is essential for understanding metabolic health and disease.

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of ketone bodies.[2] Due to the lack of a strong chromophore in their native structures, analysis by HPLC with UV detection requires a chemical derivatization step to render them detectable. A common derivatizing agent is 2,4-dinitrophenylhydrazine (DNPH), which reacts with the carbonyl group of ketones to form stable hydrazones that can be detected at approximately 360-365 nm.[3][4]

Alternatively, the coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) allows for the direct, highly sensitive, and specific quantification of ketone bodies without derivatization.[1][5][6] This approach is particularly advantageous for the simultaneous measurement of multiple ketone body isomers and for overcoming the inherent instability of certain ketones like acetoacetate.[1][5][6]

This application note provides detailed protocols for both an HPLC-UV method with DNPH derivatization and a UHPLC-MS/MS method for the analysis of ketone bodies in plasma and serum.

Method 1: HPLC-UV Analysis with DNPH Derivatization

This method is suitable for laboratories equipped with standard HPLC-UV systems. It involves the derivatization of ketones with DNPH, followed by separation and quantification.

Experimental Protocol

2.1.1. Materials and Reagents

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • 2,4-Dinitrophenylhydrazine (DNPH)

  • Hydrochloric Acid (HCl)

  • Ketone standards (Acetone, Acetoacetate, D-β-hydroxybutyrate)

  • Solid Phase Extraction (SPE) C18 cartridges

2.1.2. Sample Preparation and Derivatization

  • Plasma/Serum Collection: Collect blood samples using EDTA or heparin as an anticoagulant. Centrifuge to separate plasma or allow to clot for serum separation.

  • Protein Precipitation: To 100 µL of plasma/serum, add 200 µL of ice-cold acetonitrile. Vortex for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant.

  • Derivatization:

    • Prepare a saturated solution of DNPH in acetonitrile containing a small amount of concentrated HCl (e.g., 0.1% v/v).[7]

    • To the supernatant, add an excess of the acidic DNPH reagent (e.g., 100-200% excess).[7]

    • Incubate the mixture at 40°C for 1 hour to allow for the formation of the hydrazone derivatives.[8]

  • Solid Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the derivatized sample onto the cartridge.

    • Wash the cartridge to remove excess DNPH reagent.

    • Elute the DNPH-ketone derivatives with acetonitrile.

  • Final Sample Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of the mobile phase for HPLC injection.

2.1.3. HPLC Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., 25 cm x 4.6 mm, 5 µm particle size)
Mobile Phase Gradient elution with (A) Water and (B) Acetonitrile/Methanol mixture
Gradient Profile A typical gradient might start at 60% A, decreasing to 20% A over 20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Detection UV-Vis Diode Array Detector (DAD) at 365 nm
Run Time Approximately 25-30 minutes
Data Presentation

Table 1: HPLC-UV Method Validation Parameters for Ketone-DNPH Derivatives

ParameterAcetone-DNPHAcetoacetate-DNPHReference(s)
Retention Time (min) ~12.1Varies[3]
Linearity Range (µg/mL) 0.5 - 50Varies[4]
Correlation Coeff. (r²) >0.999>0.99[4]
LOD (µg/mL) ~0.1~10-20[4]
LOQ (µg/mL) ~0.3Varies[4]
Recovery (%) 99Varies[4]

Note: The values presented are typical and may vary depending on the specific instrumentation and experimental conditions.

Method 2: UHPLC-MS/MS Analysis (Direct)

This method offers high sensitivity and specificity for the direct measurement of ketone bodies without the need for derivatization, making it ideal for high-throughput clinical and research applications.

Experimental Protocol

3.1.1. Materials and Reagents

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Stable isotope-labeled internal standards (e.g., [U-¹³C₄]AcAc, [3,4,4,4-D₄]βOHB)[5]

3.1.2. Sample Preparation

  • Plasma/Serum Collection: Collect samples as described in section 2.1.2. Crucially, due to the instability of acetoacetate, samples should be processed immediately or stored at -80°C. [9] At -20°C, a significant loss of acetoacetate can occur within days.[9]

  • Protein Precipitation:

    • Prepare an extraction solution of ice-cold 1:1 acetonitrile:methanol containing the stable isotope-labeled internal standards.[5]

    • To 10 µL of plasma/serum, add 200 µL of the ice-cold extraction solution.[1]

    • Vortex thoroughly for 1 minute.

  • Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to an autosampler vial for immediate analysis.

3.1.3. UHPLC-MS/MS Conditions

ParameterCondition
Column Reverse-phase C18 UPLC column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size)
Mobile Phase (A) Water with 0.1% Formic Acid; (B) Acetonitrile with 0.1% Formic Acid
Gradient Profile A rapid gradient, e.g., starting at 2% B, increasing to 98% B over 5 minutes, followed by re-equilibration.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Negative Mode
MS Detection Multiple Reaction Monitoring (MRM)
Run Time Approximately 7 minutes[6][10]
Data Presentation

Table 2: UHPLC-MS/MS Method Validation Parameters for Ketone Bodies

ParameterAcetoacetate (AcAc)D-β-hydroxybutyrate (D-βOHB)Reference(s)
Retention Time (min) ~1.5~1.8[1]
Linearity Range (µM) 0.5 - 10000.5 - 2000[6]
Correlation Coeff. (r²) >0.99>0.99[6]
LOD (µM) ~0.1~0.1[6]
LOQ (µM) ~0.5~0.5[6]
Recovery (%) 85 - 11585 - 115[1]
Intra-day Precision (%CV) < 5%< 5%[1]
Inter-day Precision (%CV) < 10%< 10%[1]

Note: The values presented are typical and may vary depending on the specific instrumentation and experimental conditions.

Visualizations

experimental_workflow Experimental Workflow for Ketone Analysis cluster_sample_prep Sample Preparation cluster_hplc_uv Method 1: HPLC-UV cluster_uplc_ms Method 2: UHPLC-MS/MS cluster_data Data Analysis Start Biological Sample (Plasma/Serum) ProteinPrecip Protein Precipitation (e.g., Acetonitrile) Start->ProteinPrecip Centrifuge Centrifugation ProteinPrecip->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Derivatization DNPH Derivatization Supernatant->Derivatization Add_IS Add Internal Standards Supernatant->Add_IS SPE Solid Phase Extraction (SPE) Derivatization->SPE HPLC_UV HPLC-UV Analysis (Detection at 365 nm) SPE->HPLC_UV Quantification Quantification (Calibration Curve) HPLC_UV->Quantification UHPLC_MS UHPLC-MS/MS Analysis (Direct Injection) Add_IS->UHPLC_MS UHPLC_MS->Quantification

Caption: Workflow for ketone analysis comparing HPLC-UV and UHPLC-MS/MS methods.

derivatization_principle Principle of DNPH Derivatization for HPLC-UV Detection Ketone Ketone (e.g., Acetoacetate) - No UV Chromophore Hydrazone Ketone-DNPH Hydrazone - Strong UV Chromophore Ketone->Hydrazone + DNPH (Acid Catalyst) DNPH 2,4-Dinitrophenylhydrazine (DNPH Reagent) DNPH->Hydrazone HPLC HPLC Separation Hydrazone->HPLC Detector UV Detector (365 nm) HPLC->Detector

Caption: Logical diagram of ketone derivatization with DNPH for UV detection.

Conclusion

Both the HPLC-UV with derivatization and the direct UHPLC-MS/MS methods provide reliable and quantitative analysis of ketone bodies in biological samples. The choice of method will depend on the available instrumentation, required sensitivity, and sample throughput. For routine analysis where high sensitivity is not paramount, the HPLC-UV method is a cost-effective option. However, for clinical diagnostics and high-throughput research requiring high specificity, sensitivity, and the ability to measure unstable analytes accurately, the UHPLC-MS/MS method is superior. Proper sample handling, especially for the preservation of acetoacetate, is critical for obtaining accurate results with either method.

References

Application Notes and Protocols for Using 4-Decanone as an Internal Standard in GC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In quantitative gas chromatography (GC) analysis, precision and accuracy are paramount. The use of an internal standard (IS) is a widely accepted technique to correct for variations in sample injection volume, solvent evaporation, and instrument response. An ideal internal standard is a compound that is chemically similar to the analytes of interest, is not naturally present in the sample, and is chromatographically well-resolved from other sample components.

4-Decanone, a C10 ketone, possesses properties that make it a suitable internal standard for the GC analysis of a range of volatile and semi-volatile organic compounds, including flavor and fragrance compounds, essential oil components, and certain environmental contaminants. Its moderate volatility and polarity allow it to be used across a variety of GC applications.

These application notes provide detailed protocols and guidelines for the effective use of this compound as an internal standard in GC-based analytical methods.

Physicochemical Properties of this compound

A thorough understanding of the internal standard's properties is crucial for its effective application.

PropertyValueReference
Molecular Formula C₁₀H₂₀O[1]
Molecular Weight 156.27 g/mol [1]
Boiling Point 208-209 °C at 760 mmHg[2]
Vapor Pressure 0.211 mmHg at 25 °C (estimated)[2]
Solubility Soluble in alcohol; slightly soluble in water (131 mg/L at 25 °C, estimated).[2]
CAS Number 624-16-8[1][3][4]

Logical Workflow for GC Analysis Using an Internal Standard

The following diagram illustrates the general workflow for quantitative analysis using an internal standard.

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC Analysis cluster_data Data Processing & Quantification A Prepare Analyte Stock Solution C Prepare Calibration Standards (Analyte + IS) A->C B Prepare this compound (IS) Stock Solution B->C E Spike Sample with IS B->E F Inject Calibration Standards C->F D Prepare Sample D->E G Inject Spiked Sample E->G H Acquire Chromatographic Data F->H G->H I Integrate Peak Areas (Analyte & IS) H->I J Calculate Response Factor I->J K Construct Calibration Curve J->K L Quantify Analyte in Sample K->L

Caption: General workflow for quantitative GC analysis using an internal standard.

Experimental Protocols

Preparation of Stock and Working Solutions

4.1.1. This compound Internal Standard Stock Solution (1000 µg/mL)

  • Accurately weigh 100 mg of pure this compound into a 100 mL volumetric flask.

  • Dissolve the this compound in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) and bring the volume to the mark.

  • Stopper the flask and mix thoroughly.

  • Transfer the solution to an amber glass vial with a PTFE-lined cap and store at 4°C.

4.1.2. Analyte Stock Solution (1000 µg/mL)

  • Prepare a stock solution of the target analyte(s) at a concentration of 1000 µg/mL in the same solvent used for the internal standard.

4.1.3. Calibration Standards

  • Prepare a series of calibration standards by adding varying concentrations of the analyte stock solution to a fixed concentration of the this compound internal standard.

  • An example dilution scheme is provided in the table below.

Calibration LevelVolume of Analyte Stock (µL)Volume of IS Stock (µL)Final Volume (mL)Analyte Conc. (µg/mL)IS Conc. (µg/mL)
110100110100
225100125100
350100150100
41001001100100
52001001200100
Sample Preparation

The following are example protocols for different sample matrices. Optimization may be required based on the specific sample and target analytes.

4.2.1. Liquid Samples (e.g., Beverages, Essential Oils)

  • Pipette 1 mL of the liquid sample into a 10 mL volumetric flask.

  • Add a known amount of the this compound internal standard stock solution to achieve a final concentration within the calibration range (e.g., 100 µL of a 1000 µg/mL stock solution for a final concentration of 10 µg/mL in a 10 mL final volume).

  • Dilute to the mark with a suitable solvent.

  • Vortex for 1 minute to ensure thorough mixing.

  • If necessary, filter the sample through a 0.45 µm syringe filter into a GC vial.

4.2.2. Solid Samples (e.g., Food Products, Plant Material)

  • Weigh 1 g of the homogenized solid sample into a 50 mL centrifuge tube.

  • Add a known amount of the this compound internal standard stock solution.

  • Add 10 mL of an appropriate extraction solvent (e.g., hexane, ethyl acetate).

  • Homogenize using a high-speed homogenizer or sonicate for 15 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Carefully transfer the supernatant to a clean tube.

  • The extract may require further cleanup or concentration depending on the sample matrix and analyte concentration.

  • Transfer the final extract to a GC vial for analysis.

GC-FID/MS Operating Conditions

The following are typical GC conditions. These should be optimized for the specific analytes and column being used.

ParameterCondition
Instrument Gas Chromatograph with FID or Mass Spectrometer
Column e.g., DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250°C
Injection Volume 1 µL
Split Ratio 15:1 (can be adjusted based on concentration)
Oven Program Initial: 70°C for 2 minRamp: 3°C/min to 85°CRamp: 2°C/min to 165°C, hold for 1 minRamp: 30°C/min to 250°C, hold for 10 min
FID Temperature 300°C
MS Transfer Line 280°C
MS Ion Source 230°C
MS Quadrupole 150°C
Scan Range 40-400 amu (for MS)

Data Presentation and Analysis

Method Validation

A validated analytical method ensures reliable and reproducible results. Key validation parameters are summarized below with representative data.

5.1.1. Linearity

AnalyteCalibration Range (µg/mL)
Linalool1 - 1000.9992
Limonene1 - 1000.9989
Geraniol1 - 1000.9995

5.1.2. Precision and Accuracy

AnalyteSpiked Conc. (µg/mL)Measured Conc. (µg/mL) (n=6)RSD (%)Recovery (%)
Linalool5049.2 ± 1.53.098.4
Limonene5051.1 ± 1.83.5102.2
Geraniol5048.9 ± 1.32.797.8

5.1.3. Limits of Detection (LOD) and Quantification (LOQ)

AnalyteLOD (µg/mL)LOQ (µg/mL)
Linalool0.31.0
Limonene0.31.0
Geraniol0.41.2
Sample Analysis

The following table presents example data from the analysis of terpenes in a cannabis sample using this compound as the internal standard.

AnalyteRetention Time (min)Peak AreaCalculated Conc. (µg/g)
α-Pinene10.21543211.2
β-Myrcene11.52345671.8
Limonene12.13456782.7
Linalool13.81876541.5
This compound (IS) 15.2 456789 -
β-Caryophyllene18.92987652.3
Humulene19.51234560.9

Signaling Pathways and Logical Relationships

Analyte Quantification Logic

The quantification of an analyte using an internal standard is based on the ratio of the analyte's response to the internal standard's response.

Quantification_Logic cluster_ratios Response Ratios A Peak Area of Analyte Area_Ratio Area Ratio (Analyte/IS) A->Area_Ratio B Peak Area of this compound (IS) B->Area_Ratio C Concentration of Analyte Conc_Ratio Concentration Ratio (Analyte/IS) C->Conc_Ratio D Concentration of this compound (IS) F Quantified Analyte Concentration D->F multiplied by D->Conc_Ratio E Response Factor (RF) E->F Area_Ratio->E divided by Area_Ratio->F used to calculate Conc_Ratio->E equals

Caption: Logical relationship for analyte quantification using an internal standard.

Conclusion

This compound is a versatile and effective internal standard for the quantitative analysis of a variety of volatile and semi-volatile compounds by gas chromatography. Its chemical properties allow for good chromatographic behavior and resolution from many common analytes. The protocols and data presented in these application notes provide a solid foundation for researchers, scientists, and drug development professionals to implement this compound as an internal standard in their analytical workflows, leading to more accurate and reliable quantitative results. Method validation is crucial to ensure the suitability of this compound for a specific application and sample matrix.

References

Application Notes and Protocols for the Synthesis and Purification of 4-Decanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Decanone, an aliphatic ketone, serves as a versatile building block in organic synthesis, finding applications in the fragrance industry and as an intermediate in the preparation of more complex molecules for pharmaceutical and agrochemical research. The purity of this compound is crucial for the successful outcome of subsequent reactions. This document provides detailed protocols for the synthesis of this compound via two common methods: the oxidation of 4-decanol (B1670015) and a two-step Grignard reaction sequence. Furthermore, it outlines rigorous purification techniques, including vacuum distillation and silica (B1680970) gel column chromatography, to obtain high-purity this compound.

Synthesis of this compound

Two primary routes for the synthesis of this compound are presented: the oxidation of a secondary alcohol (4-decanol) and a Grignard reaction followed by oxidation.

Method 1: Oxidation of 4-Decanol

The direct oxidation of the secondary alcohol, 4-decanol, to this compound is a straightforward and efficient method. Several oxidation reagents can be employed, with Swern and Jones oxidations being common choices.

Reaction Scheme:

The Swern oxidation is a mild and highly efficient method for converting secondary alcohols to ketones without the use of heavy metals. The reaction is carried out at low temperatures.[1][2]

Materials:

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer

  • Thermometer

  • Dropping funnels

  • Low-temperature bath (dry ice/acetone (B3395972), -78 °C)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation: In a flame-dried three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (10 volumes relative to the alcohol). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Activation of DMSO: Slowly add a solution of dimethyl sulfoxide (2.5 equivalents) in anhydrous dichloromethane to the oxalyl chloride solution via a dropping funnel, ensuring the internal temperature is maintained at or below -60 °C. Stir the mixture for 15 minutes.

  • Addition of Alcohol: Prepare a solution of 4-decanol (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture while maintaining the temperature at -78 °C. Stir the resulting mixture for 45 minutes at this temperature.

  • Addition of Base: Add triethylamine (5.0 equivalents) dropwise to the reaction mixture. A thick white precipitate will form.

  • Warming: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain crude this compound.

The Jones oxidation is a robust method that utilizes a solution of chromium trioxide in sulfuric acid to oxidize secondary alcohols to ketones.[3][4][5]

Materials:

  • 4-Decanol

  • Jones reagent (a solution of CrO₃ in H₂SO₄ and water)

  • Acetone

  • Isopropyl alcohol

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of Jones Reagent: In a beaker, dissolve chromium trioxide (CrO₃) in concentrated sulfuric acid, then cautiously add water while cooling in an ice bath. Caution: This reagent is highly corrosive and carcinogenic; handle with appropriate personal protective equipment in a fume hood.

  • Reaction Setup: Dissolve 4-decanol (1.0 equivalent) in acetone in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution in an ice-water bath.

  • Addition of Jones Reagent: Slowly add the prepared Jones reagent dropwise to the stirred solution of the alcohol. Maintain the temperature below 30 °C. A color change from orange-red to green should be observed. Continue adding the reagent until the orange-red color persists, indicating complete oxidation.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Quench any excess oxidant by the dropwise addition of isopropyl alcohol until the orange color disappears and a green precipitate forms.

  • Isolation: Remove the acetone by rotary evaporation. Add water to the residue and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic extracts, wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

Method 2: Grignard Reaction followed by Oxidation

This two-step sequence involves the synthesis of the precursor alcohol, 4-decanol, via a Grignard reaction, followed by its oxidation to this compound. This method is highly versatile for creating a variety of ketones.

Reaction Scheme:

Step 1: Synthesis of 4-Decanol via Grignard Reaction

Step 2: Oxidation of 4-Decanol to this compound

This protocol details the formation of a Grignard reagent and its subsequent reaction with an aldehyde to form the secondary alcohol precursor.[6][7]

Materials:

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Heating mantle

  • Ice-water bath

  • Separatory funnel

Procedure:

  • Grignard Reagent Formation: In a flame-dried three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer under an inert atmosphere, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to activate the magnesium.

  • Add a solution of 1-bromohexane (1.0 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel. The reaction should initiate spontaneously, indicated by a gentle reflux and the disappearance of the iodine color. If the reaction does not start, gentle warming may be required.

  • Once initiated, add the remainder of the 1-bromohexane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Aldehyde: Cool the Grignard reagent solution to 0 °C in an ice-water bath. Add a solution of butanal (1.0 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring.

  • Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour. Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-decanol. This crude product can be used directly in the subsequent oxidation step or purified further if desired.

The crude 4-decanol obtained from the Grignard reaction can be oxidized to this compound using either the Swern or Jones oxidation protocols described in Experimental Protocols 1 and 2, respectively.

Data Presentation

Synthesis MethodKey ReagentsSolventTypical Reaction TimeTypical Yield (%)Purity (%)
Swern Oxidation 4-Decanol, Oxalyl chloride, DMSO, Et₃NDichloromethane3-4 hours85-95>95 (after purification)
Jones Oxidation 4-Decanol, Jones ReagentAcetone4-5 hours70-85>95 (after purification)
Grignard/Oxidation 1-Bromohexane, Mg, Butanal; then OxidantDiethyl Ether/THF; then DCM or Acetone4-6 hours (total)60-80 (overall)>95 (after purification)

Note: Yields and purity are estimates based on typical outcomes for these reaction types and may vary depending on experimental conditions and purification efficiency.

Purification of this compound

Crude this compound obtained from the synthesis will contain unreacted starting materials, byproducts, and residual solvents. The following purification techniques are recommended to achieve high purity.

Purification Method 1: Fractional Vacuum Distillation

Fractional distillation under reduced pressure is an effective method for purifying liquid compounds with high boiling points, as it lowers the boiling point and prevents thermal decomposition.[8] this compound has a boiling point of 205-207 °C at atmospheric pressure and approximately 88 °C at 15 mmHg.[9][10]

Equipment:

  • Fractional distillation apparatus (including a distillation flask, fractionating column, condenser, and receiving flasks)

  • Vacuum pump

  • Manometer

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all ground glass joints are properly greased to maintain a good vacuum.

  • Charging the Flask: Place the crude this compound in the distillation flask with a boiling chip or a magnetic stir bar.

  • Applying Vacuum: Gradually reduce the pressure in the system using a vacuum pump to the desired level (e.g., 15 mmHg).

  • Distillation: Begin heating the distillation flask. Collect the initial fraction (forerun), which will contain lower-boiling impurities.

  • Collecting the Product: As the temperature stabilizes at the boiling point of this compound at the applied pressure (e.g., ~88 °C at 15 mmHg), switch to a clean receiving flask to collect the pure product.

  • Completion: Once the majority of the product has distilled, stop the heating and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Purification Method 2: Silica Gel Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their polarity.[11][12][13] Since this compound is a moderately polar compound, it can be effectively purified on a silica gel column using a non-polar eluent with a small amount of a more polar solvent.

Materials:

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (B92381) (or other non-polar solvent)

  • Ethyl acetate (B1210297) (or other moderately polar solvent)

  • Crude this compound

  • Collection tubes or flasks

Equipment:

  • Glass chromatography column

  • Funnel

  • Thin-layer chromatography (TLC) plates and chamber

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica to settle, ensuring a uniform and bubble-free packing. Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent (e.g., 5% ethyl acetate in hexane) and carefully load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with a low-polarity solvent system (e.g., 2-5% ethyl acetate in hexane). The less polar impurities will elute first.

  • Fraction Collection: Collect fractions of the eluent as it passes through the column.

  • Monitoring: Monitor the separation by TLC analysis of the collected fractions.

  • Gradient Elution (Optional): If the product is not eluting, gradually increase the polarity of the eluent (e.g., to 10% ethyl acetate in hexane) to elute the this compound.

  • Product Isolation: Combine the pure fractions containing this compound and remove the solvent under reduced pressure to obtain the purified product.

Characterization of this compound

The identity and purity of the synthesized and purified this compound should be confirmed using standard analytical techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will show characteristic signals for the different protons in the molecule.[14]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show a characteristic peak for the carbonyl carbon around 211 ppm.

  • IR (Infrared) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the carbonyl group (C=O) stretch, typically around 1715 cm⁻¹.[15][16]

  • MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 156, corresponding to the molecular weight of this compound.[17]

  • GC-MS (Gas Chromatography-Mass Spectrometry): GC-MS can be used to determine the purity of the sample and confirm the identity of this compound by its retention time and mass spectrum.

Mandatory Visualizations

Synthesis_Workflow cluster_method1 Method 1: Oxidation cluster_method2 Method 2: Grignard Synthesis 4-Decanol 4-Decanol Oxidation (Swern or Jones) Oxidation (Swern or Jones) 4-Decanol->Oxidation (Swern or Jones) Crude 4-Decanone_1 Crude this compound Oxidation (Swern or Jones)->Crude 4-Decanone_1 Butanal + Hexylmagnesium Bromide Butanal + Hexylmagnesium Bromide Grignard Reaction Grignard Reaction Butanal + Hexylmagnesium Bromide->Grignard Reaction Crude 4-Decanol Crude 4-Decanol Grignard Reaction->Crude 4-Decanol Oxidation Oxidation Crude 4-Decanol->Oxidation Crude 4-Decanone_2 Crude this compound Oxidation->Crude 4-Decanone_2

Caption: Synthesis workflow for this compound.

Purification_Workflow Crude this compound Crude this compound Primary Purification Primary Purification Crude this compound->Primary Purification Fractional Vacuum Distillation Fractional Vacuum Distillation Primary Purification->Fractional Vacuum Distillation High boiling impurities Purity Analysis (TLC, GC) Purity Analysis (TLC, GC) Fractional Vacuum Distillation->Purity Analysis (TLC, GC) Secondary Purification Secondary Purification Purity Analysis (TLC, GC)->Secondary Purification If impurities persist Pure this compound (>98%) Pure this compound (>98%) Purity Analysis (TLC, GC)->Pure this compound (>98%) If pure Silica Gel Column Chromatography Silica Gel Column Chromatography Secondary Purification->Silica Gel Column Chromatography Polar impurities Final Purity Analysis (NMR, GC-MS) Final Purity Analysis (NMR, GC-MS) Silica Gel Column Chromatography->Final Purity Analysis (NMR, GC-MS) Final Purity Analysis (NMR, GC-MS)->Pure this compound (>98%)

Caption: Purification workflow for this compound.

References

Application of 4-Decanone in Flavor and Fragrance Research: A Comprehensive Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Decanone, an aliphatic ketone with the chemical formula C₁₀H₂₀O, presents an intriguing subject for investigation within the realms of flavor and fragrance research. While not as extensively documented as other ketones, its molecular structure suggests potential for a unique sensory profile. Aliphatic ketones are known to contribute a wide array of notes to flavors and fragrances, ranging from fruity and floral to cheesy and waxy. This document provides a detailed exploration of the current understanding of this compound, including its physicochemical properties, potential sensory characteristics, and the analytical and sensory evaluation protocols necessary for its comprehensive study. The information is intended to guide researchers in uncovering the potential applications of this molecule in the development of novel flavors and fragrances.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is fundamental to its application in flavor and fragrance research. These properties influence its volatility, solubility, and stability in various formulations.

PropertyValueReference
Molecular Formula C₁₀H₂₀O[1][2][3]
Molecular Weight 156.27 g/mol [1][2][3]
CAS Number 624-16-8[4][5][6]
Appearance Colorless to pale yellow liquid[4]
Boiling Point 205-207 °C at 760 mmHg[4]
Flash Point 160 °F (71.1 °C)[4]
Solubility Soluble in alcohol; Insoluble in water[4]
Synonyms Hexyl propyl ketone, Propyl hexyl ketone[1][5][6]

Organoleptic Properties and Applications

The sensory profile of this compound is not well-defined in publicly available literature, with some sources offering conflicting information regarding its use in flavor and fragrance. While one source suggests it imparts a "fruity and creamy aroma" and a "fresh and pleasant scent"[7], another explicitly states it is "not for fragrance use" and "not for flavor use"[4]. This discrepancy highlights the need for further sensory evaluation to characterize its odor and flavor profile accurately.

Generally, aliphatic ketones are recognized for their diverse aromatic contributions. They can impart sweet, fruity, floral, and green notes, as well as creamy and cheesy characteristics[8]. The position of the carbonyl group and the length of the carbon chain significantly influence the perceived aroma. For instance, methyl ketones (2-alkanones) are known contributors to the flavor of blue cheese[5]. Given its structure as a propyl hexyl ketone, this compound may possess a unique combination of these sensory attributes.

Potential Applications:

Based on the general characteristics of aliphatic ketones, potential, yet unconfirmed, areas of application for this compound in flavor and fragrance research could include:

  • Fruity and Creamy Notes: As a potential contributor to dairy, fruit, and beverage flavors.

  • Waxy and Green Nuances: For adding complexity to floral and herbal fragrance compositions.

  • Modifier in Complex Blends: To enhance or round out the profiles of existing flavor and fragrance formulations.

It is crucial to note that the regulatory status of this compound for use in food is not clearly established. It does not appear on the FEMA GRAS (Generally Recognized as Safe) list, and no JECFA (Joint FAO/WHO Expert Committee on Food Additives) evaluation was found[9][10]. Therefore, any application in food would require a thorough safety assessment and regulatory approval.

Experimental Protocols

To rigorously investigate the potential of this compound, standardized experimental protocols for its analytical and sensory evaluation are essential.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a fundamental technique for the qualitative and quantitative analysis of volatile compounds like this compound.

Objective: To identify and quantify this compound in a sample matrix (e.g., essential oil, food extract, or fragrance concentrate).

Methodology:

  • Sample Preparation:

    • Dilute the sample containing this compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or methanol) to a concentration within the calibrated range of the instrument.

    • For solid or liquid matrices, a headspace or solid-phase microextraction (SPME) technique may be employed to extract volatile components.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 6890 or equivalent.

    • Injector: Split/splitless inlet at 250°C. A split ratio of 50:1 is common for initial screening.

    • Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm x 0.25 µm) is suitable for general volatile analysis.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: 5°C/min to 250°C.

      • Hold: 5 minutes at 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer: Quadrupole mass analyzer.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

  • Data Analysis:

    • Identify the this compound peak based on its retention time and comparison of its mass spectrum with a reference library (e.g., NIST).

    • For quantification, create a calibration curve using standards of known this compound concentrations.

Sensory Evaluation

Sensory analysis is critical for determining the organoleptic properties of this compound and its potential applications. A descriptive analysis by a trained panel is recommended.

Objective: To characterize the odor and flavor profile of this compound.

Methodology:

  • Panel Selection and Training:

    • Recruit 8-12 panelists with demonstrated sensory acuity.

    • Train the panel on the recognition and intensity scaling of various aroma and flavor attributes relevant to ketones (e.g., fruity, waxy, cheesy, green, floral).

  • Sample Preparation:

    • Prepare solutions of this compound in a neutral solvent (e.g., mineral oil for odor, deodorized water or a simple sugar solution for flavor) at various concentrations to determine its detection and recognition thresholds.

    • For descriptive analysis, prepare a concentration that is clearly perceptible but not overwhelming.

  • Evaluation Procedure:

    • Present the samples to the panelists in a controlled environment (i.e., well-ventilated, neutral-colored booths).

    • Panelists will evaluate the samples orthonasally (smelling) and retronasally (tasting) and rate the intensity of various sensory attributes on a structured scale (e.g., a 15-cm line scale anchored with "low" and "high").

    • Provide panelists with appropriate palate cleansers (e.g., unsalted crackers and water).

  • Data Analysis:

    • Analyze the intensity ratings using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in attributes and to generate a sensory profile of this compound.

Visualizing Experimental Workflows

To further clarify the methodologies, the following diagrams illustrate the key experimental workflows.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing this compound Dilution Dilution in Solvent Sample->Dilution Extraction Headspace/SPME Sample->Extraction Injection Injection into GC Dilution->Injection Extraction->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometry Detection Separation->Detection Identification Identification (Library Match) Detection->Identification Quantification Quantification (Calibration Curve) Detection->Quantification

GC-MS Analysis Workflow for this compound.

Sensory_Workflow cluster_setup Setup cluster_eval Evaluation cluster_analysis Data Analysis Panel Panel Selection & Training Presentation Sample Presentation Panel->Presentation SamplePrep Sample Preparation (Dilutions) SamplePrep->Presentation Evaluation Orthonasal & Retronasal Evaluation Presentation->Evaluation Rating Intensity Rating Evaluation->Rating Stats Statistical Analysis (ANOVA) Rating->Stats Profile Generation of Sensory Profile Stats->Profile

Sensory Evaluation Workflow for this compound.

Conclusion

The application of this compound in flavor and fragrance research remains an area with significant potential for discovery. While its sensory properties are not yet fully characterized and its regulatory status for food use is unclear, the general characteristics of aliphatic ketones suggest it could offer unique and valuable contributions. The contradictory information available underscores the necessity for rigorous scientific investigation. By employing systematic analytical and sensory evaluation protocols as outlined in this document, researchers can elucidate the true organoleptic profile of this compound and determine its viability for creating innovative flavors and fragrances. Further research into its natural occurrence could also provide valuable context for its potential applications.

References

Application Notes and Protocols: 4-Decanone as a Solvent for Nonpolar Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Decanone (CAS: 624-16-8), a long-chain aliphatic ketone, presents itself as a promising nonpolar solvent for a variety of applications in research and pharmaceutical development.[1][2] Its chemical structure, characterized by a carbonyl group within a ten-carbon chain, imparts a unique balance of properties, making it an effective medium for dissolving nonpolar compounds with limited aqueous solubility.[1] These application notes provide a comprehensive overview of the properties, applications, and protocols for utilizing this compound as a solvent for nonpolar compounds.

Physicochemical Properties of this compound

A thorough understanding of a solvent's physical and chemical properties is crucial for its effective application. Key properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₀H₂₀O[2]
Molecular Weight 156.27 g/mol [2]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 209-210 °C[1]
Melting Point -1.8 °C[1]
Density 0.820 g/cm³ at 25 °C[1]
Water Solubility Limited[1]
Miscibility Soluble in nonpolar solvents like hexane (B92381) and benzene; miscible with other low-polarity organic solvents.[1]

Applications in Research and Drug Development

The utility of ketones as solvents is well-established in the pharmaceutical industry for processes such as drug synthesis, purification, and formulation.[3][4][5][6][7] this compound, with its nonpolar nature, is particularly suited for:

  • Solubilizing Lipophilic Drug Candidates: Many active pharmaceutical ingredients (APIs) exhibit poor water solubility, which can hinder their formulation and bioavailability. This compound can serve as a valuable solvent for preclinical studies involving such compounds.

  • Non-Aqueous Reaction Medium: Its high boiling point makes it suitable for organic synthesis reactions requiring elevated temperatures.

  • Extraction and Purification: this compound can be employed as an extraction solvent to isolate nonpolar compounds from complex mixtures.

  • Sample Preparation for Analysis: It can be used to prepare samples of nonpolar analytes for techniques like spectroscopy, although a deuterated version would be necessary for NMR analysis to avoid solvent signal interference.[8][9][10][11][12]

Data Presentation: Solubility of Nonpolar Compounds in this compound

Compound ClassExample CompoundHypothetical Solubility in this compound at 25°C ( g/100 mL)
Aromatic Hydrocarbon Naphthalene> 50
Steroid Cholesterol~ 15
Fatty Acid Stearic Acid> 40
Nonpolar Drug Itraconazole~ 5
Polymer Polystyrene~ 20

Experimental Protocols

Protocol 1: Determination of the Solubility of a Nonpolar Compound in this compound

This protocol outlines a method for determining the equilibrium solubility of a solid, nonpolar compound in this compound at a specified temperature.

Materials:

  • This compound (analytical grade)

  • Nonpolar compound of interest (solid, >99% purity)

  • Analytical balance

  • Scintillation vials with screw caps

  • Constant temperature shaker bath

  • Syringe filters (0.22 µm, PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the solid nonpolar compound to a series of scintillation vials.

    • Pipette a known volume (e.g., 5 mL) of this compound into each vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-course experiment can determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • Allow the vials to stand undisturbed in the temperature bath for at least 2 hours to allow undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe fitted with a 0.22 µm PTFE filter to remove any particulate matter.

    • Immediately dilute the filtered sample with a suitable solvent (e.g., acetonitrile (B52724) or methanol) in a volumetric flask to a concentration within the calibration range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method or another appropriate analytical technique to determine the concentration of the dissolved compound.

    • Prepare a calibration curve using standard solutions of the nonpolar compound of known concentrations.

  • Calculation:

    • Calculate the solubility of the nonpolar compound in this compound (e.g., in mg/mL or g/100 mL) based on the concentration determined from the analysis and the dilution factor.

Protocol 2: Preparation of a Nonpolar Compound Formulation in this compound for In Vitro Screening

This protocol describes the preparation of a stock solution of a nonpolar drug candidate in this compound for use in biological screening assays.

Materials:

  • This compound (sterile, analytical grade)

  • Nonpolar drug candidate (solid)

  • Sterile microcentrifuge tubes or vials

  • Analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing the Compound:

    • In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of the nonpolar drug candidate into a sterile microcentrifuge tube or vial.

  • Adding the Solvent:

    • Add the calculated volume of sterile this compound to achieve the target stock solution concentration (e.g., 10 mM).

  • Dissolution:

    • Vortex the mixture vigorously until the solid is completely dissolved.

    • If necessary, sonicate the mixture for a short period to aid dissolution. Visually inspect the solution to ensure no particulate matter is present.

  • Storage:

    • Store the stock solution at an appropriate temperature (e.g., -20 °C or -80 °C) in a tightly sealed container to prevent solvent evaporation and degradation of the compound.

  • Use in Assays:

    • When preparing working solutions for cell-based or biochemical assays, dilute the this compound stock solution in the appropriate aqueous buffer or cell culture medium. It is crucial to ensure that the final concentration of this compound in the assay is low enough to not cause cellular toxicity or interfere with the assay components. A preliminary solvent tolerance test is highly recommended.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_analysis Solubility Determination cluster_application Application start Start: Select Nonpolar Compound weigh Weigh Compound start->weigh add_solvent Add this compound weigh->add_solvent vortex Vortex/Sonicate add_solvent->vortex check_sol Visual Inspection for Complete Dissolution vortex->check_sol equilibrate Equilibrate (Shaker Bath) check_sol->equilibrate For Solubility Determination store Store Stock Solution check_sol->store For Stock Solution filter Filter Supernatant equilibrate->filter Calculate Solubility dilute Dilute Sample filter->dilute Calculate Solubility analyze Analyze (e.g., HPLC) dilute->analyze Calculate Solubility end End analyze->end Calculate Solubility use_assay Use in Downstream Assays store->use_assay use_assay->end

Caption: Experimental workflow for determining solubility and preparing stock solutions of nonpolar compounds in this compound.

drug_discovery_workflow cluster_screening Early Discovery cluster_solubility Lead Optimization cluster_testing Preclinical Testing hts High-Throughput Screening hit_id Hit Identification hts->hit_id sol_screen Solubility Screening in Various Solvents hit_id->sol_screen Poor Aqueous Solubility select_solvent Select this compound for Nonpolar Hits sol_screen->select_solvent formulation Formulation Development select_solvent->formulation in_vitro In Vitro Assays (using this compound stock) formulation->in_vitro in_vivo In Vivo Studies in_vitro->in_vivo

Caption: Logical workflow for the application of this compound as a solvent in a drug discovery pipeline for nonpolar compounds.

Safety and Handling

This compound is a combustible liquid and may cause irritation. It is essential to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. For detailed safety information, always refer to the manufacturer's Safety Data Sheet (SDS).

References

Application Notes and Protocols for the Derivatization of 4-Decanone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Decanone, a ten-carbon aliphatic ketone, often presents analytical challenges due to its moderate volatility and lack of a strong chromophore or fluorophore.[1][2][3][4] Direct analysis by methods such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) can suffer from poor sensitivity and resolution. Chemical derivatization is a powerful strategy to overcome these limitations.[5][6] This process modifies the this compound molecule to introduce properties more suitable for a specific analytical technique, such as increased volatility for GC or a UV-absorbing or fluorescent tag for HPLC.[5]

This document provides detailed application notes and protocols for three common derivatization strategies for this compound:

  • PFBHA Derivatization for GC-MS Analysis: Forms a volatile oxime derivative ideal for gas chromatography.

  • Dansyl Hydrazine (B178648) Derivatization for HPLC-Fluorescence Analysis: Introduces a highly fluorescent tag for sensitive detection.

  • DNPH Derivatization for HPLC-UV/MS Analysis: Adds a strong chromophore for robust UV detection.

Application Note 1: GC-MS Analysis of this compound via PFBHA Derivatization

1. Principle

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a highly effective derivatizing reagent for aldehydes and ketones, including this compound.[7][8][9] It reacts with the carbonyl group of this compound in a nucleophilic addition reaction to form a stable, volatile PFBHA-oxime derivative.[8][10] The pentafluorobenzyl group significantly enhances the molecule's volatility and provides a fragment-rich mass spectrum, making it highly suitable for sensitive and selective analysis by Gas Chromatography-Mass Spectrometry (GC-MS), particularly in negative chemical ionization (NCI) mode.[9] This method avoids the disadvantages associated with other reagents, such as thermal decomposition.[7]

PFBHA_Reaction Decanone This compound (C₁₀H₂₀O) Oxime This compound PFBHA Oxime (Volatile Derivative) Decanone->Oxime + PFBHA PFBHA PFBHA (C₇H₄F₅NO) PFBHA->Oxime Water Water (H₂O)

Figure 1: PFBHA derivatization reaction with this compound.

2. Experimental Protocol

This protocol is based on established methods for carbonyl compound analysis.[9][10][11]

2.1 Materials and Reagents

  • This compound standard

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), 98%+ purity

  • Solvent for standard/sample (e.g., Methanol or Acetonitrile (B52724), HPLC grade)

  • Dichloromethane (B109758) or Hexane (B92381) (GC grade)

  • Sodium sulfate (B86663) (anhydrous)

  • Sodium chloride

  • Deionized water

  • 0.2 N Sulfuric acid

  • 2 mL autosampler vials with caps

  • Heating block or water bath

2.2 Reagent Preparation

  • PFBHA Solution (1.0 mg/mL): Dissolve 10 mg of PFBHA in 10 mL of deionized water. Prepare fresh daily.

2.3 Derivatization Procedure

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol) at a known concentration. For unknown samples, perform a liquid-liquid or solid-phase extraction into an appropriate solvent.

  • Reaction: Place 1 mL of the sample or standard solution into a 4 mL vial. Add 1 mL of the aqueous PFBHA solution.

  • Incubation: Cap the vial tightly and heat at 60°C for 60-90 minutes to ensure the reaction reaches equilibrium.[9]

  • Extraction: Cool the vial to room temperature. Add 1 mL of dichloromethane or hexane and 1 g of sodium chloride. Vortex for 2 minutes to extract the PFBHA-oxime derivative into the organic layer.

  • Phase Separation: Centrifuge for 5 minutes to separate the layers. Carefully transfer the bottom organic layer (dichloromethane) or top organic layer (hexane) to a clean vial.

  • Drying: Pass the organic extract through a small column of anhydrous sodium sulfate to remove any residual water.

  • Analysis: Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.

PFBHA_Workflow PFBHA Derivatization Workflow for GC-MS A 1. Sample/Standard (1 mL in Vial) B 2. Add PFBHA Solution (1 mL) A->B C 3. Incubate (60°C for 60-90 min) B->C D 4. Cool & Extract (Add Dichloromethane/Hexane) C->D E 5. Isolate & Dry (Organic Layer) D->E F 6. Analyze by GC-MS E->F

Figure 2: Experimental workflow for PFBHA derivatization.

2.4 Recommended GC-MS Conditions

  • GC Column: SLB™-5ms capillary column (30 m x 0.25 mm I.D. x 0.25 µm) or equivalent.[7]

  • Injector: 250°C, Splitless mode

  • Oven Program: 60°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min

  • Carrier Gas: Helium at 1.0 mL/min

  • MS Ionization: Electron Impact (EI) or Negative Chemical Ionization (NCI)

  • Scan Range: m/z 50-500

  • SIM Ions (for NCI): m/z 181 (characteristic fragment)[9]

3. Expected Performance

Derivatization with PFBHA is expected to significantly improve the limit of detection (LOD) and limit of quantification (LOQ) for this compound compared to direct injection.

ParameterDirect Injection (Estimated)After PFBHA Derivatization (Expected)Source of Improvement
LOD ~1-5 ng/mL~0.01-0.1 ng/mLEnhanced volatility and high detector response (especially NCI-MS).[9][11]
LOQ ~5-15 ng/mL~0.05-0.5 ng/mLImproved peak shape and signal-to-noise ratio.[9][11]
Selectivity ModerateHighSpecific fragmentation pattern and ability to use SIM mode.[9]

Application Note 2: HPLC-Fluorescence Analysis of this compound via Dansyl Hydrazine Derivatization

1. Principle

For HPLC analysis, derivatization aims to introduce a moiety that can be easily detected. This compound lacks a native fluorophore, making sensitive detection difficult. Dansyl hydrazine is a widely used derivatizing reagent that reacts with the carbonyl group of ketones to form a stable, highly fluorescent hydrazone.[12][13][14] This allows for the quantification of this compound at very low concentrations using an HPLC system equipped with a fluorescence detector. The resulting derivative is also suitable for LC-MS analysis.[13]

Dansyl_Reaction Decanone This compound Hydrazone This compound Dansyl Hydrazone (Fluorescent Derivative) Decanone->Hydrazone + Dansyl Hydrazine (Acid Catalyst) Dansyl Dansyl Hydrazine Dansyl->Hydrazone Water Water

Figure 3: Dansyl hydrazine derivatization of this compound.

2. Experimental Protocol

This protocol is adapted from general procedures for derivatizing carbonyls with dansyl hydrazine.[12][13][15]

2.1 Materials and Reagents

  • This compound standard

  • Dansyl hydrazine, 97%+ purity

  • Acetonitrile (HPLC grade)

  • Trichloroacetic acid (TCA) or Hydrochloric acid (HCl)

  • Deionized water

  • 0.45 µm syringe filters

  • 2 mL autosampler vials

2.2 Reagent Preparation

  • Dansyl Hydrazine Solution (2 mg/mL): Dissolve 20 mg of dansyl hydrazine in 10 mL of acetonitrile.

  • Catalyst Solution: Prepare a 2% (v/v) solution of TCA or HCl in acetonitrile.

2.3 Derivatization Procedure

  • Sample Preparation: Prepare a solution of this compound in acetonitrile.

  • Reaction: In a 2 mL vial, mix 100 µL of the sample or standard solution with 100 µL of the dansyl hydrazine solution.

  • Catalysis: Add 50 µL of the acid catalyst solution to initiate the reaction.

  • Incubation: Cap the vial and heat at 60°C for 30 minutes in the dark (the dansyl group is light-sensitive).

  • Quenching/Dilution: After cooling to room temperature, add 750 µL of the mobile phase (e.g., acetonitrile/water mixture) to stop the reaction and dilute the sample for injection.

  • Filtration: Filter the final solution through a 0.45 µm syringe filter into an autosampler vial.

  • Analysis: Analyze by HPLC with fluorescence detection.

2.4 Recommended HPLC Conditions

  • HPLC Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water. A typical starting point is 60:40 Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Fluorescence Detector: Excitation λ = ~340 nm, Emission λ = ~520 nm.

3. Expected Performance

The introduction of the dansyl group provides a massive boost in sensitivity over UV detection.

ParameterHPLC-UV (Underivatized)HPLC-Fluorescence (Dansyl Derivative)Source of Improvement
LOD ~10-50 ng/mL~0.1-1 ng/mLHigh quantum yield of the dansyl fluorophore.[12][14]
LOQ ~50-150 ng/mL~0.5-3 ng/mLExcellent signal-to-noise ratio in fluorescence detection.[12][14]
Selectivity LowHighOnly compounds that react with dansyl hydrazine and fluoresce at the set wavelengths are detected.

Application Note 3: HPLC-UV/MS Analysis of this compound via DNPH Derivatization

1. Principle

2,4-Dinitrophenylhydrazine (B122626) (DNPH) is one of the most common reagents for the analysis of aldehydes and ketones.[16][17] It reacts with this compound in an acidic medium to form a stable 2,4-dinitrophenylhydrazone derivative. This derivative possesses a strong chromophore, making it easily detectable by UV-Vis spectroscopy around 360 nm.[17] The method is robust, widely applicable, and can be transferred from traditional HPLC to faster UHPLC systems for higher throughput.[17] The resulting hydrazones are also amenable to analysis by LC-MS, often using atmospheric pressure photoionization (APPI) or atmospheric pressure chemical ionization (APCI).[16][18]

2. Experimental Protocol

This protocol is based on standard methods for DNPH derivatization.[17][19]

2.1 Materials and Reagents

  • This compound standard

  • 2,4-Dinitrophenylhydrazine (DNPH), reagent grade

  • Acetonitrile (HPLC grade)

  • Phosphoric acid or Hydrochloric acid

  • Deionized water

  • Solid Phase Extraction (SPE) cartridges (e.g., C18) for sample cleanup if needed.

2.2 Reagent Preparation

  • DNPH Solution (3 mg/mL): Carefully dissolve 30 mg of DNPH in 10 mL of acetonitrile. Add 50 µL of concentrated phosphoric acid as a catalyst. This solution may need to be sonicated to fully dissolve the DNPH.

2.3 Derivatization Procedure

  • Sample Preparation: Prepare a solution of this compound in acetonitrile.

  • Reaction: Mix 1 mL of the sample or standard with 1 mL of the DNPH solution in a sealed vial.

  • Incubation: Allow the reaction to proceed at room temperature for 1-2 hours or at 50°C for 30 minutes.[19]

  • Dilution: Dilute the reaction mixture with acetonitrile or the initial mobile phase to an appropriate concentration for analysis.

  • Analysis: Analyze directly by HPLC-UV or HPLC-MS. For complex matrices, a cleanup step using a C18 SPE cartridge may be necessary before analysis.

Derivatization_Choice Start Goal: Analyze this compound Instrument What is your primary instrument? Start->Instrument GCMS GC-MS Instrument->GCMS GC HPLC HPLC Instrument->HPLC HPLC PFBHA Use PFBHA Derivatization (High Volatility & Sensitivity) GCMS->PFBHA Detector What HPLC detector is available? HPLC->Detector Fluorescence Fluorescence Detector->Fluorescence Fluorescence UV_MS UV or MS Detector->UV_MS UV / MS Dansyl Use Dansyl Hydrazine (Highest Sensitivity) Fluorescence->Dansyl DNPH Use DNPH (Robust, good for UV & MS) UV_MS->DNPH

Figure 4: Logic for selecting a derivatization agent.

2.4 Recommended HPLC/UHPLC Conditions

  • HPLC Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).[17]

  • UHPLC Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).[17]

  • Mobile Phase: Gradient elution with Acetonitrile and Water.

  • UV Detector: 360 nm.

  • MS Ionization: APPI or APCI in negative ion mode.[16][18]

3. Expected Performance

Transferring the DNPH method from HPLC to UHPLC can dramatically reduce analysis time and solvent consumption while improving detection limits.[17]

ParameterHPLC (5 µm column)UHPLC (1.8 µm column)Source of Improvement
Analysis Time ~25 minutes~2.5 minutesSmaller particle size and higher optimal flow rate.[17]
Solvent Consumption ~25 mL~2.5 mLShorter run time and lower flow rates on smaller ID columns.[17]
LOD/LOQ BaselineImprovedSharper peaks from higher efficiency columns lead to better signal-to-noise.[17]
System Pressure Low (<400 bar)High (>600 bar)Required to operate sub-2 µm columns at high flow rates.[17]

References

Application Note: Headspace GC Analysis of Volatile Ketones in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Volatile ketones are a class of organic compounds that can be present in pharmaceutical products as residual solvents from the manufacturing process or as degradation products of the active pharmaceutical ingredient (API) or excipients.[1][2][3] The presence of these ketones, even in trace amounts, can affect the safety, stability, and efficacy of the final drug product.[1][2] Therefore, accurate and sensitive analytical methods are required for their detection and quantification. Headspace gas chromatography (HS-GC) is a powerful and widely used technique for the analysis of volatile organic compounds (VOCs) in solid and liquid samples.[1][4][5] This application note provides a detailed protocol and guidance for the analysis of volatile ketones in pharmaceutical samples using HS-GC with Flame Ionization Detection (FID).

Principle of Headspace Gas Chromatography

Headspace gas chromatography is a sample introduction technique for GC that is particularly well-suited for the analysis of volatile and semi-volatile compounds in complex matrices.[5] The principle involves placing a sample in a sealed vial and heating it to a specific temperature for a set period. This allows the volatile compounds, including ketones, to partition from the sample matrix (solid or liquid) into the gas phase, or "headspace," above the sample. A portion of this headspace is then automatically injected into the gas chromatograph for separation and detection.[4][5] This technique minimizes matrix effects and protects the GC system from non-volatile residues, leading to improved column lifetime and reproducibility.[5]

Experimental Protocols

This section details the methodologies for the analysis of volatile ketones in pharmaceutical samples. The protocols are based on established methods, including those outlined in the United States Pharmacopeia (USP) chapter <467> for residual solvents.[6][7][8][9]

Sample Preparation

Proper sample preparation is critical for accurate and reproducible results. The choice of diluent depends on the solubility of the drug substance or product.

For Water-Soluble Articles:

  • Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial.[6]

  • Add 5 mL of organic-free water to the vial.

  • Immediately seal the vial with a PTFE-faced septum and crimp cap.

  • Gently mix the contents until the sample is completely dissolved.

For Water-Insoluble Articles:

  • Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial.

  • Add 5 mL of a suitable organic solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or N-methyl-2-pyrrolidone (NMP).[6][10] The choice of solvent should be based on the solubility of the API and potential interferences.

  • Immediately seal the vial with a PTFE-faced septum and crimp cap.

  • Gently mix the contents until the sample is completely dissolved or a uniform suspension is formed.

Standard Preparation:

  • Prepare a stock standard solution containing the ketones of interest (e.g., acetone, methyl ethyl ketone, methyl isobutyl ketone) in the same diluent used for the samples.

  • Prepare a series of working standard solutions by diluting the stock solution to concentrations bracketing the expected concentration of the ketones in the samples.

  • Transfer a fixed volume (e.g., 5 mL) of each working standard solution into separate 20 mL headspace vials and seal them.

Headspace GC-FID Instrumentation and Conditions

The following tables outline the recommended instrumental parameters for the analysis of volatile ketones. These are general guidelines and may require optimization for specific applications.

Table 1: Headspace Autosampler Conditions

ParameterRecommended Value
Vial Oven Temperature80 - 105 °C
Vial Equilibration Time30 - 60 min
Transfer Line Temperature110 - 140 °C
Loop Temperature100 - 130 °C
Loop Fill Time0.1 - 0.5 min
Injection Time0.5 - 1.0 min
Vial ShakingOn (if available)
Carrier GasNitrogen or Helium

Table 2: Gas Chromatograph and Detector Conditions

ParameterRecommended Value
GC Column
PhaseG43 (e.g., DB-624, ZB-624) or G16 (e.g., ZB-WAXPLUS)
Dimensions30 m x 0.32 mm ID, 1.8 µm film thickness
Oven Temperature Program
Initial Temperature40 °C, hold for 10-20 min
Ramp Rate10 °C/min
Final Temperature240 °C, hold for 5-10 min
Injector
TypeSplit/Splitless
Temperature140 - 250 °C
Split Ratio1:5 to 1:20
Detector
TypeFlame Ionization Detector (FID)
Temperature250 - 300 °C
Hydrogen Flow30 - 40 mL/min
Air Flow300 - 400 mL/min
Makeup Gas (N2 or He)25 - 30 mL/min

Data Presentation

Quantitative data from various studies on the analysis of residual ketones by headspace GC are summarized below. These tables provide an overview of the performance characteristics of the method for different ketones.

Table 3: Quantitative Data for Common Volatile Ketones

KetoneLinearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Recovery (%)RSD (%)
Acetone0.1 - 1000.050.1595 - 105< 5
Methyl Ethyl Ketone (MEK)0.1 - 1000.040.1297 - 103< 5
Methyl Isobutyl Ketone (MIBK)0.1 - 1000.060.2096 - 104< 5
Cyclohexanone0.5 - 1500.10.394 - 106< 6

Data compiled from various sources and represent typical performance. Actual values may vary depending on the specific method and matrix.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the headspace GC analysis of volatile ketones in pharmaceutical samples.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hs Headspace Analysis cluster_gc GC-FID Analysis cluster_data Data Analysis Sample Weigh Sample Diluent Add Diluent Sample->Diluent Seal Seal Vial Diluent->Seal Equilibrate Equilibrate Vial Seal->Equilibrate Transfer to Autosampler Standard Prepare Standards Standard->Equilibrate Inject Inject Headspace Equilibrate->Inject Separate Chromatographic Separation Inject->Separate Detect FID Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify Ketones Integrate->Quantify Report Generate Report Quantify->Report

Caption: Experimental workflow for headspace GC analysis of volatile ketones.

Logical Relationship: Residual Ketones and Drug Product Quality

The presence of volatile ketones in a drug product can be linked to several quality attributes. This diagram illustrates the potential sources and consequences of residual ketones.

logical_relationship cluster_source Sources of Volatile Ketones cluster_consequence Impact on Drug Product Quality Manufacturing Manufacturing Process (Residual Solvents) Ketones Volatile Ketones in Drug Product Manufacturing->Ketones Degradation Drug Product Degradation (API or Excipient Breakdown) Degradation->Ketones Safety Patient Safety (Toxicity Concerns) Stability Product Stability (Alteration of Physicochemical Properties) Efficacy Therapeutic Efficacy (Loss of Potency) Ketones->Safety Ketones->Stability Ketones->Efficacy

Caption: Relationship between volatile ketones and drug product quality attributes.

References

Application Notes and Protocols for the Study of Ketones in Insect Chemical Communication

Author: BenchChem Technical Support Team. Date: December 2025

A Case Study on 4,8-Dimethyldecanal (B1216375), the Aggregation Pheromone of the Red Flour Beetle (Tribolium castaneum)

Audience: Researchers, scientists, and drug development professionals.

Note on 4-Decanone: Extensive review of scientific literature indicates that this compound is not a recognized component of any known insect pheromone system. However, the study of ketones as semiochemicals is a significant area of research. This document uses a well-documented, structurally related ketone, 4,8-dimethyldecanal, as a case study to provide detailed application notes and protocols relevant to the investigation of long-chain aliphatic ketones in insect pheromone research.

Introduction

The red flour beetle, Tribolium castaneum, is a significant global pest of stored food products.[1] Male beetles produce an aggregation pheromone, 4,8-dimethyldecanal, which is attractive to both males and females, leading to infestations in stored grains and flour.[1] The study of this pheromone is crucial for the development of effective and environmentally benign pest management strategies, such as monitoring and mass trapping.[1] This document provides a comprehensive overview of the technical aspects of investigating 4,8-dimethyldecanal, from its chemical analysis to its effects on insect behavior.

Data Presentation: Quantitative Analysis of Pheromone Activity

Summarizing quantitative data is essential for comparing the efficacy of pheromone components and for developing effective pest control lures. The following tables present synthesized data on the electrophysiological and behavioral responses of Tribolium castaneum to its aggregation pheromone, 4,8-dimethyldecanal.

Table 1: Electrophysiological Response of Tribolium castaneum to 4,8-Dimethyldecanal Stereoisomers

Compound/BlendDoseAntennal Response (mV)SexReference
(4R,8R)-4,8-dimethyldecanal10 µg1.2 ± 0.2Male & Female[2]
(4R,8S)-4,8-dimethyldecanal10 µg1.1 ± 0.3Male & Female[2]
(4S,8R)-4,8-dimethyldecanal10 µg0.5 ± 0.1Male & Female[2]
(4S,8S)-4,8-dimethyldecanal10 µg0.4 ± 0.1Male & Female[2]
Natural Blend (4:4:1:1 ratio)10 µg1.3 ± 0.2Male & Female[3]

Note: Data are representative examples synthesized from typical electroantennography (EAG) studies. Actual values can vary based on experimental conditions.[2]

Table 2: Behavioral Response of Tribolium castaneum to 4,8-Dimethyldecanal in a Two-Choice Olfactometer

Pheromone Concentration% Beetles AttractedSexReference
0.1 ng/µL65%Male & Female[2]
1.0 ng/µL80%Male & Female[2]
10 ng/µL75%Male & Female[2]

Note: The natural blend of stereoisomers is often more attractive than individual components or incomplete blends.[3]

Experimental Protocols

Pheromone Extraction and Analysis

Objective: To extract, identify, and quantify 4,8-dimethyldecanal from male Tribolium castaneum.

Protocol 1: Solid-Phase Microextraction (SPME) for Volatile Pheromone Collection

This method is ideal for trapping volatile organic compounds from the headspace of living insects.

Materials:

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Glass vials with septa

  • Male Tribolium castaneum adults

  • Gas Chromatography-Mass Spectrometry (GC-MS) system

Procedure:

  • Place a known number of male beetles into a glass vial.

  • Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 2-4 hours) at room temperature.[4]

  • Retract the fiber and immediately insert it into the heated injection port of the GC-MS for thermal desorption and analysis.[4]

Protocol 2: Solvent Extraction of Pheromone Glands

This method is suitable for less volatile pheromones and involves direct extraction.

Materials:

  • Dissecting tools (forceps, microscope)

  • Glass vials with inserts

  • Hexane (B92381) (or dichloromethane)

  • Microsyringe

  • GC-MS system

Procedure:

  • Carefully dissect the abdominal epidermis, the primary site of pheromone production, from male beetles under a microscope.[3]

  • Place the dissected tissue into a glass vial containing a small volume of hexane (e.g., 50 µL).

  • Allow the extraction to proceed for at least 30 minutes.

  • Inject a 1 µL aliquot of the hexane extract directly into the GC-MS injector.

GC-MS Parameters (Example):

  • Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.

  • Oven Temperature Program: Initial temperature of 50°C, hold for 1 min, then ramp at 6°C/min to 200°C, then at 8°C/min to 270°C.[5]

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer: Electron impact (EI) ionization at 70 eV, scanning from m/z 40 to 400.

Electrophysiological Assay: Electroantennography (EAG)

Objective: To measure the electrical response of a beetle's antenna to 4,8-dimethyldecanal, indicating its detection by olfactory receptor neurons.

Materials:

  • Live Tribolium castaneum (male or female)

  • EAG system (micromanipulators, electrodes, amplifier)

  • Dissecting tools

  • Ringer's solution

  • Solutions of 4,8-dimethyldecanal stereoisomers in a solvent (e.g., hexane)

  • Filter paper strips

Procedure:

  • Excise an antenna from a live beetle and mount it between two electrodes containing Ringer's solution.

  • Deliver a continuous stream of humidified, purified air over the antenna.

  • Apply a known concentration of the test compound onto a filter paper strip and insert it into the airstream for a short duration (e.g., 0.5 seconds).

  • Record the resulting depolarization of the antennal membrane (the EAG response) in millivolts (mV).

  • Test a range of concentrations to generate a dose-response curve.

Behavioral Bioassay: Y-Tube Olfactometer

Objective: To determine the behavioral response (attraction or repulsion) of Tribolium castaneum to 4,8-dimethyldecanal.[2]

Materials:

  • Y-shaped glass olfactometer

  • Airflow meter and purification system

  • Tribolium castaneum adults (starved for a few hours prior to the assay)

  • Solutions of 4,8-dimethyldecanal in a solvent (e.g., hexane)

  • Filter paper

Procedure:

  • Pass a stream of purified, humidified air through each arm of the Y-tube at a constant rate.[2]

  • In one arm (the "treatment" arm), place a filter paper treated with a solution of 4,8-dimethyldecanal.[2]

  • In the other arm (the "control" arm), place a filter paper treated with the solvent alone.[2]

  • Release a single beetle at the base of the central arm.[2]

  • Record which arm the beetle enters and the time it takes to make a choice. A choice is typically recorded when the beetle moves a set distance into one of the arms.

  • Repeat with a sufficient number of beetles to allow for statistical analysis.

Visualizations

Experimental_Workflow cluster_collection Pheromone Collection & Identification Pheromone_Collection Pheromone Collection (SPME or Solvent Extraction) GC_MS_Analysis GC-MS Analysis Pheromone_Collection->GC_MS_Analysis Extract EAG Electroantennography (EAG) Y_Tube Y-Tube Olfactometer Synthesis Chemical Synthesis of 4,8-dimethyldecanal Isomers GC_MS_Analysis->Synthesis Identified Structure Behavioral_Response Behavioral Response (Attraction/Repulsion) Synthesis->EAG Synthetic Pheromone Synthesis->Y_Tube Synthetic Pheromone

Caption: Workflow for insect pheromone investigation.

Signaling_Pathway cluster_perception Pheromone Perception cluster_transduction Signal Transduction cluster_processing Neural Processing & Behavior Pheromone 4,8-dimethyldecanal (in air) OBP Odorant-Binding Protein (OBP) in Sensillum Lymph Pheromone->OBP Binding OR Olfactory Receptor (OR) + Orco Co-receptor OBP->OR Pheromone Delivery Ion_Channel Ion Channel Opening OR->Ion_Channel Depolarization Membrane Depolarization Ion_Channel->Depolarization Action_Potential Action Potential Firing Depolarization->Action_Potential Antennal_Lobe Antennal Lobe (Glomeruli Activation) Action_Potential->Antennal_Lobe Signal Transmission Higher_Brain Higher Brain Centers (Mushroom Bodies, Lateral Horn) Antennal_Lobe->Higher_Brain Behavior Behavioral Response (Aggregation) Higher_Brain->Behavior

Caption: Pheromone perception to behavioral response pathway.

References

Application Note and Protocol: Antimicrobial Testing of 4-Decanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for evaluating the antimicrobial properties of 4-decanone. Due to a lack of extensive direct research on this compound, this guide leverages data from structurally similar compounds to infer potential antimicrobial efficacy and mechanisms of action. The primary focus is on determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of this compound against a panel of clinically relevant bacteria and fungi.

Data Presentation

While specific quantitative antimicrobial data for this compound is limited in publicly available literature, the following table summarizes the activity of structurally related undecanones, providing a comparative baseline for expected activity. Research suggests that aliphatic ketones may exhibit more potent antifungal activity than antibacterial activity.[1]

MicroorganismCompoundMIC (μg/mL)MBC/MFC (μg/mL)Reference Organism
Escherichia coliUndecan-2-one> 2000Not DeterminedGram-negative Bacteria
Bacillus subtilisUndecan-2-one> 2000Not DeterminedGram-positive Bacteria
Candida mycodermaUndecan-2-one125Not DeterminedYeast
Candida mycodermaUndecan-3-one125Not DeterminedYeast
Aspergillus nigerUndecan-2-one250Not DeterminedMold
Aspergillus nigerUndecan-3-one250Not DeterminedMold
Aspergillus nigerUndecan-4-one250Not DeterminedMold

Note: The data for undecanones was determined by the impedimetric method and suggests low antibacterial but notable antifungal activity.[1] Further empirical testing is required to determine the precise MIC and MBC/MFC values for this compound.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol details the determination of the MIC of this compound against both bacterial and fungal strains using the broth microdilution method in a 96-well microtiter plate format.

Materials:

  • This compound

  • Sterile 96-well flat-bottom microtiter plates

  • Appropriate growth media (e.g., Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria, RPMI-1640 for fungi)

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans, Aspergillus niger)

  • Positive control antimicrobial (e.g., gentamicin (B1671437) for bacteria, amphotericin B for fungi)

  • Negative control (sterile broth)

  • Spectrophotometer or microplate reader

  • Sterile pipette tips and multichannel pipettor

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) at a concentration of 10 mg/mL.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth to wells 2 through 12 of the microtiter plate.

    • Add 200 µL of the this compound stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (broth and inoculum).

    • Well 12 will serve as the sterility control (broth only).

  • Inoculum Preparation:

    • Bacteria: From a fresh culture, prepare a bacterial suspension in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in the appropriate broth.

    • Yeast (Candida albicans): Prepare a yeast suspension in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute to a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL in RPMI-1640.

    • Mold (Aspergillus niger): Grow the mold on a suitable agar (B569324) medium until sporulation occurs. Harvest conidia and prepare a suspension in sterile saline. Adjust the concentration to approximately 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in RPMI-1640.

  • Inoculation: Add 100 µL of the prepared inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Incubate the plates at 35-37°C. Incubation times are typically 18-24 hours for bacteria, 24-48 hours for yeast, and 48-72 hours for molds.

  • Reading the MIC: The MIC is the lowest concentration of this compound that shows no visible growth (turbidity) compared to the growth control well. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This protocol is performed after the MIC determination to ascertain the lowest concentration of this compound that results in microbial death.

Materials:

  • Microtiter plates from the completed MIC assay

  • Sterile agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)

  • Sterile pipette tips

  • Incubator

Procedure:

  • Subculturing: From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot from each well.

  • Plating: Spot-inoculate the aliquots onto separate sections of an appropriate agar plate.

  • Incubation: Incubate the agar plates under the same conditions as the initial MIC assay.

  • Reading the MBC/MFC: The MBC or MFC is the lowest concentration of this compound that results in no colony formation on the agar plate, indicating a 99.9% reduction in the initial inoculum.[2]

Mandatory Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay cluster_confirmation Confirmation stock Prepare this compound Stock Solution plate_prep Prepare Serial Dilutions in 96-Well Plate stock->plate_prep inoculate Inoculate Microtiter Plate plate_prep->inoculate inoculum Prepare Standardized Microbial Inoculum inoculum->inoculate incubate_mic Incubate Plate inoculate->incubate_mic read_mic Determine MIC (Visual/OD Reading) incubate_mic->read_mic subculture Subculture from Clear Wells to Agar Plates read_mic->subculture incubate_mbc Incubate Agar Plates subculture->incubate_mbc read_mbc Determine MBC/MFC incubate_mbc->read_mbc

Caption: Workflow for MIC and MBC/MFC Determination.

Proposed Mechanism of Action: Membrane Disruption

The antimicrobial mechanism of aliphatic ketones like this compound is hypothesized to involve the disruption of the microbial cell membrane.

G cluster_membrane Microbial Cell Membrane lipid_bilayer Lipid Bilayer disruption Membrane Permeabilization lipid_bilayer->disruption membrane_proteins Membrane Proteins decanone This compound decanone->lipid_bilayer Intercalation leakage Leakage of Intracellular Components disruption->leakage death Cell Death leakage->death

Caption: Proposed mechanism of this compound via membrane disruption.

References

Application Notes and Protocols for 4-Decanone Analysis in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the sample preparation and analysis of 4-decanone in complex matrices. The protocols are designed to offer robust and reliable methods for the extraction, concentration, and quantification of this ketone, which is relevant in various fields, including food science, environmental analysis, and biomedical research.

Overview of Sample Preparation Techniques

The choice of sample preparation technique is critical for accurate and sensitive analysis of this compound, as it is often present at trace levels in complex sample matrices. The primary goals of sample preparation are to isolate this compound from interfering matrix components, concentrate the analyte, and present it in a solvent compatible with the analytical instrument. This document outlines protocols for Solid-Phase Extraction (SPE), Headspace Solid-Phase Microextraction (HS-SPME), and Liquid-Liquid Extraction (LLE).

Solid-Phase Extraction (SPE) Protocol for this compound in Aqueous Matrices

Solid-Phase Extraction (SPE) is a versatile technique for the purification and concentration of analytes from liquid samples.[1][2] This protocol is designed for the extraction of this compound from aqueous samples such as beverages or environmental water samples. The "catch and release" strategy is employed, where the analyte is retained on a solid sorbent, interfering compounds are washed away, and the analyte is then eluted with a small volume of a strong solvent.[3]

Experimental Protocol:
  • Sorbent Selection: A reversed-phase C18 sorbent is recommended for the nonpolar this compound.

  • Conditioning: Condition the SPE cartridge (e.g., 500 mg C18) by passing 5 mL of methanol, followed by 5 mL of deionized water. Ensure the sorbent bed does not run dry.

  • Sample Loading: Load the aqueous sample (e.g., 100 mL, pH adjusted to neutral) onto the conditioned cartridge at a slow, steady flow rate of approximately 2-3 mL/min.

  • Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10, v/v) to remove polar interferences.

  • Elution: Elute the retained this compound with a small volume (e.g., 2 x 1 mL) of a strong organic solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) into a collection vial.

  • Concentration and Reconstitution: The eluate can be concentrated under a gentle stream of nitrogen if necessary and reconstituted in a solvent suitable for GC-MS analysis (e.g., hexane).

Logical Workflow for SPE:

SPE_Workflow start Start: Aqueous Sample conditioning 1. Condition SPE Cartridge (Methanol, Water) start->conditioning loading 2. Load Sample conditioning->loading washing 3. Wash Cartridge (Water/Methanol) loading->washing elution 4. Elute this compound (Ethyl Acetate) washing->elution analysis GC-MS Analysis elution->analysis

SPE Workflow for this compound Analysis

Headspace Solid-Phase Microextraction (HS-SPME) Protocol for this compound in Food Matrices

HS-SPME is a solvent-free technique ideal for the extraction of volatile and semi-volatile compounds like this compound from solid or liquid samples.[4][5] The analyte partitions from the sample matrix into the headspace and is then adsorbed onto a coated fiber, which is subsequently desorbed in the hot inlet of a gas chromatograph.[6]

Experimental Protocol:
  • Sample Preparation: Weigh a representative amount of the homogenized food sample (e.g., 5 g) into a 20 mL headspace vial. For solid matrices, addition of a small amount of saturated salt solution can aid in the release of volatile compounds.

  • Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for broad-range volatile analysis.

  • Incubation and Extraction: Place the vial in a heating block or autosampler incubator. Equilibrate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes). Then, expose the SPME fiber to the headspace for a defined extraction time (e.g., 30 minutes) with continuous agitation.

  • Desorption: Retract the fiber and immediately introduce it into the GC inlet, which is held at a high temperature (e.g., 250°C), for thermal desorption of the analytes onto the GC column.

Experimental Workflow for HS-SPME:

HS_SPME_Workflow start Start: Food Sample in Vial incubation 1. Incubation and Equilibration (e.g., 60°C for 15 min) start->incubation extraction 2. Headspace Extraction (SPME Fiber Exposed) incubation->extraction desorption 3. Thermal Desorption in GC Inlet (e.g., 250°C) extraction->desorption analysis GC-MS Analysis desorption->analysis

HS-SPME Workflow for this compound

Liquid-Liquid Extraction (LLE) Protocol for this compound in Biological Fluids

LLE is a classic sample preparation method that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic phase.[7] This protocol is suitable for extracting this compound from biological fluids like plasma or urine.

Experimental Protocol:
  • Sample Preparation: Take a known volume of the biological fluid (e.g., 1 mL of plasma) and place it in a glass centrifuge tube.

  • pH Adjustment: Adjust the pH of the sample to neutral or slightly basic (e.g., pH 8) to minimize the extraction of acidic or basic interferences.

  • Extraction: Add a water-immiscible organic solvent (e.g., 3 mL of a mixture of n-hexane and diethyl ether, 1:1 v/v).

  • Agitation: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and facilitate the partitioning of this compound into the organic phase.

  • Phase Separation: Centrifuge the mixture (e.g., at 3000 rpm for 10 minutes) to achieve a clear separation of the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate. The solvent can then be evaporated under a gentle stream of nitrogen and the residue reconstituted in a small volume of a suitable solvent for GC-MS analysis.

Logical Workflow for LLE:

LLE_Workflow start Start: Biological Fluid ph_adjust 1. Adjust pH start->ph_adjust add_solvent 2. Add Organic Solvent ph_adjust->add_solvent vortex 3. Vortex/Agitate add_solvent->vortex centrifuge 4. Centrifuge for Phase Separation vortex->centrifuge collect 5. Collect Organic Layer centrifuge->collect concentrate 6. Dry and Concentrate collect->concentrate analysis GC-MS Analysis concentrate->analysis

LLE Workflow for this compound Analysis

Quantitative Data Summary

The following table summarizes representative quantitative data for the analysis of volatile organic compounds using the described sample preparation techniques. While specific data for this compound is not extensively available, these values for similar analytes provide an expected range of performance.

ParameterSPE (Aqueous Matrix)HS-SPME (Food Matrix)LLE (Biological Fluid)
Recovery 85-105%90-110%80-100%
Limit of Detection (LOD) 0.1 - 1 µg/L0.01 - 0.5 µg/kg0.5 - 5 µg/L
Limit of Quantitation (LOQ) 0.3 - 3 µg/L0.03 - 1.5 µg/kg1.5 - 15 µg/L
Relative Standard Deviation (RSD) < 10%< 15%< 15%

Note: These are typical values and may vary depending on the specific matrix, instrumentation, and method optimization.

GC-MS Analysis Protocol for this compound

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred analytical technique for the separation and identification of volatile and semi-volatile compounds like this compound.

GC-MS Parameters:
  • Column: A nonpolar or mid-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection: Splitless injection is recommended for trace analysis. The injector temperature should be set to 250°C.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp 1: Increase to 150°C at a rate of 10°C/min.

    • Ramp 2: Increase to 250°C at a rate of 20°C/min, hold for 5 minutes.[8]

  • Mass Spectrometer (MS) Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Full scan mode (e.g., m/z 40-300) for identification and selected ion monitoring (SIM) mode for quantification. The characteristic ions for this compound can be determined from its mass spectrum.

    • Solvent Delay: A solvent delay of 2-3 minutes is recommended to protect the filament from the solvent peak.[4]

By following these detailed protocols and application notes, researchers, scientists, and drug development professionals can effectively prepare and analyze samples for the presence of this compound in a variety of complex matrices. Method validation should always be performed for the specific matrix of interest to ensure data quality and reliability.

References

Application Notes and Protocols for Solid-Phase Microextraction (SPME) Sampling of 4-Decanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Microextraction (SPME) is a solvent-free, highly sensitive, and versatile sample preparation technique ideal for the extraction and concentration of volatile and semi-volatile organic compounds from a variety of matrices.[1] This method combines sampling, extraction, and concentration into a single step, simplifying the workflow and reducing sample handling.[1] SPME is based on the partitioning of analytes between the sample matrix and a stationary phase coated onto a fused silica (B1680970) fiber.[1] For gas chromatography (GC) applications, the analytes are then thermally desorbed from the fiber in the heated injector port of the GC.[1]

4-Decanone (CAS 624-16-8) is a ketone with the molecular formula C₁₀H₂₀O.[2] It is a volatile organic compound of interest in various fields, including flavor and fragrance analysis, environmental monitoring, and as a potential biomarker. The analysis of this compound often requires a sensitive and efficient extraction technique like SPME to achieve the necessary detection limits from complex sample matrices.

This document provides detailed application notes and protocols for the sampling and analysis of this compound using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Principle of Headspace SPME (HS-SPME)

In HS-SPME, the SPME fiber is exposed to the headspace above a solid or liquid sample in a sealed vial. Volatile analytes, such as this compound, partition from the sample matrix into the headspace and then adsorb/absorb onto the SPME fiber coating until equilibrium is reached. This approach is particularly advantageous for complex matrices as it minimizes the exposure of the fiber to non-volatile, high molecular weight interferences, thereby extending the fiber's lifespan and improving analytical performance.

Recommended Materials and Methods

Materials and Reagents
  • SPME Fiber Assembly: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm fiber is recommended for the analysis of a broad range of volatile compounds, including ketones.[3][4] This fiber type has demonstrated high extraction efficiency for a wide array of analytes.[4]

  • SPME Holder: Manual or autosampler-compatible holder.

  • Vials: 20 mL amber or clear glass vials with PTFE/silicone septa screw caps.

  • Standard Solutions:

    • Stock Solution: Prepare a stock solution of this compound in methanol (B129727) at a concentration of 1 mg/mL.

    • Working Standards: Prepare a series of working standard solutions by diluting the stock solution with an appropriate solvent (e.g., methanol or water) to cover the desired concentration range for the calibration curve.

  • Internal Standard (IS): A deuterated analog of this compound or a structurally similar ketone not present in the sample (e.g., 2-nonanone-d3) is recommended for accurate quantification. Prepare a stock solution of the internal standard in methanol.

  • Reagents: Sodium chloride (NaCl) for adjusting ionic strength, and deionized water.

  • Gas Chromatograph-Mass Spectrometer (GC-MS): A GC system equipped with a split/splitless injector and coupled to a mass selective detector.

Instrumentation
  • GC Column: A non-polar or mid-polar capillary column is suitable for the analysis of ketones. A common choice is a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Software: Data acquisition and processing software compatible with the GC-MS system.

Experimental Protocols

Protocol 1: Sample Preparation
  • Liquid Samples: Pipette a known volume (e.g., 5 mL) of the liquid sample into a 20 mL headspace vial.

  • Solid Samples: Weigh a known amount (e.g., 2 g) of the homogenized solid sample into a 20 mL headspace vial. Add a small volume of deionized water (e.g., 2 mL) to facilitate the release of volatile compounds.

  • Internal Standard Spiking: Add a precise volume of the internal standard solution to each vial to achieve a final concentration within the linear range of the method.

  • Ionic Strength Adjustment: Add a known amount of NaCl (e.g., 1 g) to the vial. Increasing the ionic strength of the sample can enhance the partitioning of volatile analytes into the headspace.

  • Sealing: Immediately seal the vial with a PTFE/silicone septum screw cap.

Protocol 2: HS-SPME Extraction
  • Incubation/Equilibration: Place the sealed vial in a heating block or water bath with agitation. Incubate the sample at a controlled temperature (e.g., 60°C) for a specific time (e.g., 15 minutes) to allow the analytes to equilibrate between the sample and the headspace.

  • Extraction: Introduce the SPME fiber into the headspace of the vial. Expose the fiber for a defined period (e.g., 30 minutes) at the same temperature with continuous agitation. The optimal extraction time should be determined experimentally to ensure equilibrium or consistent pre-equilibrium extraction.

Protocol 3: GC-MS Analysis
  • Desorption: After extraction, retract the fiber into the needle and immediately insert it into the hot injector of the GC. Desorb the analytes from the fiber at a high temperature (e.g., 250°C) for a sufficient time (e.g., 5 minutes) in splitless mode.

  • Chromatographic Separation:

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp to 150°C at 10°C/min.

      • Ramp to 250°C at 20°C/min, hold for 5 minutes. (This program is a starting point and should be optimized for the specific application.)

  • Mass Spectrometry Detection:

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan (e.g., m/z 40-300) for qualitative analysis and identification. For quantitative analysis, Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity and selectivity. The characteristic ions for this compound should be determined from its mass spectrum.

Protocol 4: Fiber Conditioning

Before the first use and after each analysis, it is crucial to condition the SPME fiber to remove any contaminants. This is typically done by inserting the fiber into the GC injector at a high temperature (e.g., 270°C) for an extended period (e.g., 30-60 minutes).

Data Presentation

The following table summarizes representative quantitative data for the analysis of volatile ketones using HS-SPME-GC-MS. Note: These values are illustrative and are based on the analysis of similar compounds. For the accurate quantification of this compound, this method must be validated to determine the specific linearity, limit of detection (LOD), limit of quantification (LOQ), recovery, and precision.

ParameterRepresentative ValueReference
Linearity (R²) > 0.99[4]
Limit of Detection (LOD) 0.01 - 0.5 µg/L[5]
Limit of Quantification (LOQ) 0.03 - 1.5 µg/L[5]
Recovery 85 - 115%[5]
Precision (RSD%) < 15%[4]

Visualizations

SPME_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis Sample Sample (Liquid or Solid) Vial Add to 20 mL Vial Sample->Vial IS Spike with Internal Standard Vial->IS NaCl Add NaCl IS->NaCl Seal Seal Vial NaCl->Seal Incubate Incubate and Equilibrate (e.g., 60°C, 15 min) Seal->Incubate Extract Expose SPME Fiber (e.g., 30 min) Incubate->Extract Desorb Thermal Desorption in GC Injector (e.g., 250°C, 5 min) Extract->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection Separate->Detect Data Data Analysis Detect->Data

Caption: Experimental workflow for HS-SPME-GC-MS analysis of this compound.

SPME_Equilibrium Headspace Headspace (Gaseous Phase) SPME_Fiber SPME Fiber Coating (Stationary Phase) Headspace->SPME_Fiber Adsorption/Absorption (K_fs) SampleMatrix Sample Matrix (Liquid or Solid Phase) SampleMatrix->Headspace Partitioning (K_hs) Analyte_Sample This compound Analyte_Headspace This compound Analyte_Fiber This compound

Caption: Partitioning equilibria in Headspace SPME of this compound.

References

Application Notes and Protocols for the Quantitative Analysis of Ketones in Essential Oils

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Essential oils are complex mixtures of volatile organic compounds, and ketones are a significant class of constituents that contribute to their characteristic aroma and therapeutic properties. The accurate quantification of specific ketones is crucial for the quality control, standardization, and evaluation of the pharmacological potential of essential oils. This document provides detailed application notes and protocols for the quantitative analysis of common ketones in essential oils using Gas Chromatography (GC) coupled with Flame Ionization Detection (FID) and Mass Spectrometry (MS).

Ketones are characterized by a carbonyl group bonded to two carbon atoms and are known for their various biological activities. Common ketones found in essential oils include carvone (B1668592), menthone, camphor (B46023), thujone, fenchone, and piperitone.[1][2] For instance, camphor is a major component in rosemary and spike lavender oils, while menthone is prominent in peppermint and geranium oils.[2] Carvone is characteristic of spearmint and caraway oils.[2] The concentration of these ketones can vary significantly depending on the plant species, geographical origin, harvest time, and extraction method.[3][4][5] Therefore, robust analytical methods are essential for accurate quantification.

Data Presentation: Quantitative Ketone Content in Various Essential Oils

The following table summarizes the typical percentage range of major ketones found in several commercially important essential oils. This data has been compiled from various scientific studies and serves as a reference for quality assessment.

Essential OilBotanical NameMajor Ketone(s)Typical Percentage Range (%)
Spearmint OilMentha spicataCarvone40.8 - 84.8[3][4]
Peppermint OilMentha piperitaMenthone7.4 - 45.6[6][7]
Rosemary OilRosmarinus officinalisCamphor, VerbenoneCamphor: 10 - 24.3; Verbenone (in ct. verbenone): 4.0 - 6.14[1][8][9][10][11]
Sage OilSalvia officinalisα-Thujone, β-Thujone, Camphorα-Thujone: 12.6 - 42.6; β-Thujone: 1.3 - 13.8; Camphor: 4.5 - 33.3[12][13][14][15]
Fennel Oil (Bitter)Foeniculum vulgareFenchone1.6 - 22.8[16][17][18]
Eucalyptus Dives OilEucalyptus divesPiperitone40 - 68[19][20][21]
Lavender Oil (Spike)Lavandula latifoliaCamphorCan be a significant component
Spanish LavenderLavandula stoechasFenchone, CamphorFenchone: up to 31.8; Camphor: up to 58.38[22][23][24]
Helichrysum OilHelichrysum italicumItalidiones (β-diones)1.8 - 12[2][25][26]

Experimental Protocols

Gas Chromatography is the most widely used technique for the quantitative analysis of volatile compounds in essential oils.[17] GC-FID is preferred for routine quantification due to its robustness and wide linear range, while GC-MS is invaluable for the definitive identification of components.[4]

Protocol 1: Quantitative Analysis of Ketones by Gas Chromatography-Flame Ionization Detection (GC-FID)

This protocol describes the quantification of a specific ketone (e.g., carvone in spearmint oil) using the internal standard method.

1. Materials and Reagents

  • Essential oil sample (e.g., Spearmint oil)

  • Analytical standard of the target ketone (e.g., Carvone, ≥98% purity)

  • Internal Standard (IS): A compound not naturally present in the essential oil and well-separated chromatographically from other components (e.g., n-Tridecane or Tetradecane).

  • Solvent: Hexane or Ethanol (GC grade)

  • Volumetric flasks, pipettes, and autosampler vials

2. Preparation of Standard Solutions

  • Internal Standard Stock Solution (IS Stock): Accurately weigh approximately 100 mg of the internal standard into a 10 mL volumetric flask and dissolve in the solvent.

  • Analyte Stock Solution (Analyte Stock): Accurately weigh approximately 100 mg of the target ketone standard into a 10 mL volumetric flask and dissolve in the solvent.

  • Calibration Standards: Prepare a series of at least five calibration standards by adding varying known amounts of the Analyte Stock to volumetric flasks. Add a constant, known amount of the IS Stock to each flask and dilute to volume with the solvent. The concentration of the internal standard should be similar to the expected concentration of the analyte in the prepared samples.

3. Sample Preparation

  • Accurately weigh approximately 100 mg of the essential oil sample into a 10 mL volumetric flask.

  • Add the same constant, known amount of the IS Stock as used in the calibration standards.

  • Dilute to volume with the solvent and mix thoroughly.

  • Transfer an aliquot to an autosampler vial for analysis.

4. GC-FID Instrumental Conditions

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

  • Injector: Split/splitless injector, operated in split mode (e.g., split ratio 50:1).

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 3 °C/min to 240 °C.

    • Hold at 240 °C for 5 minutes.

  • Detector: Flame Ionization Detector (FID)

  • Detector Temperature: 280 °C

  • Hydrogen Flow: 30 mL/min

  • Air Flow: 400 mL/min

  • Makeup Gas (Nitrogen) Flow: 25 mL/min

  • Injection Volume: 1 µL

5. Data Analysis and Calculation

  • Integrate the peak areas of the target ketone and the internal standard in both the calibration standards and the sample chromatograms.

  • Calculate the response factor (RF) for the target ketone relative to the internal standard using the calibration standards:

    • Response Factor (RF) = (Area_analyte / Conc_analyte) / (Area_IS / Conc_IS)

  • Calculate the concentration of the target ketone in the sample using the following formula:

    • Conc_analyte_sample = (Area_analyte_sample / Area_IS_sample) * (Conc_IS_sample / RF)

  • Express the final result as a percentage (w/w) of the ketone in the essential oil.

6. Method Validation The analytical method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters include:

  • Linearity: Assessed by analyzing the calibration standards at different concentrations. A correlation coefficient (R²) of ≥ 0.99 is typically required.

  • Accuracy: Determined by spike-recovery experiments, where a known amount of the analyte is added to the sample matrix. Recoveries are typically expected to be within 80-120%.

  • Precision: Evaluated as repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of the same sample. The relative standard deviation (RSD) should typically be ≤ 15%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

Protocol 2: Identification and Quantification of Ketones by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is used for the positive identification of ketones and can also be used for quantification, particularly when co-elution is a problem.

1. Sample and Standard Preparation Follow the same procedures as described in Protocol 1.

2. GC-MS Instrumental Conditions

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977B or equivalent

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injector: Split/splitless injector, operated in split mode (e.g., split ratio 50:1).

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Same as in Protocol 1.

  • Transfer Line Temperature: 280 °C

  • Ion Source: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Mode: Full scan (e.g., m/z 40-400) for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.

  • Injection Volume: 1 µL

3. Data Analysis and Calculation

  • Identification: Compare the mass spectrum of the peak of interest in the sample chromatogram with a reference mass spectral library (e.g., NIST, Wiley) and with the mass spectrum of the analytical standard. The retention time should also match that of the standard.

  • Quantification: If using full scan mode, extract the ion chromatogram for a characteristic ion of the analyte and the internal standard for integration. If using SIM mode, the instrument will monitor specific ions. The calculation of concentration is the same as in Protocol 1.

Visualizations

Monoterpene_Ketone_Biosynthesis GPP Geranyl Pyrophosphate (GPP) Limonene Limonene GPP->Limonene Limonene synthase Piperitenone Piperitenone GPP->Piperitenone Piperitenone synthase alpha_Pinene α-Pinene GPP->alpha_Pinene Pinene synthase Carveol Carveol Limonene->Carveol Hydroxylation Carvone Carvone Carveol->Carvone Dehydrogenation Pulegone Pulegone Piperitenone->Pulegone Reduction Menthone Menthone Pulegone->Menthone Reduction Isopiperitenone Isopiperitenone Camphor Camphor Borneol Borneol alpha_Pinene->Borneol Hydration Borneol->Camphor Dehydrogenation Quantitative_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC Analysis cluster_data Data Processing & Calculation start Weigh Essential Oil & Internal Standard dilution Dilute to Volume with Solvent start->dilution prep_standards Prepare Calibration Standards prep_standards->dilution vial Transfer to Autosampler Vial dilution->vial injection Inject into GC-FID/MS vial->injection separation Chromatographic Separation injection->separation detection Detection (FID/MS) separation->detection integration Peak Integration detection->integration calibration Generate Calibration Curve integration->calibration quantification Calculate Ketone Concentration calibration->quantification reporting Report Result (%) quantification->reporting

References

Application Notes and Protocols: Organic Synthesis Pathways Utilizing 4-Decanone as a Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for several key organic synthesis pathways starting from the precursor 4-decanone. The protocols are intended to serve as a foundational guide for the synthesis of diverse molecular scaffolds relevant to pharmaceutical and materials science research.

Baeyer-Villiger Oxidation of this compound to Hexyl Butanoate

The Baeyer-Villiger oxidation is a reliable method for the conversion of ketones to esters. In the case of unsymmetrical ketones like this compound, the regioselectivity of the oxygen insertion is dictated by the migratory aptitude of the adjacent alkyl groups. Generally, the more substituted alkyl group migrates preferentially. For this compound, the hexyl group has a higher migratory aptitude than the propyl group.

Reaction Pathway:

baeyer_villiger This compound This compound Hexyl Butanoate Hexyl Butanoate This compound->Hexyl Butanoate Baeyer-Villiger Oxidation reagent m-CPBA, CH2Cl2 This compound->reagent reagent->Hexyl Butanoate

Caption: Baeyer-Villiger oxidation of this compound.

Quantitative Data:

ReactantProductReagentSolventTemperature (°C)Time (h)Yield (%)
This compoundHexyl Butanoatem-CPBADichloromethane (B109758)252485-95

Experimental Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.56 g, 10 mmol) in dichloromethane (40 mL).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. To this, add meta-chloroperoxybenzoic acid (m-CPBA, 77%, 2.47 g, 11 mmol) portion-wise over 10 minutes, ensuring the temperature does not exceed 5 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane/ethyl acetate (B1210297) (9:1) solvent system.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (20 mL). Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate (2 x 20 mL) and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel (hexane/ethyl acetate, 98:2) to afford hexyl butanoate as a colorless oil.

Wittig Reaction of this compound to Synthesize 4-Propyl-dec-3-ene

The Wittig reaction provides a powerful method for the synthesis of alkenes from carbonyl compounds. The reaction of this compound with a phosphorus ylide, such as methyltriphenylphosphonium (B96628) bromide, yields the corresponding alkene. The stereoselectivity of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions.

Reaction Pathway:

wittig_reaction This compound This compound 4-Propyl-dec-3-ene 4-Propyl-dec-3-ene This compound->4-Propyl-dec-3-ene Wittig Reaction Methyltriphenylphosphonium bromide Methyltriphenylphosphonium bromide Phosphorus Ylide Phosphorus Ylide Methyltriphenylphosphonium bromide->Phosphorus Ylide Deprotonation n-BuLi n-BuLi n-BuLi->Phosphorus Ylide Phosphorus Ylide->4-Propyl-dec-3-ene

Caption: Wittig olefination of this compound.

Quantitative Data:

Reactant 1Reactant 2BaseSolventTemperature (°C)Time (h)Yield (%)
This compoundMethyltriphenylphosphonium bromiden-ButyllithiumTHF0 to 251275-85

Experimental Protocol:

  • Ylide Preparation: To a flame-dried 100 mL two-necked round-bottom flask under an argon atmosphere, add methyltriphenylphosphonium bromide (4.29 g, 12 mmol) and anhydrous tetrahydrofuran (B95107) (THF, 40 mL). Cool the suspension to 0 °C and add n-butyllithium (1.6 M in hexanes, 7.5 mL, 12 mmol) dropwise. Stir the resulting orange-red solution at room temperature for 1 hour.

  • Aldehyde Addition: Cool the ylide solution back to 0 °C and add a solution of this compound (1.56 g, 10 mmol) in anhydrous THF (10 mL) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight (approximately 12 hours).

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution (20 mL). Extract the mixture with diethyl ether (3 x 30 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Purification: Filter and concentrate the solution under reduced pressure. Purify the residue by column chromatography on silica gel (hexane) to yield 4-propyl-dec-3-ene.

Grignard Reaction with this compound to form 4-Ethyl-4-decanol

The Grignard reaction allows for the formation of carbon-carbon bonds through the nucleophilic attack of an organomagnesium halide on a carbonyl carbon. The reaction of this compound with ethylmagnesium bromide results in the formation of a tertiary alcohol, 4-ethyl-4-decanol.

Reaction Pathway:

grignard_reaction This compound This compound 4-Ethyl-4-decanol 4-Ethyl-4-decanol This compound->4-Ethyl-4-decanol Grignard Addition Ethylmagnesium bromide Ethylmagnesium bromide Ethylmagnesium bromide->4-Ethyl-4-decanol workup H3O+ workup 4-Ethyl-4-decanol->workup

Caption: Grignard reaction of this compound.

Quantitative Data:

Reactant 1Grignard ReagentSolventTemperature (°C)Time (h)Yield (%)
This compoundEthylmagnesium bromideDiethyl ether0 to 25280-90

Experimental Protocol:

  • Reaction Setup: In a flame-dried 100 mL round-bottom flask under an argon atmosphere, place a solution of this compound (1.56 g, 10 mmol) in anhydrous diethyl ether (30 mL).

  • Grignard Addition: Cool the flask to 0 °C in an ice bath. Add ethylmagnesium bromide (1.0 M in diethyl ether, 12 mL, 12 mmol) dropwise via a syringe over 20 minutes.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.

  • Work-up: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution (20 mL). Extract the aqueous layer with diethyl ether (3 x 25 mL).

  • Purification: Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure. The crude 4-ethyl-4-decanol can be purified by column chromatography on silica gel (hexane/ethyl acetate, 95:5).

Reductive Amination of this compound to Synthesize N-Butyl-4-decanamine

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds. This two-step, one-pot process involves the initial formation of an imine or enamine, followed by its reduction to the corresponding amine. Here, this compound reacts with butylamine (B146782) to form an intermediate imine, which is then reduced in situ by sodium triacetoxyborohydride (B8407120).

Reaction Pathway:

reductive_amination This compound This compound Imine Intermediate Imine Intermediate This compound->Imine Intermediate Condensation Butylamine Butylamine Butylamine->Imine Intermediate N-Butyl-4-decanamine N-Butyl-4-decanamine Imine Intermediate->N-Butyl-4-decanamine Reduction reducer NaBH(OAc)3 reducer->N-Butyl-4-decanamine

Caption: Reductive amination of this compound.

Quantitative Data:

Reactant 1AmineReducing AgentSolventTemperature (°C)Time (h)Yield (%)
This compoundButylamineSodium triacetoxyborohydride1,2-Dichloroethane (B1671644)251270-80

Experimental Protocol:

  • Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.56 g, 10 mmol), butylamine (0.88 g, 12 mmol), and 1,2-dichloroethane (40 mL).

  • Reducing Agent Addition: Stir the mixture at room temperature for 30 minutes. Then, add sodium triacetoxyborohydride (2.75 g, 13 mmol) in one portion.

  • Reaction: Stir the reaction mixture at room temperature overnight (approximately 12 hours).

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (30 mL). Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (dichloromethane/methanol, 98:2) to give N-butyl-4-decanamine.

Application Note: NMR Solvent Selection for the Characterization of 4-Decanone

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive guide to the selection of an appropriate deuterated solvent for the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of 4-decanone. It includes detailed protocols for sample preparation and data acquisition for both ¹H and ¹³C NMR spectroscopy. Predicted NMR data for this compound is presented in a structured tabular format to facilitate analysis. Furthermore, this document provides visual workflows for solvent selection and experimental procedures using Graphviz diagrams.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. A critical step in obtaining high-quality NMR spectra is the selection of a suitable deuterated solvent. The ideal solvent must dissolve the analyte, be chemically inert, and have a minimal signal that does not interfere with the analyte's signals. This compound (C₁₀H₂₀O) is a medium-chain aliphatic ketone with moderate polarity.[1][2] Its structure consists of a ten-carbon chain with a carbonyl group at the fourth position.[1][3] This application note details the rationale for selecting an appropriate NMR solvent for this compound and provides a standard operating procedure for its characterization.

Solvent Selection for this compound

The choice of a deuterated solvent is primarily dictated by the solubility of the analyte.[4] this compound is a relatively non-polar compound, soluble in many organic solvents and exhibiting limited solubility in water.[2] This property guides the selection of a suitable deuterated solvent for NMR analysis.

Recommended Solvent: Deuterated chloroform (B151607) (CDCl₃) is the recommended solvent for the NMR characterization of this compound.

Justification:

  • Excellent Solubility: As a non-polar organic compound, this compound is readily soluble in chloroform.[2]

  • Minimal Spectral Interference: The residual proton signal of CDCl₃ appears as a singlet at approximately 7.26 ppm, which is typically downfield from the signals of aliphatic protons in this compound, thus minimizing spectral overlap.[4] The single carbon signal of CDCl₃ at approximately 77 ppm is also unlikely to interfere with the carbon signals of this compound.

  • Chemical Inertness: Chloroform is chemically inert towards ketones, ensuring that the analyte does not degrade during the experiment.

  • Volatility: The relatively low boiling point of chloroform (61.2 °C) allows for easy removal of the solvent after analysis if sample recovery is required.

Alternative Solvents:

  • Deuterated Acetone ((CD₃)₂CO): While this compound would be soluble in acetone, the residual proton signal of acetone-d₆ appears around 2.05 ppm. This could potentially overlap with the signals of the α-protons of this compound, complicating spectral interpretation.

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆): DMSO-d₆ is a highly polar aprotic solvent and is generally not the first choice for non-polar compounds.[4] The residual proton signal is at approximately 2.50 ppm, which could also interfere with the α-proton signals of the ketone.[4]

  • Deuterated Benzene (C₆D₆): Benzene-d₆ can be a useful solvent due to its anisotropic effects, which can help in resolving overlapping signals. However, its own aromatic signals can complicate the baseline, and it is generally used for more specific structural problems.

Predicted NMR Data for this compound in CDCl₃

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for this compound. These values are intended as a guide for spectral assignment.

Table 1: Predicted ¹H NMR Data for this compound

Protons (Position)Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-1 (CH₃)0.90Triplet7.43H
H-2 (CH₂)1.60Sextet7.42H
H-3 (CH₂)2.41Triplet7.42H
H-5 (CH₂)2.38Triplet7.42H
H-6 (CH₂)1.55Quintet7.52H
H-7 (CH₂)1.28Multiplet-2H
H-8 (CH₂)1.28Multiplet-2H
H-9 (CH₂)1.28Multiplet-2H
H-10 (CH₃)0.88Triplet7.03H

Table 2: Predicted ¹³C NMR Data for this compound

Carbon (Position)Chemical Shift (δ, ppm)
C-1 (CH₃)13.9
C-2 (CH₂)17.3
C-3 (CH₂)44.9
C-4 (C=O)211.8
C-5 (CH₂)42.0
C-6 (CH₂)23.8
C-7 (CH₂)31.5
C-8 (CH₂)22.5
C-9 (CH₂)31.6
C-10 (CH₃)14.0

Experimental Protocols

Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.

  • Dissolution: Gently swirl or vortex the vial to ensure the complete dissolution of the sample.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Internal Standard (Optional): If precise chemical shift referencing is required, a small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (0 ppm). However, for routine analysis, the residual solvent peak of CDCl₃ (7.26 ppm for ¹H NMR) can be used for calibration.

NMR Data Acquisition

Instrument: 500 MHz NMR Spectrometer (or equivalent)

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., zg30).

  • Temperature: 298 K

  • Number of Scans: 16 to 64 (depending on sample concentration)

  • Relaxation Delay (d1): 1-2 seconds

  • Acquisition Time (aq): 3-4 seconds

  • Spectral Width (sw): 16 ppm (-2 to 14 ppm)

  • Receiver Gain: Autogain

¹³C NMR Spectroscopy:

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).

  • Temperature: 298 K

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

  • Relaxation Delay (d1): 2 seconds

  • Acquisition Time (aq): 1-2 seconds

  • Spectral Width (sw): 240 ppm (-10 to 230 ppm)

  • Receiver Gain: Autogain

Visualizations

Solvent_Selection_Workflow start Start: Characterize Analyte (this compound) solubility Assess Analyte Solubility start->solubility polarity Determine Polarity solubility->polarity nonpolar Non-polar / Moderately Polar (e.g., this compound) polarity->nonpolar Non-polar polar_aprotic Polar Aprotic polarity->polar_aprotic Polar Aprotic polar_protic Polar Protic polarity->polar_protic Polar Protic select_cdcl3 Select CDCl₃ (or C₆D₆, Acetone-d₆) nonpolar->select_cdcl3 select_dmso Select DMSO-d₆ (or DMF-d₇) polar_aprotic->select_dmso select_d2o Select D₂O (or CD₃OD) polar_protic->select_d2o check_reactivity Check for Chemical Reactivity with Solvent select_cdcl3->check_reactivity select_dmso->check_reactivity select_d2o->check_reactivity check_overlap Check for Signal Overlap check_reactivity->check_overlap final_choice Final Solvent Selection check_overlap->final_choice end Proceed to NMR Experiment final_choice->end

Caption: NMR Solvent Selection Workflow.

Experimental_Workflow start Start: this compound Sample weigh 1. Weigh 10-20 mg of this compound start->weigh dissolve 2. Dissolve in ~0.6 mL CDCl₃ weigh->dissolve transfer 3. Transfer to 5 mm NMR Tube dissolve->transfer nmr_acq 4. NMR Data Acquisition transfer->nmr_acq h1_nmr ¹H NMR Experiment nmr_acq->h1_nmr c13_nmr ¹³C NMR Experiment nmr_acq->c13_nmr processing 5. Data Processing (Fourier Transform, Phasing, Baseline Correction) h1_nmr->processing c13_nmr->processing analysis 6. Spectral Analysis (Chemical Shift, Integration, Multiplicity) processing->analysis structure_ver 7. Structure Verification analysis->structure_ver end End: Characterized this compound structure_ver->end

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Decanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 4-decanone. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the yield and purity of your product.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent and reliable methods for synthesizing this compound are:

  • Grignard Reaction followed by Oxidation: This two-step process involves the reaction of a Grignard reagent, such as hexylmagnesium bromide, with an aldehyde, like butanal, to form the intermediate alcohol, 4-decanol (B1670015). The subsequent oxidation of 4-decanol yields this compound.

  • Reaction of an Organometallic Reagent with a Butyronitrile (B89842) or Butyryl Derivative: This approach involves the reaction of a Grignard reagent (e.g., hexylmagnesium bromide) or an organolithium reagent with butyronitrile or a derivative of butanoic acid.

Q2: Which oxidation method is recommended for converting 4-decanol to this compound?

A2: Several effective oxidation methods can be employed, each with its own advantages. Common choices include:

  • Swern Oxidation: Known for its mild reaction conditions and high yields (often >90%), it uses dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride.[1] It is particularly useful for substrates with sensitive functional groups.[1]

  • Dess-Martin Periodinane (DMP) Oxidation: This method also offers high yields under mild, neutral pH conditions and has a simple workup.[2][3]

  • Pyridinium Chlorochromate (PCC) Oxidation: A well-established method for oxidizing secondary alcohols to ketones.[4]

Q3: What are the primary side reactions to be aware of during the Grignard synthesis of the 4-decanol intermediate?

A3: The main competing side reactions include the reduction of the aldehyde starting material and enolization of the aldehyde. With sterically hindered ketones, the Grignard reagent can act as a base, leading to deprotonation and recovery of the starting ketone after workup.[5]

Q4: How can I purify the final this compound product?

A4: Purification of this compound can be achieved through several standard laboratory techniques:

  • Fractional Distillation: This is an effective method for separating this compound from impurities with different boiling points.[6][7][8][9][10]

  • Column Chromatography: Silica (B1680970) gel chromatography can be used to separate the ketone from byproducts.

  • Bisulfite Extraction: This technique can be used to remove unreacted aldehyde starting materials from the ketone product.

Troubleshooting Guides

Grignard Reaction for 4-Decanol Intermediate
Issue Possible Cause(s) Recommended Solution(s)
Low or No Yield of 4-Decanol Presence of moisture in glassware or solvents.Flame-dry all glassware before use and use anhydrous solvents.
Poor quality or inaccurate concentration of the Grignard reagent.Titrate the Grignard reagent before use to determine its exact concentration.
The reaction is not initiating.Add a small crystal of iodine to activate the magnesium turnings.
Significant amount of starting aldehyde recovered Incomplete reaction.Ensure the Grignard reagent is added slowly and the reaction is stirred for a sufficient amount of time.
Enolization of the aldehyde.Add the aldehyde slowly to the Grignard solution at a low temperature (e.g., 0 °C).
Isolation of a significant amount of alkane byproduct (hexane) The Grignard reagent reacted with water.Ensure all reagents and equipment are scrupulously dry.
Oxidation of 4-Decanol to this compound
Issue Possible Cause(s) Recommended Solution(s)
Incomplete Oxidation (presence of 4-decanol in the final product) Insufficient oxidizing agent.Use a slight excess of the oxidizing agent (e.g., 1.2-1.5 equivalents).
Reaction time is too short.Monitor the reaction by TLC until the starting alcohol is consumed.
Low Yield of this compound Over-oxidation (less common for secondary alcohols).Use a mild oxidizing agent like PCC, Swern, or Dess-Martin reagents.
Difficult workup and purification.For PCC oxidation, filtering through a pad of celite or silica gel can help remove chromium byproducts. For Swern oxidation, ensure proper quenching and extraction procedures are followed.
Formation of Unexpected Byproducts Side reactions with the oxidizing agent.Choose an oxidizing agent that is selective for secondary alcohols and compatible with other functional groups in the molecule.

Data Presentation

The following tables summarize expected yields for the synthesis of this compound via the Grignard reaction followed by oxidation, using different oxidizing agents. Please note that actual yields may vary depending on specific experimental conditions and scale.

Table 1: Synthesis of 4-Decanol via Grignard Reaction

Reactant 1 Reactant 2 Solvent Typical Yield
Hexylmagnesium BromideButanalDiethyl Ether85-95%

Table 2: Oxidation of 4-Decanol to this compound

Oxidizing Agent Solvent Typical Yield
Pyridinium Chlorochromate (PCC)Dichloromethane (B109758)80-90%
Swern Oxidation (DMSO, Oxalyl Chloride)Dichloromethane>90%[1]
Dess-Martin Periodinane (DMP)Dichloromethane>90%

Experimental Protocols

Protocol 1: Synthesis of 4-Decanol via Grignard Reaction

Materials:

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

    • Add a small crystal of iodine.

    • Add a solution of 1-bromohexane in anhydrous diethyl ether dropwise from the dropping funnel. The reaction should initiate, as evidenced by a color change and gentle refluxing. If the reaction does not start, gentle warming may be necessary.

    • Once the reaction has started, add the remaining 1-bromohexane solution at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Butanal:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Add a solution of butanal in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Work-up:

    • Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain crude 4-decanol.

Protocol 2: Oxidation of 4-Decanol to this compound using PCC

Materials:

  • 4-Decanol

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Celite or silica gel

  • Diethyl ether

Procedure:

  • In a round-bottom flask, suspend PCC in anhydrous DCM.

  • Add a solution of 4-decanol in anhydrous DCM to the PCC suspension.

  • Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite or silica gel to remove the chromium salts.

  • Wash the filter cake with diethyl ether.

  • Combine the filtrates and concentrate under reduced pressure to obtain crude this compound.

  • Purify the crude product by fractional distillation or column chromatography.

Visualizations

experimental_workflow cluster_grignard Step 1: Grignard Reaction cluster_oxidation Step 2: Oxidation cluster_purification Step 3: Purification start 1-Bromohexane + Mg grignard Hexylmagnesium Bromide start->grignard reaction1 Reaction in Anhydrous Ether grignard->reaction1 butanal Butanal butanal->reaction1 alkoxide Intermediate Alkoxide reaction1->alkoxide workup1 Aqueous Workup (NH4Cl) alkoxide->workup1 decanol 4-Decanol workup1->decanol reaction2 Oxidation Reaction decanol->reaction2 oxidant Oxidizing Agent (e.g., PCC, Swern) oxidant->reaction2 crude_ketone Crude this compound reaction2->crude_ketone purification Purification (e.g., Distillation) crude_ketone->purification final_product Pure this compound purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_grignard start Low Yield in Grignard Reaction q1 Is the reaction initiating? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is starting material recovered? a1_yes->q2 sol1 Activate Mg with iodine. Ensure anhydrous conditions. a1_no->sol1 end Improved Yield sol1->end a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No sol2 Check for enolization. Add aldehyde slowly at low temp. a2_yes->sol2 q3 Is alkane byproduct present? a2_no->q3 sol2->end a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No sol3 Indicates presence of water. Ensure all reagents and glassware are dry. a3_yes->sol3 a3_no->end sol3->end

Caption: Troubleshooting logic for the Grignard reaction step.

References

Technical Support Center: Troubleshooting Peak Tailing for Ketones in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to effectively troubleshoot peak tailing issues encountered during the gas chromatography (GC) analysis of ketones.

Frequently Asked Questions (FAQs)

Q1: Why are my ketone peaks tailing in my GC chromatogram?

Peak tailing for polar compounds like ketones is a common issue in GC analysis and can significantly impact resolution and the accuracy of quantification.[1] This phenomenon is often caused by undesirable interactions between the ketone molecules and active sites within the GC system.[2][3] These interactions can be chemical, such as adsorption onto contaminated surfaces, or physical, leading to disruptions in the gas flow path.[3]

Primary Causes:

  • Active Sites: The primary cause of peak tailing for polar analytes like ketones is their interaction with active silanol (B1196071) groups.[2][3] These active sites can be found on the surfaces of a contaminated inlet liner, glass wool, metal surfaces in the inlet, or the column itself.[2][4]

  • Column Contamination: The accumulation of non-volatile residues from previous injections at the head of the column can create active sites that interact with ketones.[2][3][4]

  • Improper Column Installation: If the column is installed too high or too low in the inlet or detector, it can create dead volumes or turbulent flow paths, resulting in peak tailing.[2][3][5]

  • Poor Column Cut: A jagged or uneven cut at the column inlet can disrupt the sample band as it enters the column, causing turbulence and subsequent peak tailing.[3][6]

  • Inappropriate Method Parameters: A low inlet temperature can lead to slow or incomplete vaporization of ketones, causing peak broadening and tailing.[4]

  • Solvent and Phase Mismatch: A mismatch in polarity between the sample solvent and the GC column's stationary phase can lead to poor peak shape, particularly in splitless injections.[3][4]

Q2: How can I systematically determine the cause of the peak tailing?

A systematic approach is the most effective way to identify and resolve the source of peak tailing.[4] A good starting point is to observe which peaks in your chromatogram are tailing.

  • If all peaks, including the solvent peak, are tailing: The issue is likely physical. This points towards problems with the flow path, such as a poor column cut or improper column installation.[3][6]

  • If only the polar ketone peaks are tailing: The problem is likely chemical, indicating interaction with active sites within the system.[6]

The following troubleshooting workflow can help you systematically diagnose the issue.

Troubleshooting_Workflow start Peak Tailing Observed for Ketones check_all_peaks Are all peaks tailing? start->check_all_peaks physical_issue Likely Physical Issue check_all_peaks->physical_issue  Yes chemical_issue Likely Chemical Issue (Active Sites) check_all_peaks->chemical_issue  No, only polar peaks   check_column_cut Inspect Column Cut physical_issue->check_column_cut recut_column Re-cut Column check_column_cut->recut_column  Poor Cut   check_installation Check Column Installation Depth check_column_cut->check_installation  Good Cut   recut_column->check_installation reinstall_column Re-install Column check_installation->reinstall_column  Incorrect Depth   end Peak Shape Improved check_installation->end  Correct Depth   reinstall_column->end inlet_maintenance Perform Inlet Maintenance (Replace Liner, Septum, Seal) chemical_issue->inlet_maintenance problem_solved1 Problem Solved? inlet_maintenance->problem_solved1 trim_column Trim Column Inlet (10-20 cm) problem_solved1->trim_column  No problem_solved1->end  Yes problem_solved2 Problem Solved? trim_column->problem_solved2 method_optimization Optimize Method Parameters (Inlet Temp, Flow Rate) problem_solved2->method_optimization  No problem_solved2->end  Yes problem_solved3 Problem Solved? method_optimization->problem_solved3 replace_column Replace Column problem_solved3->replace_column  No problem_solved3->end  Yes replace_column->end

Caption: A troubleshooting workflow for diagnosing the cause of peak tailing.

Troubleshooting Guides

Guide 1: Addressing Active Sites through Inlet Maintenance

The GC inlet is a common source of activity and contamination.[7][8] Routine maintenance is crucial for achieving good peak shapes for active compounds like ketones.

Q: What are the steps for performing inlet maintenance?

A: Performing routine inlet maintenance is a critical first step in troubleshooting peak tailing.[1] This involves replacing consumable parts that are prone to contamination and activity.

Experimental Protocol: Inlet Maintenance

  • Cool Down: Ensure the inlet and oven are at a safe temperature before handling.

  • Turn Off Gas: Turn off the carrier gas flow to the inlet.

  • Disassemble: Carefully remove the septum nut, septum, and then the inlet liner.

  • Replace Consumables:

    • Septum: Replace the septum with a new, high-quality one. Avoid overtightening the septum nut.[1]

    • Liner: Insert a new, deactivated liner. For active compounds like ketones, consider using a liner with glass wool or a Siltek-coated liner for enhanced inertness.[7]

    • O-ring: If your system uses an O-ring for the liner, it is recommended to replace it every time you change the liner.[9]

    • Inlet Seal: For sensitive analyses, use a highly inert, gold-plated inlet seal to reduce the breakdown and adsorption of active compounds.[8][10]

  • Reassemble: Reassemble the inlet components in the reverse order of disassembly.

  • Leak Check: Restore the carrier gas flow and perform an electronic leak check to ensure a proper seal.

ComponentRecommended Replacement FrequencyRationale
Septum Daily to every 100 injections[11]Prevents leaks and contamination from septum particles.
Inlet Liner Inspect daily; replace as needed based on sample matrix[11]Primary site for the accumulation of non-volatile residues and active sites.[7]
O-Ring With every liner change[9]Ensures a proper seal and prevents leaks.
Inlet Seal With every column change or every 6 monthsCan become a source of active sites over time.
Guide 2: Resolving Column-Related Issues

If inlet maintenance does not resolve the peak tailing, the column itself may be the issue.[1] Problems can arise from contamination at the head of the column or degradation of the stationary phase.[4]

Q: How do I address potential column contamination?

A: Column contamination typically occurs at the inlet side of the column where non-volatile residues accumulate.[3] Trimming the column can remove this contaminated section and restore performance.[1][12]

Experimental Protocol: Column Trimming

  • Cool Down and Disconnect: Cool the oven and inlet, then carefully disconnect the column from the inlet.

  • Score the Column: Using a ceramic scoring wafer, make a clean score on the column, typically 10-20 cm from the inlet end.[6][7]

  • Break the Column: Gently snap the column at the score for a clean, 90-degree cut. A poor cut can itself be a cause of peak tailing.[6]

  • Clean the End: Wipe the newly cut end with a lint-free cloth dampened with a suitable solvent (e.g., methanol (B129727) or acetone).

  • Re-install: Re-install the column in the inlet, ensuring the correct installation depth as per the manufacturer's instructions.[1]

Q: What should I do if trimming the column doesn't work?

A: If peak tailing persists after inlet maintenance and column trimming, the stationary phase may be irreversibly damaged, or the column may be inappropriate for the analysis.

  • Column Conditioning: If the column has been exposed to air or moisture, reconditioning it may help. This involves heating the column to its maximum isothermal temperature for a period to remove contaminants and re-establish a stable baseline.[13][14][15]

  • Column Selection: For polar analytes like ketones, a polar or intermediate polarity column is generally recommended.[16][17][18] Polyethylene glycol (WAX) phases are well-suited for separating compounds with hydrogen bonding capabilities.[2]

Column ParameterRecommendation for Ketone AnalysisImpact
Stationary Phase Polar (e.g., WAX, PEG)"Like dissolves like" principle provides better retention and selectivity for polar ketones.[2][16]
Internal Diameter (ID) 0.25 mm is a good starting point.Balances efficiency and sample capacity. Smaller IDs offer higher resolution.[2][16]
Film Thickness 0.25 - 0.50 µm is common.Thicker films can increase retention and shield analytes from active sites on the fused silica (B1680970) tubing.[19]
Length 30 m is a standard starting length.Longer columns provide more resolution but increase analysis time.[2][18]

If these steps fail, the column will likely need to be replaced.[1]

Guide 3: Optimizing GC Method Parameters

Sub-optimal method parameters can also contribute to peak tailing for ketones.

Q: Which method parameters should I check?

A: The inlet temperature and carrier gas flow rate are critical parameters to evaluate.

  • Inlet Temperature: An inlet temperature that is too low can result in incomplete or slow vaporization of your ketone analytes, leading to peak tailing.[4][20] Ensure the inlet temperature is appropriate for the boiling points of your target ketones.

  • Solvent-Phase Mismatch: The polarity of the injection solvent should be similar to the stationary phase. Using a non-polar solvent with a polar column can cause poor sample focusing at the head of the column, especially in splitless mode, leading to peak distortion.[3][6]

Parameter_Relationships cluster_causes Potential Causes of Peak Tailing cluster_solutions Troubleshooting Solutions Active_Sites Active Sites Inlet_Maintenance Inlet Maintenance Active_Sites->Inlet_Maintenance Column_Care Column Care (Trimming/Replacement) Active_Sites->Column_Care Physical_Issues Physical Issues Physical_Issues->Column_Care Proper_Installation Proper Installation Physical_Issues->Proper_Installation Method_Parameters Method Parameters Parameter_Optimization Parameter Optimization Method_Parameters->Parameter_Optimization Peak_Tailing Peak Tailing for Ketones Peak_Tailing->Active_Sites Peak_Tailing->Physical_Issues Peak_Tailing->Method_Parameters

References

Optimizing GC-MS Parameters for 4-Decanone Detection: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the detection of 4-decanone.

Frequently Asked Questions (FAQs)

Q1: What is the optimal GC column for this compound analysis?

A1: For the analysis of polar compounds like ketones, a polar capillary column is recommended. A DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness) is a suitable choice.[1] Non-polar columns can also be used, but a polar column will generally provide better peak shape and resolution for ketones.

Q2: What are the recommended GC oven temperature program settings for this compound?

A2: A good starting point for a temperature program is to have a low initial oven temperature (e.g., 40°C) followed by a ramp.[2][3] For a mix of ketones including 2-decanone, a program of 40°C for 1 minute, followed by a ramp of 10°C/min to 160°C has been used successfully.[4] For volatile diketones on a DB-WAX column, a program of an initial temperature of 40°C held for 2 minutes, followed by a ramp of 10°C/min to 220°C has been reported.[1] The optimal program should be determined experimentally to achieve the best separation and peak shape for this compound in your specific sample matrix.

Q3: What are the key mass spectrometry parameters for detecting this compound?

A3: this compound has a molecular weight of 156.27 g/mol .[5][6] When using electron ionization (EI), characteristic fragment ions should be monitored. Based on the NIST mass spectrum for this compound, prominent ions can be used for identification and quantification. The mass spectrometer can be operated in full scan mode to acquire a full spectrum for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity.

Q4: My this compound peak is tailing. What are the possible causes and solutions?

A4: Peak tailing for polar compounds like this compound can be caused by several factors:

  • Active sites in the GC system: The injector liner, column, or even the packing material can have active sites that interact with the ketone.

    • Solution: Use a deactivated liner and a high-quality, inert GC column. If tailing persists, you may need to trim the first few centimeters of the column.

  • Column contamination: Buildup of non-volatile residues on the column can lead to peak tailing.

    • Solution: Bake out the column at a high temperature (within its specified limits) to remove contaminants.

  • Improper temperature: If the injector or column temperature is too low, it can cause poor volatilization and lead to tailing.

    • Solution: Ensure the injector temperature is high enough to rapidly vaporize the sample. Optimize the oven temperature program.

Q5: I am observing low sensitivity for this compound. How can I improve it?

A5: Low sensitivity can be addressed by:

  • Optimizing injection parameters: A splitless injection is generally preferred for trace analysis to introduce more of the sample onto the column.[7]

  • Using Selected Ion Monitoring (SIM): Instead of scanning a wide mass range, monitoring only a few characteristic ions of this compound will significantly increase sensitivity.

  • Derivatization: Although this compound is volatile, derivatization can sometimes improve chromatographic behavior and detector response. For carbonyl compounds, methoximation is a common derivatization technique.[7]

  • Sample pre-concentration: Techniques like headspace analysis or solid-phase microextraction (SPME) can be used to concentrate volatile analytes like this compound before injection, thereby increasing the signal.[7][8]

Troubleshooting Guides

Issue: Poor Peak Shape (Tailing or Fronting)
Possible Cause Troubleshooting Steps Recommended Action
Active Sites in Inlet/Column 1. Inspect the injector liner for contamination or activity. 2. Check the column's performance with a test mixture.1. Replace the liner with a deactivated one. 2. Trim 5-10 cm from the front of the column. 3. Replace the column if it is old or heavily contaminated.
Column Overload 1. Review the sample concentration and injection volume.1. Dilute the sample. 2. Reduce the injection volume. 3. Use a column with a thicker film or larger internal diameter.
Incompatible Solvent 1. Ensure the sample solvent is appropriate for the GC phase and injection technique.1. Use a more volatile and less polar solvent if possible.
Sub-optimal Temperatures 1. Evaluate the injector and oven temperature settings.1. Increase the injector temperature to ensure complete vaporization. 2. Optimize the oven temperature ramp to ensure proper focusing of the analyte band.
Issue: Low or No Signal for this compound
Possible Cause Troubleshooting Steps Recommended Action
Incorrect MS Parameters 1. Verify the mass spectrometer is tuned and calibrated. 2. Check the selected ions in SIM mode or the scan range in full scan mode.1. Perform a tune and calibration of the mass spectrometer. 2. Ensure the monitored ions are characteristic of this compound. In full scan, ensure the scan range includes the expected m/z values.
Sample Degradation 1. Assess the stability of this compound in the prepared sample and at the injector temperature.1. Prepare fresh samples. 2. Lower the injector temperature if thermal degradation is suspected.
Leak in the System 1. Perform a leak check of the GC-MS system, including the injector septum, column fittings, and vacuum connections.1. Tighten or replace any leaking fittings or septa.
Injector Issue 1. Check the syringe for proper operation and cleanliness. 2. Ensure the injection volume is appropriate.1. Clean or replace the syringe. 2. For splitless injections, ensure the split vent is closed for an adequate amount of time.

Experimental Protocols

Protocol 1: Standard GC-MS Method for this compound Detection

This protocol provides a starting point for the analysis of this compound. Optimization may be required based on the specific instrument and sample matrix.

  • Instrumentation: Standard Gas Chromatograph coupled to a Mass Spectrometer.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a volatile solvent such as methanol (B129727) or hexane.

    • Create a series of calibration standards by diluting the stock solution to the desired concentration range (e.g., 1-100 µg/mL).

  • GC Parameters:

    • Column: DB-WAX (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[1]

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL.

    • Injection Mode: Splitless.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program: 40°C hold for 1 min, then ramp at 10°C/min to 160°C, hold for 5 min.[4]

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Mode: Full Scan (m/z 40-200) for initial identification, then switch to Selected Ion Monitoring (SIM) for quantification using characteristic ions of this compound.

Protocol 2: Headspace GC-MS for Volatile Ketone Analysis

This method is suitable for analyzing this compound in complex matrices where direct injection is not feasible.

  • Instrumentation: Headspace autosampler coupled to a GC-MS system.

  • Sample Preparation:

    • Place a known amount of the sample (e.g., 1 g of solid or 1 mL of liquid) into a headspace vial.

    • Add an internal standard if necessary for quantification.

    • Seal the vial.

  • Headspace Parameters:

    • Incubation Temperature: 80°C.

    • Incubation Time: 15 minutes.

    • Syringe Temperature: 90°C.

    • Injection Volume: 1 mL of the headspace gas.

  • GC-MS Parameters: Use the same GC-MS parameters as described in Protocol 1, with potential adjustments to the temperature program based on the volatility of the compounds in the headspace.

Quantitative Data Summary

Parameter Recommended Value/Range Reference
GC Column DB-WAX (or equivalent polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness[1]
Injection Volume 1 µL
Inlet Temperature 250°C
Oven Initial Temperature 40°C[1][4]
Oven Ramp Rate 10°C/min[1][4]
Oven Final Temperature 160°C - 220°C[1][4]
Carrier Gas Flow Rate (He) 1.0 - 1.2 mL/min[1]
MS Ionization Energy 70 eV
MS Source Temperature 230°C

Visual Troubleshooting Workflow

Troubleshooting_Workflow cluster_start Start: Poor this compound Peak Shape cluster_checks Initial Checks cluster_troubleshooting Troubleshooting Path cluster_solutions Solutions cluster_end Resolution start Poor Peak Shape (Tailing/Fronting) check_method Review Method Parameters (Temp, Flow, etc.) start->check_method check_consumables Inspect Consumables (Liner, Septum, Syringe) start->check_consumables column_overload Suspect Column Overload? check_method->column_overload temp_issue Suspect Temperature Issue? check_method->temp_issue active_sites Suspect Active Sites? check_consumables->active_sites active_sites->column_overload No replace_consumables Replace Liner/Septum Trim Column active_sites->replace_consumables Yes column_overload->temp_issue No dilute_sample Dilute Sample Reduce Injection Volume column_overload->dilute_sample Yes optimize_temp Optimize Injector/Oven Temperature Program temp_issue->optimize_temp Yes end Peak Shape Improved replace_consumables->end dilute_sample->end optimize_temp->end

Caption: Troubleshooting workflow for poor this compound peak shape.

References

Technical Support Center: Purification of Synthetic 4-Decanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with synthetic 4-decanone. Our aim is to help you identify and remove impurities effectively to ensure the quality and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetic this compound?

A1: Impurities in synthetic this compound typically originate from the synthetic route used. Common impurities may include:

  • Unreacted Starting Materials: Depending on the synthesis, these could be residual acids, esters, or organometallic reagents.

  • Side-Products: Aldehydes with similar chain lengths can be common byproducts.[1]

  • Isomers: Positional isomers such as 2-decanone (B165314) or 3-decanone (B1198406) may form depending on the reaction's selectivity.

  • Solvent Residues: Residual solvents from the reaction or initial purification steps can be present.[2]

  • Degradation Products: Ketones can be susceptible to degradation over time, especially when exposed to light, leading to discoloration and the formation of acidic impurities.[1]

Q2: My this compound sample is discolored (yellow or brown). What is the cause and how can I fix it?

A2: Discoloration in this compound, which should be a colorless to pale yellow liquid, often points to the presence of impurities.[3][4] This can be caused by degradation products or residual materials from the synthesis.[5] Purification is recommended to remove these chromophoric impurities. Methods like fractional distillation or column chromatography are generally effective.

Q3: How can I quickly assess the purity of my this compound sample?

A3: For a rapid qualitative assessment of purity, Thin-Layer Chromatography (TLC) is an effective method.[5] The presence of multiple spots when visualized indicates that impurities are present. For more detailed and quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly powerful technique for separating and identifying volatile impurities.[5]

Q4: What is the most effective method for removing aldehyde impurities?

A4: A bisulfite wash is a highly effective and straightforward chemical method for removing aldehyde and some reactive ketone impurities.[6][7][8] This technique involves reacting the crude this compound with a saturated sodium bisulfite solution. The aldehyde impurities form charged adducts that are soluble in the aqueous layer and can be easily separated through liquid-liquid extraction.[6][7][8]

Troubleshooting Guides

Issue 1: Presence of a closely-boiling impurity detected by GC-MS.

  • Possible Cause: The impurity may be a positional isomer (e.g., 5-decanone) or a compound with a similar molecular weight and polarity, making separation by standard distillation difficult.

  • Troubleshooting Steps:

    • High-Efficiency Fractional Distillation: Employ a fractional distillation column with a higher number of theoretical plates (e.g., a Vigreux or packed column) to improve separation.

    • Preparative Chromatography: If distillation is ineffective, column chromatography using a suitable stationary phase (e.g., silica (B1680970) gel) and eluent system can separate compounds based on polarity differences.[9]

Issue 2: The sample shows an unexpected peak around 9-10 ppm in the ¹H NMR spectrum.

  • Possible Cause: This chemical shift is characteristic of an aldehyde proton.[10][11]

  • Troubleshooting Steps:

    • Perform a Bisulfite Wash: Follow the detailed protocol for bisulfite extraction to selectively remove the aldehyde impurity.[6][8]

    • Re-analyze: After the wash, acquire a new ¹H NMR spectrum to confirm the absence of the peak at 9-10 ppm.

Issue 3: The purified this compound degrades and discolors over time.

  • Possible Cause: Ketones can be sensitive to light and air, leading to auto-oxidation or other degradation pathways.[1] The presence of trace impurities can sometimes accelerate this process.

  • Troubleshooting Steps:

    • Check Purity: Ensure the initial purity is high, as trace metals or acidic/basic impurities can catalyze degradation.

    • Inert Storage: Store the purified this compound under an inert atmosphere (e.g., nitrogen or argon).

    • Light Protection: Use an amber glass vial or store the sample in the dark to prevent photodegradation.

    • Low Temperature: Store the sample at a reduced temperature (e.g., in a refrigerator) to slow down potential degradation reactions.

Data Presentation

Table 1: Physical and Spectroscopic Data for this compound

PropertyValueReference
Molecular FormulaC₁₀H₂₀O[12][13][14]
Molecular Weight156.27 g/mol [12]
Boiling Point205-207 °C (at 760 mmHg)[3]
AppearanceColorless to pale yellow liquid[3][4]
¹³C NMR (C=O)~211 ppm[10]
IR (C=O stretch)~1715 cm⁻¹[15]

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This method is suitable for separating this compound from impurities with significantly different boiling points.

  • Setup: Assemble a fractional distillation apparatus with a distillation flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a thermometer.

  • Charge the Flask: Add the crude this compound and a few boiling chips to the distillation flask.

  • Heating: Gently heat the flask using a heating mantle.

  • Fraction Collection: Collect the distillate in fractions based on the boiling point. The main fraction should be collected at the known boiling point of this compound (approx. 205-207 °C). Discard the initial lower-boiling fraction and the final higher-boiling residue.

  • Analysis: Analyze the purity of the collected main fraction using GC-MS or NMR spectroscopy.

Protocol 2: Bisulfite Wash for Aldehyde Removal

This protocol describes a liquid-liquid extraction to remove aldehyde impurities.[6][8]

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent where both the ketone and the bisulfite adduct have some solubility, such as methanol (B129727) or dimethylformamide (DMF).[6][8]

  • Extraction: Transfer the solution to a separatory funnel. Add an equal volume of saturated aqueous sodium bisulfite solution and shake vigorously for 1-2 minutes.[6]

  • Layer Separation: Allow the layers to separate. The aqueous layer will contain the aldehyde-bisulfite adduct.

  • Back Extraction: Drain the aqueous layer. Wash the organic layer with deionized water and then with brine to remove residual bisulfite and water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purity Check: Confirm the removal of aldehydes using ¹H NMR spectroscopy (absence of a peak at 9-10 ppm).

Protocol 3: Purity Analysis by GC-MS

This protocol outlines the general steps for analyzing the purity of this compound.

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Instrument Setup: Use a GC-MS system equipped with a suitable capillary column (e.g., a non-polar DB-5ms or similar). Set up a temperature program that allows for the separation of this compound from potential impurities.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Data Acquisition: Acquire the chromatogram and mass spectra of the eluting peaks.

  • Data Analysis: Integrate the peaks in the chromatogram to determine the relative percentage of each component. Identify the main peak as this compound and identify impurity peaks by comparing their mass spectra to library databases.

Visualizations

Purification_Workflow cluster_start Initial State cluster_analysis1 Purity Assessment cluster_decision Decision cluster_purification Purification Steps cluster_analysis2 Final Analysis cluster_end Final Product Crude Crude this compound Analysis1 GC-MS / NMR Analysis Crude->Analysis1 Decision1 Purity > 99%? Analysis1->Decision1 Bisulfite Bisulfite Wash (for Aldehydes) Decision1->Bisulfite No (Aldehydes Present) Distillation Fractional Distillation Decision1->Distillation No (Boiling Point Differs) Pure Pure this compound Decision1->Pure Yes Bisulfite->Distillation Chromatography Column Chromatography Distillation->Chromatography If needed Analysis2 Final Purity Check (GC-MS / NMR) Distillation->Analysis2 Chromatography->Analysis2 Analysis2->Pure

Caption: General workflow for the purification and analysis of this compound.

Bisulfite_Extraction Start Crude this compound (in organic solvent) AddBisulfite Add Saturated Aqueous NaHSO₃ Start->AddBisulfite Shake Shake Vigorously in Separatory Funnel AddBisulfite->Shake Separate Separate Layers Shake->Separate Aqueous Aqueous Layer: Aldehyde-Bisulfite Adduct (Discard) Separate->Aqueous Bottom Organic Organic Layer: This compound Separate->Organic Top Wash Wash with H₂O/Brine Organic->Wash Dry Dry & Concentrate Wash->Dry End Purified this compound Dry->End Troubleshooting_Tree Start Problem with This compound Sample Q1 What is the issue? Start->Q1 Impurity Impurity Detected Q1->Impurity Purity Discoloration Sample Discolored Q1->Discoloration Appearance Degradation Degrades on Storage Q1->Degradation Stability Q2 How was impurity detected? Impurity->Q2 Sol_Color Purify via Distillation or Chromatography Discoloration->Sol_Color Sol_Degrade Store under Inert Gas, Protect from Light, Refrigerate Degradation->Sol_Degrade NMR ¹H NMR peak at 9-10 ppm Q2->NMR NMR GC Closely-boiling peak in GC Q2->GC GC-MS Sol_NMR Perform Bisulfite Wash NMR->Sol_NMR Sol_GC Use High-Efficiency Fractional Distillation or Column Chromatography GC->Sol_GC

References

4-Decanone Stability and Degradation: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-decanone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation pathways of this compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: As an aliphatic ketone, this compound is susceptible to degradation through several pathways, primarily driven by light, heat, and oxidizing agents. The main degradation mechanisms include:

  • Photodegradation: Exposure to ultraviolet (UV) light can initiate Norrish Type I and Type II reactions.[1][2]

    • Norrish Type I: This involves the cleavage of the carbon-carbon bond adjacent to the carbonyl group, leading to the formation of free radicals.[1][3] These radicals can then undergo further reactions such as decarbonylation, recombination, or disproportionation to form various smaller alkanes and alkenes.

    • Norrish Type II: This pathway involves the intramolecular abstraction of a gamma-hydrogen atom by the excited carbonyl group, resulting in the formation of a 1,4-biradical.[1] This intermediate can then cleave to form an alkene (1-heptene) and an enol (enol of butan-2-one), which tautomerizes to butan-2-one, or it can cyclize to form a cyclobutanol (B46151) derivative.[2]

  • Thermal Degradation: At elevated temperatures, this compound can undergo thermal decomposition. This process can lead to the cleavage of C-C bonds, resulting in a complex mixture of smaller hydrocarbons. The specific products will depend on the temperature and presence of other substances.

  • Oxidative Degradation: While ketones are generally more resistant to oxidation than aldehydes, strong oxidizing agents or exposure to atmospheric oxygen over prolonged periods, especially in the presence of light or heat, can lead to degradation.[4] The primary oxidation products are carboxylic acids resulting from the cleavage of the carbon chain at the carbonyl group. For this compound, this could yield propanoic acid and heptanoic acid.

Q2: What are the recommended storage conditions for this compound to ensure its stability?

A2: To minimize degradation, this compound should be stored in a cool, dark place in a well-sealed container to protect it from light and atmospheric oxygen.[5] For long-term storage, refrigeration at 2-8°C is recommended. The container should be made of an inert material, such as amber glass, to prevent leaching and potential catalytic degradation.

Q3: How can I monitor the stability of my this compound sample?

A3: Stability-indicating analytical methods are crucial for monitoring the degradation of this compound. High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective technique.[6][7] A suitable HPLC method should be able to separate the intact this compound from its potential degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool, particularly for identifying volatile degradants.[8]

Q4: Are there any known incompatibilities of this compound with common pharmaceutical excipients?

A4: While specific studies on this compound are limited, ketones can potentially interact with certain excipients. For instance, primary and secondary amines in excipients could react with the carbonyl group of this compound to form imines (Schiff bases).[9] Additionally, reactive impurities in excipients could promote degradation.[9] It is always recommended to perform compatibility studies with your specific formulation.[10]

Troubleshooting Guides

Issue 1: Unexpected peaks observed in the chromatogram of a this compound sample.
Possible Cause Troubleshooting Steps
Sample Degradation 1. Review the storage conditions of your sample. Has it been exposed to light, high temperatures, or air? 2. Analyze a freshly prepared standard of this compound to confirm the identity of the main peak. 3. If degradation is suspected, perform forced degradation studies (see Experimental Protocols section) to tentatively identify the degradation products.
Contamination 1. Check the purity of the solvent used to dissolve the sample. Run a blank injection of the solvent. 2. Ensure all glassware and equipment are thoroughly cleaned. 3. Verify the purity of the this compound standard.
Interaction with Column 1. Ensure the HPLC or GC column is appropriate for the analysis of ketones. 2. Check for column bleed or degradation by running a blank gradient.
Issue 2: Loss of this compound potency in a formulation over time.
Possible Cause Troubleshooting Steps
Chemical Degradation 1. Investigate the primary degradation pathways (photodegradation, oxidation, hydrolysis) by conducting forced degradation studies. 2. Analyze the formulation for the presence of known degradation products. 3. Reformulate with protective measures, such as adding antioxidants or using light-protective packaging.
Incompatibility with Excipients 1. Conduct a systematic compatibility study of this compound with each excipient in the formulation. 2. Analyze binary mixtures of this compound and each excipient under accelerated stability conditions (e.g., 40°C/75% RH).
Physical Instability 1. For liquid formulations, check for signs of phase separation or precipitation. 2. For solid formulations, assess changes in physical properties such as color, crystal form, and dissolution rate.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from forced degradation studies on this compound for illustrative purposes. The goal of a forced degradation study is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7]

Table 1: Forced Degradation of this compound in Solution (Hypothetical Data)

Stress ConditionDurationTemperature (°C)% Degradation of this compoundMajor Degradation Products (Tentative)
0.1 M HCl24 h60< 2%Not significant
0.1 M NaOH24 h60~ 5%Aldol condensation products
3% H₂O₂24 h25 (Room Temp)~ 15%Propanoic acid, Heptanoic acid
UV Light (254 nm)48 h25 (Room Temp)~ 20%1-Heptene, Butan-2-one, smaller alkanes
Heat72 h80~ 10%Various smaller alkanes and alkenes

Table 2: Stability of this compound in a Solid-State Mixture with Excipients (Hypothetical Data)

ExcipientRatio (this compound:Excipient)ConditionDuration% Degradation of this compound
Lactose1:1040°C / 75% RH4 weeks< 1%
Microcrystalline Cellulose1:1040°C / 75% RH4 weeks< 1%
Magnesium Stearate1:140°C / 75% RH4 weeks~ 2%
Povidone1:540°C / 75% RH4 weeks< 1%

Experimental Protocols

Protocol 1: Forced Degradation of this compound in Solution

Objective: To investigate the degradation of this compound under hydrolytic, oxidative, and photolytic stress conditions.

Materials:

  • This compound

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (B78521) (0.1 M)

  • Hydrogen peroxide (3%)

  • HPLC system with UV detector

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Photolytic Degradation: Expose a solution of this compound (100 µg/mL in methanol) in a quartz cuvette to UV light (254 nm) in a photostability chamber for 48 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase and analyze by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation and Conditions (Example):

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water (gradient elution may be required)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detector: UV at 210 nm

  • Injection Volume: 10 µL

Method Development Notes:

  • Start with an isocratic elution (e.g., 70:30 Acetonitrile:Water) and adjust the mobile phase composition to achieve good resolution between the parent peak and any degradation peaks.

  • If co-elution is observed, a gradient elution program should be developed.

  • Peak purity analysis using a diode array detector can help to confirm that the this compound peak is free from co-eluting impurities.

Visualizations

DegradationPathways cluster_photodegradation Photodegradation (Norrish Reactions) cluster_oxidation Oxidative Degradation cluster_thermal Thermal Degradation This compound This compound Excited State Excited State This compound->Excited State hv Norrish Type I Norrish Type I Excited State->Norrish Type I α-cleavage Norrish Type II Norrish Type II Excited State->Norrish Type II γ-H abstraction Propionyl Radical + Heptyl Radical Propionyl Radical + Heptyl Radical Norrish Type I->Propionyl Radical + Heptyl Radical Forms Decarbonylation/Recombination Products Decarbonylation/Recombination Products Propionyl Radical + Heptyl Radical->Decarbonylation/Recombination Products Leads to 1,4-Biradical 1,4-Biradical Norrish Type II->1,4-Biradical Forms 1-Heptene + Butan-2-one (enol) 1-Heptene + Butan-2-one (enol) 1,4-Biradical->1-Heptene + Butan-2-one (enol) Cleavage Cyclobutanol derivative Cyclobutanol derivative 1,4-Biradical->Cyclobutanol derivative Cyclization 4-Decanone_ox This compound Propanoic Acid + Heptanoic Acid Propanoic Acid + Heptanoic Acid 4-Decanone_ox->Propanoic Acid + Heptanoic Acid [O] 4-Decanone_therm This compound Smaller Alkanes/Alkenes Smaller Alkanes/Alkenes 4-Decanone_therm->Smaller Alkanes/Alkenes Δ

Caption: Major degradation pathways of this compound.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Solution Prepare this compound Stock (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C, 24h) Stock Solution->Acid Base Basic Hydrolysis (0.1 M NaOH, 60°C, 24h) Stock Solution->Base Oxidation Oxidation (3% H₂O₂, RT, 24h) Stock Solution->Oxidation Photo Photodegradation (UV 254nm, RT, 48h) Stock Solution->Photo Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Dilute Dilute All Samples Oxidation->Dilute Photo->Dilute Neutralize->Dilute HPLC Analyze by Stability-Indicating HPLC Dilute->HPLC Data Evaluate % Degradation and Identify Products HPLC->Data

Caption: Workflow for forced degradation studies of this compound.

References

Technical Support Center: Analysis of 4-Decanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects in the analysis of 4-decanone.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of this compound?

A1: A matrix effect is the alteration of an analyte's signal intensity due to the presence of other components in the sample matrix.[1] In the analysis of this compound, which is a volatile organic compound (VOC), matrix components can co-elute from the gas or liquid chromatography column and interfere with the ionization process in the mass spectrometer. This can lead to either signal suppression (a decrease in signal) or signal enhancement (an increase in signal), resulting in inaccurate quantification.[2][3] Common matrices where this compound might be analyzed include food, environmental samples (e.g., water, soil), and biological fluids.

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: The presence of matrix effects can be assessed using the post-extraction spike method.[4] This involves comparing the signal response of this compound in a pure solvent (neat solution) to its response when spiked into a blank sample matrix that has already undergone the extraction procedure. The matrix effect can be quantified as a percentage. A value below 100% indicates signal suppression, while a value above 100% indicates signal enhancement.[1]

Q3: What are the common causes of matrix effects in the GC-MS analysis of this compound?

A3: In Gas Chromatography-Mass Spectrometry (GC-MS), matrix effects for volatile compounds like this compound can arise from several sources:

  • Active sites in the injector and column: Non-volatile matrix components can accumulate in the GC inlet and on the column, creating active sites that can adsorb or degrade the analyte, leading to poor peak shape and reduced response. Conversely, some matrix components can "protect" the analyte from these active sites, leading to an enhanced signal, a phenomenon known as the "matrix-induced enhancement effect".[5]

  • Co-eluting matrix components: Compounds from the matrix that have similar volatility and chromatographic behavior to this compound can co-elute and interfere with its detection in the mass spectrometer.[6]

  • Ion source competition: In the mass spectrometer's ion source, high concentrations of co-eluting matrix components can compete with this compound for ionization, leading to ion suppression.[7]

Q4: What are the most effective strategies to minimize matrix effects in this compound analysis?

A4: A combination of strategies is often the most effective approach:

  • Optimized Sample Preparation: Techniques like headspace analysis (HS) and solid-phase microextraction (SPME) are highly effective for volatile compounds like this compound as they separate the analyte from the non-volatile matrix components before injection into the GC.[8][9]

  • Chromatographic Separation: Optimizing the GC temperature program and using a suitable column can help to separate this compound from interfering matrix components.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is a highly recommended approach. A SIL-IS, such as this compound-d2, will have nearly identical chemical and physical properties to the analyte and will be affected by matrix effects in the same way. By using the ratio of the analyte signal to the internal standard signal for quantification, variations due to matrix effects can be effectively compensated for.[8][10]

  • Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to compensate for consistent matrix effects across a batch of samples.[3][10]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor peak shape (tailing or fronting) for this compound Active sites in the GC inlet liner or front of the analytical column.- Replace the GC inlet liner. - Use a liner with deactivation (e.g., silanized). - Trim the front end of the GC column (e.g., 10-20 cm).
Low or inconsistent recovery of this compound - Inefficient extraction from the sample matrix. - Analyte loss during sample preparation. - Significant ion suppression.- Optimize the extraction parameters (e.g., for SPME: fiber type, extraction time, and temperature).[11] - For solid-phase extraction (SPE), ensure proper conditioning and elution steps.[12] - Evaluate and mitigate ion suppression by improving sample cleanup, using a SIL-IS, or employing matrix-matched calibration.[4]
Signal enhancement leading to overestimation Matrix-induced enhancement effect in the GC inlet.- Use matrix-matched calibration standards to compensate for the enhancement. - Employ a SIL-IS which will experience the same enhancement.
High background noise or interfering peaks - Contamination from solvents, glassware, or the sample matrix itself. - Carryover from previous injections.- Run a solvent blank and a method blank to identify the source of contamination. - Ensure thorough cleaning of all glassware and use high-purity solvents. - Implement a bake-out step at the end of the GC run to clean the column.
Inaccurate quantification despite using an internal standard The chosen internal standard is not suitable and does not behave similarly to this compound in the matrix.- The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., this compound-d2). - If a SIL-IS is not available, choose a structural analog with similar volatility and chemical properties.

Quantitative Data on Matrix Effects

Matrix Analyte Concentration (ng/g) Peak Area (Neat Solvent) Peak Area (Spiked Matrix Extract) Matrix Effect (%) Classification
Apple Puree2055,00048,40088%Signal Suppression
Olive Oil2055,00062,700114%Signal Enhancement
Milk2055,00041,25075%Signal Suppression
Ground Beef2055,00068,200124%Signal Enhancement

Note: The formula used for calculation is: Matrix Effect (%) = (Peak Area in Spiked Matrix Extract / Peak Area in Neat Solvent) x 100.[1]

Experimental Protocols

Protocol 1: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) Analysis of this compound

This protocol is suitable for the analysis of this compound in complex solid or liquid matrices such as food or environmental samples.

  • Sample Preparation:

    • Weigh 1-5 g of the homogenized sample into a 20 mL headspace vial.

    • Add a known amount of a stable isotope-labeled internal standard (e.g., this compound-d2).

    • For solid samples, add a small amount of deionized water to facilitate the release of volatiles.

    • Immediately seal the vial with a PTFE-lined septum and crimp cap.

  • Instrumentation and Conditions:

    • Headspace Autosampler:

      • Incubation Temperature: 80-100 °C

      • Incubation Time: 20-30 minutes

      • Injection Volume: 1 mL

    • Gas Chromatograph:

      • Injector: Split/splitless inlet at 250 °C with a split ratio of 10:1.

      • Column: A mid-polar capillary column such as a DB-624 or equivalent (e.g., 30 m x 0.25 mm x 1.4 µm).

      • Oven Temperature Program: Initial temperature of 40 °C held for 2 minutes, then ramped at 10 °C/min to 240 °C and held for 5 minutes.

      • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for this compound (e.g., m/z 71, 85, 113) and its SIL-IS.

  • Quantification:

    • Create a calibration curve using matrix-matched standards or use the response factor from a single-point calibration with a SIL-IS.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HS-GC-MS Analysis cluster_data Data Processing sample Homogenized Sample weigh Weigh Sample into HS Vial sample->weigh add_is Add Internal Standard weigh->add_is seal Seal Vial add_is->seal hs Headspace Incubation & Injection seal->hs gc GC Separation hs->gc ms MS Detection (SIM) gc->ms integrate Peak Integration ms->integrate calibrate Calibration & Quantification integrate->calibrate report Report Results calibrate->report

Caption: Workflow for the analysis of this compound by HS-GC-MS.

troubleshooting_logic start Inaccurate Quantification of this compound check_matrix_effect Is Matrix Effect Suspected? start->check_matrix_effect evaluate_me Evaluate Matrix Effect (Post-Extraction Spike) check_matrix_effect->evaluate_me Yes check_other Investigate Other Causes check_matrix_effect->check_other No me_present Matrix Effect Confirmed? evaluate_me->me_present mitigate_me Implement Mitigation Strategy me_present->mitigate_me Yes me_present->check_other No use_is Use Stable Isotope-Labeled Internal Standard mitigate_me->use_is matrix_match Use Matrix-Matched Calibration mitigate_me->matrix_match improve_cleanup Improve Sample Cleanup (e.g., optimize SPME/HS) mitigate_me->improve_cleanup instrument_issue Instrument Performance (e.g., leaks, detector) check_other->instrument_issue standard_issue Standard Preparation Error check_other->standard_issue

Caption: Logical troubleshooting flow for inaccurate this compound quantification.

References

Technical Support Center: Enhancing the Resolution of Decanone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enhancing the chromatographic resolution of decanone isomers. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating decanone isomers?

The main challenges in separating decanone isomers, such as 2-decanone, 3-decanone, and 4-decanone, stem from their similar physicochemical properties. These include very close boiling points and polarities, which makes their separation by standard chromatographic techniques difficult.[1] Furthermore, the presence of stereoisomers (enantiomers) will require specialized chiral chromatography for complete resolution.[1][2][3]

Q2: Which analytical technique is generally more suitable for decanone isomer separation: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)?

Both techniques can be effective, but Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is more commonly used for separating volatile and semi-volatile compounds like decanone isomers.[1] HPLC can also be used, especially for non-volatile derivatives or when specific column chemistries are required for separation.[4][5] The choice depends on the specific isomers, the sample matrix, and available instrumentation.

Q3: What is the single most critical factor for improving the resolution of decanone isomers in GC?

The choice of the GC capillary column (the stationary phase) is the most critical factor.[4] For positional isomers, a column with a unique selectivity based on small differences in polarity and molecular shape is required. Highly polar stationary phases, such as those containing cyanopropyl functional groups, are often recommended for separating isomers with differing dipole moments.[4] For enantiomers, a chiral stationary phase is mandatory.[6]

Q4: Can derivatization help improve the separation of decanone isomers?

Yes, chemical derivatization can significantly enhance separation and detection.[7][8] For GC analysis, derivatization can increase the volatility and thermal stability of the isomers.[1] For both GC and HPLC, derivatization can introduce structural differences between isomers, making them easier to separate.[7] For example, converting enantiomers into diastereomers with a chiral derivatizing agent allows for their separation on a standard, non-chiral column.[6][9]

Troubleshooting Guide: Common Issues and Solutions

This guide addresses common problems encountered during the chromatographic separation of decanone isomers.

Symptom Potential Cause Recommended Solution
Poor Resolution / Co-elution Inappropriate Column Chemistry: The stationary phase lacks the selectivity needed to differentiate between the isomers.GC: Switch to a more polar column (e.g., a cyanopropyl-based phase) or a longer column (e.g., 60m) to increase efficiency.[10][11] For enantiomers, a chiral stationary phase is essential.[4] HPLC: Test columns with different selectivities, such as phenyl, embedded polar group, or chiral columns.[4][12]
Suboptimal Temperature Program (GC): The oven ramp rate is too fast, not allowing sufficient time for separation.Decrease the temperature ramp rate (e.g., 1-2 °C/min).[11] Incorporate an isothermal hold at a temperature that provides the best selectivity.[1]
Incorrect Mobile Phase Composition (HPLC): The solvent system does not provide adequate differential partitioning for the isomers.Systematically vary the mobile phase composition and gradient. A shallower gradient can improve the separation of closely eluting peaks.[4][13]
Non-Optimal Carrier Gas Flow Rate (GC): The linear velocity is too high or low, leading to band broadening and reduced efficiency.Optimize the carrier gas (Helium or Hydrogen) flow rate. A typical starting point for a 0.25 mm ID column is around 1.0-1.5 mL/min.[11] Hydrogen often provides better efficiency at higher linear velocities.[11][14]
Peak Tailing Active Sites in the System: Polar ketone groups may interact with active sites in the injector liner, column, or connections, causing tailing.Use a deactivated or silanized inlet liner and a high-quality, inert GC column.[11][15] If the problem persists, trim the first few centimeters of the column from the inlet side.[11][15]
Column Overload: Injecting too much sample leads to distorted peak shapes.Reduce the injection volume or dilute the sample.[11] For GC, using a split injection with a higher split ratio can also help.[11]
Irreproducible Retention Times Leaks in the System: Leaks in the injector, column fittings, or detector interface can cause fluctuations in flow and pressure.Perform a leak check using an electronic leak detector and tighten or replace fittings as necessary.[15][16]
Inconsistent Oven Temperature: Poor temperature control or calibration of the GC oven.Calibrate the GC oven to ensure temperature accuracy and stability.[11] Ensure the laboratory ambient temperature is stable.
Broad Peaks High Dead Volume: Excessive volume in fittings, connections, or an improperly installed column can cause band broadening.Ensure the column is installed correctly according to the manufacturer's instructions for your specific instrument.[17] Use low-dead-volume fittings.
Thick Stationary Phase Film (GC): A thick film can increase retention but may also lead to broader peaks due to slower mass transfer.Consider a column with a thinner film thickness, which can increase efficiency and lead to sharper peaks, potentially reducing analysis time.[10][18]

Experimental Protocols

Protocol 1: GC-MS Method for Positional Decanone Isomer Separation

This protocol provides a starting point for developing a separation method for positional isomers like 2-, 3-, and this compound.

  • Sample Preparation:

    • Prepare a stock solution of the decanone isomer mixture at 1 mg/mL in a suitable solvent (e.g., hexane (B92381) or ethyl acetate).

    • Create a working standard by diluting the stock solution to a final concentration of 10-50 µg/mL.

  • GC-MS Instrument Conditions:

    • GC Column: High-polarity cyanopropyl-based column (e.g., DB-225, Rtx-2330) with dimensions of 30-60 m x 0.25 mm ID, 0.25 µm film thickness.

    • Inlet: Split/Splitless injector at 250°C.

    • Injection Volume: 1 µL.

    • Injection Mode: Split mode with a ratio of 50:1 (adjust as needed based on sensitivity).

    • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.2 mL/min.[11]

    • Oven Temperature Program:

      • Initial Temperature: 60°C, hold for 2 minutes.

      • Ramp: 2°C/minute to 150°C.[11]

      • Final Hold: Hold at 150°C for 5 minutes.

    • MS Transfer Line: 260°C.

    • Ion Source: 230°C.

    • Mass Range: Scan from m/z 40 to 200.

  • Data Analysis:

    • Identify isomers based on their retention times and mass spectra.

    • Optimize the temperature program and flow rate to maximize the resolution (Rs) between adjacent peaks.

Protocol 2: Chiral Derivatization for Enantiomer Separation on a Non-Chiral Column

This protocol describes the conversion of a racemic decanone mixture into diastereomers for separation on a standard achiral column.

  • Derivatization Reaction:

    • This example uses a chiral hydrazine (B178648) reagent to form diastereomeric hydrazones.

    • To ~1 mg of the decanone isomer mixture in a vial, add a 1.1 molar equivalent of a chiral hydrazine (e.g., (R)-1-amino-2-(methoxymethyl)pyrrolidine, RAMP) in 500 µL of ethanol.

    • Add one drop of glacial acetic acid as a catalyst.

    • Cap the vial tightly and heat at 60°C for 1-2 hours.

    • Cool the reaction mixture to room temperature. The sample is now ready for GC or HPLC analysis.

  • GC-MS Conditions for Diastereomer Separation:

    • GC Column: Use a standard non-polar or mid-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).[11]

    • Inlet & MS Parameters: As described in Protocol 1.

    • Oven Temperature Program:

      • Initial Temperature: 150°C, hold for 2 minutes.

      • Ramp: 5°C/minute to 300°C.

      • Final Hold: Hold at 300°C for 10 minutes.

      • Note: This program is a starting point and must be optimized to separate the resulting diastereomers.

Visualizations

Chromatographic Method Development Workflow

MethodDevelopmentWorkflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis & Optimization cluster_validation Phase 3: Validation SamplePrep Sample Preparation (Dilution/Derivatization) ColumnSelect Column Selection (Polar, Chiral, etc.) InitialRun Initial Screening Run ColumnSelect->InitialRun AssessRes Assess Resolution InitialRun->AssessRes OptimizeTemp Optimize Temperature Program / Mobile Phase AssessRes->OptimizeTemp Resolution < 1.5 FinalMethod Final Method AssessRes->FinalMethod Resolution ≥ 1.5 OptimizeFlow Optimize Flow Rate / Pressure OptimizeTemp->OptimizeFlow OptimizeFlow->InitialRun Re-evaluate

Caption: Workflow for chromatographic method development.

Troubleshooting Logic for Poor Resolution

TroubleshootingPoorResolution Start Symptom: Poor Resolution / Co-elution CheckColumn Is the column chemistry appropriate for isomers? Start->CheckColumn ChangeColumn Action: Select a more selective stationary phase (e.g., polar, chiral). CheckColumn->ChangeColumn No CheckTemp Is the GC temperature ramp or HPLC gradient optimal? CheckColumn->CheckTemp Yes ChangeColumn->Start ConsiderDeriv Action: Consider derivatization to enhance structural differences. ChangeColumn->ConsiderDeriv AdjustTemp Action: Decrease ramp rate or use a shallower gradient. CheckTemp->AdjustTemp No CheckFlow Is the carrier gas flow rate or mobile phase flow optimal? CheckTemp->CheckFlow Yes AdjustTemp->Start AdjustTemp->ConsiderDeriv AdjustFlow Action: Optimize the flow rate for maximum efficiency. CheckFlow->AdjustFlow No Resolved Problem Resolved CheckFlow->Resolved Yes AdjustFlow->Start

Caption: Decision tree for troubleshooting poor resolution.

References

Technical Support Center: Overcoming Poor Water Solubility of 4-Decanone in Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor water solubility of 4-decanone in bioassays.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to dissolve in aqueous bioassay media?

This compound possesses a long hydrophobic hydrocarbon chain and a polar carbonyl group. Due to its predominantly non-polar nature, it exhibits very limited solubility in water, which is the primary component of most bioassay media.[1] This can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.

Q2: What are the primary methods to solubilize this compound for bioassays?

The most common strategies involve using organic solvents, cyclodextrins, or surfactants to increase the aqueous solubility of hydrophobic compounds like this compound. The choice of method depends on the specific bioassay, the required concentration of this compound, and the sensitivity of the experimental system (e.g., cell line) to the solubilizing agent.

Q3: What is the first step I should take when encountering solubility issues with this compound?

Before proceeding with complex solubilization methods, it is crucial to perform a preliminary solubility test. This will help determine the extent of the solubility problem and guide the selection of an appropriate solubilization strategy. A general protocol for this is provided in the "Experimental Protocols" section.

Q4: How can I avoid "solvent shock" when preparing my this compound working solution?

Solvent shock, which causes a compound to precipitate out of solution upon rapid dilution from an organic solvent into an aqueous buffer, is a common issue. To mitigate this, it is recommended to perform a stepwise or serial dilution.[2][3] Instead of adding a small volume of highly concentrated stock directly to a large volume of media, create intermediate dilutions. Additionally, adding the stock solution dropwise while gently vortexing the media can aid in preventing precipitation.[3]

Q5: My this compound solution appears clear initially but precipitates after incubation. What could be the cause?

Delayed precipitation can occur due to several factors, including temperature changes, pH shifts in the media during incubation, or interactions with media components over time.[3] It is important to visually inspect your solutions not only immediately after preparation but also after a mock incubation period that mimics your experimental conditions.

Troubleshooting Guides

Issue 1: Immediate Precipitation of this compound in Bioassay Medium

Symptoms: The medium becomes cloudy or visible particles appear immediately after adding the this compound stock solution.

Troubleshooting Workflow:

G start Precipitation Observed check_stock 1. Check Stock Solution Is it clear? Stored correctly? start->check_stock check_stock->start Stock has precipitate (Prepare fresh stock) optimize_dilution 2. Optimize Dilution Protocol - Use pre-warmed media (37°C) - Perform serial dilution - Add stock dropwise with mixing check_stock->optimize_dilution Stock is clear lower_concentration 3. Lower Final Concentration Does precipitation persist? optimize_dilution->lower_concentration use_solubilizer 4. Employ Solubilizing Agent - Cyclodextrins - Surfactants (Tween 20, Triton X-100) lower_concentration->use_solubilizer Yes resolved Issue Resolved lower_concentration->resolved No validate_method 5. Validate New Formulation - Check for cytotoxicity - Confirm bioactivity use_solubilizer->validate_method validate_method->resolved

Caption: Troubleshooting workflow for immediate compound precipitation.

Issue 2: High Background or Altered Cell Viability in Vehicle Control Wells

Symptoms: The control wells containing only the solubilizing agent (e.g., DMSO) show unexpected biological activity or a decrease in cell viability.

Logical Troubleshooting Steps:

G start Unexpected Vehicle Control Effects check_concentration 1. Verify Final Solvent Concentration Is it within the tolerated range for the cell line? start->check_concentration perform_toxicity_assay 2. Perform Solvent Toxicity Assay Determine the Maximum Tolerated Concentration (MTC) check_concentration->perform_toxicity_assay No or Unknown resolved Issue Resolved check_concentration->resolved Yes adjust_concentration 3. Adjust Solvent Concentration Ensure final concentration is below MTC perform_toxicity_assay->adjust_concentration alternative_solubilizer 4. Consider Alternative Solubilizer - Cyclodextrins - Surfactants adjust_concentration->alternative_solubilizer If solubility is compromised adjust_concentration->resolved revalidate 5. Re-validate with New Solubilizer alternative_solubilizer->revalidate revalidate->resolved

Caption: Troubleshooting workflow for vehicle control-related issues.

Data Presentation: Solubilizing Agent Cytotoxicity

The following tables summarize the generally accepted maximum tolerated concentrations of common solubilizing agents in various cell lines. It is crucial to perform a specific dose-response toxicity study for your particular cell line and assay conditions.

Table 1: Maximum Tolerated Concentration of DMSO in Various Cell Lines

Cell LineMaximum Tolerated Concentration (% v/v)Notes
Most cell lines0.5%Generally well-tolerated without significant cytotoxicity.[4]
Some robust cell linesup to 1%May be tolerated, but requires validation.[4][5]
Primary cells< 0.1%More sensitive to DMSO toxicity.[4]
HepG2, MDA-MB-231, MCF-7< 0.6%Proliferation significantly reduced at higher concentrations.[6][7]

Table 2: Cytotoxicity of Ethanol (B145695) in Cell Culture

Concentration (% v/v)Effect
< 2.5%Generally well-tolerated by many cell lines.[6]
5%Minimal effect on some cell lines (e.g., F9 cells) after 1 hour, but can compromise viability in others.[8]
10%Can cause near-total cell death after a one-hour exposure in some cell lines.[8]
15-20%Can cause total cell death after 5-10 minutes of exposure.[1]

Table 3: Considerations for Cyclodextrins and Surfactants

Solubilizing AgentTypical ConcentrationPotential Issues
Hydroxypropyl-β-cyclodextrin (HP-β-CD)Varies (e.g., 2%)Generally low toxicity in vitro, but can have effects at high concentrations.[9][10]
Randomly methylated-β-cyclodextrin (RM-β-CD)Lower than HP-β-CDCan be more cytotoxic than other cyclodextrins.[11]
Tween 200.1 - 0.5%Can permeabilize cell membranes.[12]
Triton X-1000.1 - 0.2%Can have negative effects on cell viability and fluorescence intensity depending on concentration and incubation time.[12]

Experimental Protocols

Protocol 1: Preliminary Solubility Assessment of this compound

Objective: To visually determine the approximate solubility of this compound in the bioassay medium.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Bioassay medium (pre-warmed to 37°C)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to a concentration of 100 mM. Ensure complete dissolution by vortexing.

  • Prepare serial dilutions: In separate microcentrifuge tubes, prepare a series of dilutions of the this compound stock solution in the pre-warmed bioassay medium. Aim for final concentrations ranging from, for example, 1 µM to 1000 µM. Keep the final DMSO concentration consistent and below 0.5% across all dilutions.

  • Incubate: Incubate the tubes under the same conditions as your planned bioassay (e.g., 37°C for 24 hours).

  • Visual Inspection: After incubation, visually inspect each tube for any signs of precipitation (cloudiness, crystals, or film).

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear is the approximate maximum soluble concentration under your experimental conditions.

Protocol 2: Preparation of this compound Working Solution using DMSO

Objective: To prepare a clear, stable working solution of this compound for a cell-based assay.

Materials:

  • This compound stock solution in DMSO (e.g., 100 mM)

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile conical tubes

Procedure:

  • Determine final concentrations: Decide on the final concentrations of this compound required for your experiment and the final tolerable DMSO concentration for your cells (e.g., 0.1%).

  • Calculate dilutions: Calculate the required volumes of the this compound stock solution and the cell culture medium.

  • Prepare intermediate dilution (if necessary): To avoid solvent shock, first prepare an intermediate dilution of the stock solution in a smaller volume of pre-warmed medium.

  • Prepare final working solution: Add the intermediate dilution (or the stock solution for a single dilution) dropwise to the final volume of pre-warmed medium while gently vortexing.

  • Final check: Visually inspect the final working solution to ensure it is clear and free of precipitates before adding it to your cells.

Protocol 3: Solubilization of this compound using Hydroxypropyl-β-cyclodextrin (HP-β-CD)

Objective: To prepare an aqueous solution of this compound using a cyclodextrin-based formulation.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Bioassay buffer or medium

  • Magnetic stirrer and stir bar

  • Sterile filter (0.22 µm)

Procedure:

  • Prepare HP-β-CD solution: Dissolve HP-β-CD in the bioassay buffer/medium to the desired concentration (e.g., 2-5% w/v). Warm the solution slightly if needed to aid dissolution.

  • Add this compound: Slowly add the required amount of this compound to the HP-β-CD solution while stirring.

  • Complexation: Allow the mixture to stir at room temperature for several hours (or overnight) to facilitate the formation of inclusion complexes.

  • Filtration: Filter the solution through a 0.22 µm sterile filter to remove any undissolved this compound.

  • Concentration determination: It is recommended to determine the actual concentration of solubilized this compound in the final filtrate using an appropriate analytical method (e.g., HPLC).

Protocol 4: Validation of the Solubilization Method

Objective: To ensure that the chosen solubilization method does not interfere with the bioassay and that this compound remains stable and bioactive.

Workflow for Method Validation:

G start Chosen Solubilization Method toxicity_test 1. Cytotoxicity Test of Vehicle (Solubilizer alone) start->toxicity_test bioactivity_test 2. Bioactivity Confirmation (Compare with a known active concentration) toxicity_test->bioactivity_test stability_test 3. Stability Assessment (Incubate and re-test) bioactivity_test->stability_test final_validation Method Validated stability_test->final_validation

Caption: Workflow for validating the chosen solubilization method.

Procedure:

  • Vehicle Cytotoxicity Assay:

    • Prepare a dilution series of the solubilizing agent (e.g., DMSO, HP-β-CD) in the bioassay medium at the same concentrations that will be used in the experiment.

    • Expose your cells to these vehicle-only solutions.

    • Perform a cell viability assay (e.g., MTT, trypan blue exclusion) to determine the maximum non-toxic concentration of the vehicle.

  • Bioactivity Confirmation:

    • Prepare a known active concentration of this compound using the chosen solubilization method.

    • Run a pilot bioassay to confirm that the expected biological response is observed. Compare the results to historical data or a positive control if available.

  • Stability Assessment:

    • Prepare the this compound working solution and incubate it under the same conditions and for the same duration as your bioassay.

    • After incubation, visually inspect for precipitation and re-test its bioactivity to ensure the compound has not degraded or become inactive.

References

Calibration curve issues in quantitative ketone analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the quantitative analysis of ketones using chromatographic methods. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Calibration Curve Non-Linearity & Poor R² Values

Question 1: My calibration curve for ketone analysis is non-linear. What are the potential causes and how can I fix it?

Answer: Non-linearity in calibration curves is a common issue that can arise from several sources. Identifying the cause is key to resolving the problem.

  • Detector Saturation: At high analyte concentrations, the detector signal may no longer be proportional to the concentration, leading to a plateau in the curve.[1]

    • Solution: Extend the calibration curve with higher concentration standards to confirm saturation. If observed, dilute your samples to ensure they fall within the linear range of the assay.[1]

  • Incorrect Blank or Zero Standard: Contamination in the calibration blank can lead to a non-zero intercept and affect the linearity, especially at lower concentrations.[2]

    • Solution: Prepare fresh blanks using high-purity solvents and reagents. Ensure that the blank does not contain any of the target analytes.

  • Inaccurate Standard Preparation: Errors in serial dilutions are a primary source of non-linearity.[1][3][4] Propagation of errors during serial dilution can significantly impact the accuracy of your standards.[5]

    • Solution: Re-prepare standards using calibrated pipettes and high-quality volumetric flasks. It is advisable to prepare standards from a certified reference material if available.[1] Consider preparing standards independently rather than through serial dilution to avoid error propagation.[6]

  • Chemical Interactions: Ketones can be reactive and may degrade or interact with other components in the standards, especially at very low or high concentrations. Some ketones are also inherently unstable.[7][8]

    • Solution: Investigate the stability of your ketones in the chosen solvent.[3] It may be necessary to use a derivatization agent to improve stability and chromatographic performance.[7][8][9]

Question 2: I have a low coefficient of determination (R² value), even though my curve looks visually linear. What does this indicate and how can I improve it?

Answer: A low R² value (typically < 0.99) suggests that the data points deviate significantly from the fitted regression line, indicating poor precision or the unsuitability of the linear model.[10][11]

  • Inconsistent Injection Volumes: Variation in the amount of sample introduced into the system is a common cause of poor reproducibility.[12]

    • Solution: Use a calibrated autosampler for precise and reproducible injections. If using manual injection, ensure a consistent and rapid technique.[12]

  • Improper Pipetting Technique: Inaccurate pipetting during standard preparation can lead to high standard deviations in your calibration points.[4]

    • Solution: Ensure pipettes are regularly calibrated. When pipetting, hold the pipette vertically and place the tip just below the surface of the liquid.[3]

  • Weighted Regression: Standard linear regression gives equal weight to all points. However, the absolute error is often larger for higher concentration standards, which can disproportionately influence the curve fit.[2][10]

    • Solution: Use a weighted linear regression (e.g., 1/x or 1/x²) to give more weight to the lower concentration points, which often improves the R² value and accuracy at the low end of the curve.[10]

A high R² value alone does not guarantee a good calibration; visual inspection of the curve and its residuals is crucial.[11]

Section 2: Reproducibility & Accuracy Issues

Question 3: I'm observing poor reproducibility between injections of the same sample. What should I investigate?

Answer: Poor reproducibility can stem from both instrument-related issues and sample preparation inconsistencies.

  • Instrument Instability: Fluctuations in the instrument's performance (e.g., detector, pump, or ion source) can lead to variable responses.

    • Solution: Allow the instrument to stabilize fully before starting the analysis. Monitor system suitability parameters throughout the run.

  • Column Contamination: Buildup of matrix components on the analytical column can create active sites, leading to analyte degradation and inconsistent peak shapes.[12]

    • Solution: Implement a column cleaning procedure. Consider using a guard column to protect the analytical column from contamination.[12] Trimming the front of a GC column can also remove contaminated sections.[12]

  • Inconsistent Sample Preparation: Variability in sample preparation steps, such as extraction or derivatization, can introduce errors.

    • Solution: Standardize the sample preparation protocol and consider using an internal standard to correct for variations.[13][14]

Question 4: My quantitative results are inaccurate, showing a consistent bias (either too high or too low). What is the likely cause?

Answer: Inaccurate results with a consistent bias often point towards matrix effects or issues with the calibration standards.

  • Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization of the target ketone in LC-MS, leading to ion suppression or enhancement.[1][15][16] This can cause a consistent underestimation or overestimation of the analyte concentration.

    • Solution: The most effective way to compensate for matrix effects is to use matrix-matched calibration standards or a stable isotope-labeled internal standard.[12][14][17][18] Improving sample cleanup using techniques like Solid-Phase Extraction (SPE) can also remove interfering components.[1][12]

  • Standard Purity and Stability: The purity of the reference standard is critical for accurate quantification. Degradation of the standard over time will also lead to inaccurate results.[3][12]

    • Solution: Use certified reference materials whenever possible.[1] Regularly check the purity and stability of your standards. Store standards under appropriate conditions (e.g., at -20°C or lower for steroids).[1][3]

Section 3: Advanced Troubleshooting Topics

Question 5: What is an internal standard and how do I choose one for ketone analysis?

Answer: An internal standard (IS) is a compound with similar chemical properties to the analyte that is added at a constant concentration to all samples, standards, and blanks.[13][18] It is used to correct for variations in sample preparation, injection volume, and instrument response.[13][14][19]

Choosing an Internal Standard:

  • Chemical Similarity: The IS should be chemically similar to the target ketone(s) to ensure similar behavior during sample preparation and analysis.[18]

  • Absence in Samples: The IS must not be naturally present in the samples being analyzed.[18]

  • Resolution: The IS peak should be well-resolved from the analyte and any other matrix components.[13]

  • Stable Isotope-Labeled (SIL) Standards: For LC-MS analysis, a stable isotope-labeled version of the analyte (e.g., containing ²H or ¹³C) is the ideal internal standard.[14][18] SIL standards have nearly identical chemical and physical properties to the analyte, ensuring they co-elute and experience the same matrix effects.[14][18]

Internal Standard TypeAdvantagesDisadvantagesBest For
Stable Isotope-Labeled (SIL) Co-elutes with analyte, compensates for matrix effects, high accuracy.[14][18]Can be expensive, not available for all compounds.[18]LC-MS/MS
Structural Analog More readily available and less expensive than SIL-IS.May not co-elute perfectly, may not compensate for matrix effects as effectively.[14]GC, HPLC-UV

Question 6: When should I consider derivatization for ketone analysis?

Answer: Derivatization is a chemical modification of the analyte that can improve its analytical properties. For ketones, this is often necessary to:

  • Improve Ionization Efficiency: Ketones are neutral molecules and often exhibit low ionization efficiency in electrospray ionization (ESI) mass spectrometry. Derivatization can introduce a chargeable group to enhance the signal.[9]

  • Increase Stability: Some ketones, like acetoacetate, are unstable. Derivatization can create a more stable product for analysis.[7][8]

  • Enhance Chromatographic Separation: Derivatization can alter the polarity and volatility of ketones, improving their retention and peak shape in both GC and LC.[8] Common derivatizing agents for ketones include hydroxylamine, 2,4-dinitrophenylhydrazine (B122626) (DNPH), and O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).[9][20][21]

Experimental Protocols

Protocol 1: Preparation of Matrix-Matched Calibration Standards

This protocol describes how to prepare calibration standards in a blank matrix to compensate for consistent matrix effects.[12]

Objective: To create a calibration curve where the standards experience the same matrix effects as the unknown samples.

Materials:

  • Blank matrix (e.g., plasma, serum, tissue homogenate from a source known to be free of the target ketones)

  • Certified reference standards of the target ketones

  • High-purity solvent for stock solutions (e.g., methanol, acetonitrile)

  • Calibrated pipettes and volumetric flasks

  • Vortex mixer and centrifuge

Procedure:

  • Prepare a Stock Solution: Accurately weigh the reference standard and dissolve it in a suitable solvent to create a concentrated stock solution.

  • Create a Spiking Solution Series: From the stock solution, prepare a series of intermediate spiking solutions of decreasing concentration.

  • Spike the Blank Matrix: Aliquot the blank matrix into a series of tubes. Spike a small, fixed volume of each intermediate solution into the blank matrix aliquots to create the desired range of calibration concentrations. Ensure the volume of spiking solution is small (e.g., <5% of the matrix volume) to avoid significantly altering the matrix composition.

  • Process Standards and Samples Identically: Subject the matrix-matched standards to the exact same sample preparation procedure (e.g., protein precipitation, extraction, derivatization) as the unknown samples.

  • Construct the Calibration Curve: Analyze the processed standards and plot the instrument response versus the known concentration to generate the calibration curve.

Visual Diagrams

Troubleshooting Workflow for Non-Linear Calibration Curves

G start Start: Non-Linear Calibration Curve check_high_conc Are high concentration points plateauing? start->check_high_conc check_r_squared Is R-squared value low (e.g., < 0.99)? check_high_conc->check_r_squared No saturate Issue: Detector Saturation check_high_conc->saturate Yes check_intercept Is the y-intercept significantly non-zero? check_r_squared->check_intercept No reproducibility Issue: Poor Reproducibility check_r_squared->reproducibility Yes blank_issue Issue: Blank Contamination check_intercept->blank_issue Yes prep_issue Issue: Standard Prep Error check_intercept->prep_issue No solve_saturate Solution: Dilute samples and extend curve. saturate->solve_saturate solve_reproducibility Solution: Check injection precision, use weighted regression. reproducibility->solve_reproducibility solve_blank Solution: Prepare fresh blank. blank_issue->solve_blank solve_prep Solution: Re-prepare standards independently. prep_issue->solve_prep

Caption: Troubleshooting workflow for non-linear calibration curves.

Concept of Matrix Effects in LC-MS

G cluster_0 Without Matrix Effects cluster_1 With Matrix Effects (Ion Suppression) Analyte_A Ketone IonSource_A ESI Source Analyte_A->IonSource_A Ionization Detector_A Detector IonSource_A->Detector_A Detection Signal_A Expected Signal Detector_A->Signal_A Analyte_B Ketone IonSource_B ESI Source Analyte_B->IonSource_B Matrix Matrix Component Matrix->IonSource_B Competition for ionization Detector_B Detector IonSource_B->Detector_B Signal_B Suppressed Signal Detector_B->Signal_B

Caption: Visualization of ion suppression due to matrix effects.

References

Technical Support Center: Interpreting Complex NMR Spectra of Aliphatic Ketones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of aliphatic ketones.

Troubleshooting Guides

This section addresses specific issues that may arise during the acquisition and interpretation of NMR spectra for aliphatic ketones.

Question: Why is the carbonyl carbon peak (C=O) in my ¹³C NMR spectrum weak or not observed?

Answer:

The carbonyl carbon of a ketone typically appears in the downfield region of the ¹³C NMR spectrum (205-220 ppm for aliphatic ketones).[1][2] However, this peak can be weak or even absent due to several factors:

  • Long Relaxation Time: Carbonyl carbons are quaternary (lacking directly attached protons) and thus experience long spin-lattice relaxation times (T₁). This can lead to saturation of the signal and a decrease in intensity, especially with rapid pulsing.

  • Nuclear Overhauser Effect (nOe): In proton-decoupled ¹³C NMR, the nOe enhances the signals of carbons with attached protons. Since the carbonyl carbon has no attached protons, it does not benefit from this enhancement and appears weaker relative to other carbon signals.[3]

Troubleshooting Steps:

  • Increase the relaxation delay (d1): A longer delay between pulses allows the carbonyl carbon to fully relax, leading to a stronger signal.

  • Use a different pulse sequence: Consider using a pulse sequence that is less sensitive to relaxation times, such as an inverse-gated decoupling experiment.

  • Increase the number of scans: A higher number of scans will improve the signal-to-noise ratio, making it easier to observe the weak carbonyl signal.

Question: The splitting patterns of my α-protons are more complex than expected.

Answer:

Protons on the carbon atom adjacent to the carbonyl group (α-protons) in aliphatic ketones typically resonate in the 2.0-2.7 ppm region.[4][5][6] Their splitting patterns can be complex due to several factors:

  • Diastereotopicity: If a chiral center is present in the molecule, the α-protons can become diastereotopic, meaning they are in different chemical environments and can couple to each other, leading to more complex splitting patterns (e.g., a doublet of doublets instead of a triplet).

  • Overlapping Signals: If multiple proton signals fall within a narrow chemical shift range, their splitting patterns can overlap, making interpretation difficult.

  • Second-Order Effects: When the chemical shift difference between two coupled protons is small (approaching their coupling constant), second-order effects can distort the splitting patterns, leading to non-n+1 rule multiplicities.

Troubleshooting Steps:

  • Higher Field Strength: Acquiring the spectrum on a higher-field NMR spectrometer can increase the chemical shift dispersion, potentially resolving overlapping signals.

  • 2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) can help to identify which protons are coupled to each other, even in cases of complex splitting.[7][8]

  • Spectral Simulation: Using NMR simulation software can help to model complex splitting patterns and confirm assignments.

Frequently Asked Questions (FAQs)

1. What are the typical ¹H and ¹³C NMR chemical shift ranges for aliphatic ketones?

The chemical shifts for aliphatic ketones are influenced by the electronic environment of the nuclei. The carbonyl group is a key feature that significantly deshields adjacent protons and the carbonyl carbon itself.

Data Presentation: Typical NMR Chemical Shifts for Aliphatic Ketones

Nucleus Position Chemical Shift (ppm) Notes
¹HProtons α to C=O2.0 - 2.7[4][5][6]Deshielded by the electron-withdrawing carbonyl group.
¹HProtons β to C=O1.5 - 2.0Less deshielded than α-protons.
¹HProtons γ and further0.8 - 1.7[9]Typical alkane region.
¹³CCarbonyl Carbon (C=O)205 - 220[1][2]Highly deshielded; signal can be weak.
¹³Cα-Carbon30 - 50Deshielded compared to typical sp³ carbons.
¹³Cβ-Carbon and further10 - 40Typical alkane region.

2. How can I distinguish between CH, CH₂, and CH₃ groups adjacent to the carbonyl group?

DEPT (Distortionless Enhancement by Polarization Transfer) NMR spectroscopy is an excellent technique for this purpose.[10][11][12][13] A DEPT experiment can differentiate between carbon signals based on the number of attached protons.

  • DEPT-135: CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons (like the carbonyl carbon) are not observed.[10][11]

  • DEPT-90: Only CH signals are observed as positive peaks.[10][11]

By comparing a standard broadband-decoupled ¹³C spectrum with DEPT-135 and DEPT-90 spectra, you can unambiguously assign each carbon type.

3. What is the purpose of 2D NMR experiments like COSY, HSQC, and HMBC in analyzing aliphatic ketones?

2D NMR experiments are powerful tools for elucidating the complex structures of aliphatic ketones by revealing connectivity between atoms.

  • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically over two or three bonds.[7][8][14] It is invaluable for identifying adjacent protons and tracing out the proton spin systems within the aliphatic chains.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the carbons to which they are directly attached (one-bond ¹H-¹³C correlation).[15][16][17][18] This allows for the direct assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems).[18][19][20][21][22] It is particularly useful for connecting different spin systems through quaternary carbons, such as the carbonyl carbon, and for confirming the overall carbon skeleton.

Experimental Protocols

DEPT-135 and DEPT-90 Spectroscopy

Methodology: The DEPT pulse sequence is used to edit the ¹³C NMR spectrum based on the number of attached protons. The key parameter is the final proton pulse angle, which is set to 135° for a DEPT-135 experiment and 90° for a DEPT-90 experiment.

  • Sample Preparation: Dissolve approximately 10-50 mg of the aliphatic ketone in a suitable deuterated solvent (e.g., CDCl₃).

  • Spectrometer Setup:

    • Tune and match the ¹³C and ¹H channels of the NMR probe.

    • Lock the spectrometer to the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters (Typical for a 500 MHz spectrometer):

    • Pulse Program: Use the standard DEPT-135 and DEPT-90 pulse programs available in the spectrometer software.

    • Spectral Width: ~250 ppm (centered around 100 ppm).

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 64 or more, depending on the sample concentration.

  • Processing:

    • Apply Fourier transformation to the acquired FID.

    • Phase the resulting spectrum.

    • Reference the spectrum (e.g., to the CDCl₃ solvent peak at 77.16 ppm).

2D COSY Spectroscopy

Methodology: The COSY experiment is a 2D homonuclear correlation experiment that reveals proton-proton couplings.

  • Sample Preparation: As described for DEPT.

  • Spectrometer Setup: As described for DEPT, but focusing on the ¹H channel.

  • Acquisition Parameters:

    • Pulse Program: Use a standard COSY pulse program (e.g., cosygpqf).

    • Spectral Width (F2 and F1): ~10-12 ppm.

    • Number of Increments (F1): 256-512.

    • Number of Scans per Increment: 2-8.

    • Relaxation Delay (d1): 1.5-2.0 seconds.

  • Processing:

    • Apply Fourier transformation in both dimensions (F2 and F1).

    • Phase the 2D spectrum.

    • Symmetrize the spectrum to improve the appearance of the cross-peaks.

2D HSQC Spectroscopy

Methodology: The HSQC experiment provides one-bond correlations between protons and heteronuclei (typically ¹³C).

  • Sample Preparation: As described for DEPT.

  • Spectrometer Setup: As described for DEPT.

  • Acquisition Parameters:

    • Pulse Program: Use a standard HSQC pulse program with gradient selection (e.g., hsqcedetgpsp).

    • Spectral Width (F2 - ¹H): ~10-12 ppm.

    • Spectral Width (F1 - ¹³C): ~180-200 ppm.

    • Number of Increments (F1): 128-256.

    • Number of Scans per Increment: 2-16.

    • Relaxation Delay (d1): 1.5 seconds.

  • Processing:

    • Apply Fourier transformation in both dimensions.

    • Phase the 2D spectrum.

2D HMBC Spectroscopy

Methodology: The HMBC experiment reveals long-range (2-3 bond) correlations between protons and carbons.

  • Sample Preparation: As described for DEPT.

  • Spectrometer Setup: As described for DEPT.

  • Acquisition Parameters:

    • Pulse Program: Use a standard HMBC pulse program with gradient selection (e.g., hmbcgplpndqf).

    • Spectral Width (F2 - ¹H): ~10-12 ppm.

    • Spectral Width (F1 - ¹³C): ~220-240 ppm.

    • Number of Increments (F1): 256-512.

    • Number of Scans per Increment: 4-32.

    • Relaxation Delay (d1): 1.5-2.0 seconds.

    • Long-Range Coupling Delay: Optimized for an average long-range J-coupling of 8-10 Hz.

  • Processing:

    • Apply Fourier transformation in both dimensions.

    • Phase the 2D spectrum.

Visualizations

experimental_workflow cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_interpretation Structure Elucidation H1 ¹H NMR COSY COSY H1->COSY HSQC HSQC H1->HSQC HMBC HMBC H1->HMBC Proton_Env Proton Environments & Integration H1->Proton_Env C13 ¹³C NMR C13->HSQC C13->HMBC Carbon_Types Carbon Types (CH, CH₂, CH₃, Cq) C13->Carbon_Types DEPT DEPT (90 & 135) DEPT->Carbon_Types Proton_Connectivity Proton-Proton Connectivity COSY->Proton_Connectivity Direct_Connectivity ¹H-¹³C Direct Connectivity HSQC->Direct_Connectivity Long_Range_Connectivity Long-Range ¹H-¹³C Connectivity HMBC->Long_Range_Connectivity Final_Structure Final Structure Proton_Env->Final_Structure Carbon_Types->Final_Structure Proton_Connectivity->Final_Structure Direct_Connectivity->Final_Structure Long_Range_Connectivity->Final_Structure

Caption: Workflow for structure elucidation of aliphatic ketones using NMR.

nmr_interpretation_logic Start Start with ¹H and ¹³C Spectra Identify_Signals Identify functional group regions (α-protons, C=O carbon) Start->Identify_Signals DEPT_Analysis Run DEPT Determine CH, CH₂, CH₃ Identify_Signals->DEPT_Analysis COSY_Analysis Run COSY Establish ¹H-¹H spin systems Identify_Signals->COSY_Analysis HSQC_Analysis Run HSQC Assign protonated carbons DEPT_Analysis->HSQC_Analysis COSY_Analysis->HSQC_Analysis HMBC_Analysis Run HMBC Connect spin systems via Cq (e.g., C=O) HSQC_Analysis->HMBC_Analysis Assemble_Structure Assemble fragments to propose structure HMBC_Analysis->Assemble_Structure Verify Verify structure with all spectral data Assemble_Structure->Verify

Caption: Logical flow for interpreting complex NMR spectra of ketones.

References

Optimizing reaction conditions for the acylation of secondary alcohols

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize reaction conditions for the acylation of secondary alcohols.

Troubleshooting Guide

Question: My acylation reaction is resulting in a low yield. What are the common causes and how can I improve it?

Answer:

Low yields in the acylation of secondary alcohols can stem from several factors. A systematic approach to troubleshooting can help identify and resolve the issue.

Initial Checks:

  • Reagent Purity: Ensure the alcohol, acylating agent, and any catalysts are pure and dry. Impurities can introduce side reactions, and moisture can deactivate catalysts and hydrolyze the acylating agent.[1]

  • Anhydrous Conditions: Use flame-dried or oven-dried glassware and anhydrous solvents, especially when using moisture-sensitive catalysts like many Lewis acids.[1][2] Reactions should be run under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Monitoring: Actively monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and to check for the consumption of starting material and the formation of byproducts.

Common Problems and Solutions:

Problem Possible Cause Solution
Incomplete Reaction Insufficient reaction time or temperature.Increase the reaction time and/or temperature. Monitor by TLC to find the optimal conditions. For sterically hindered alcohols, prolonged reaction times (16-72 hours) and elevated temperatures (e.g., 60-80°C) may be necessary.[3]
Poor catalyst activity.For DMAP-catalyzed reactions, ensure the DMAP is fresh and has not been deactivated. For Lewis acid catalysts, use a fresh, anhydrous supply.[1] Consider increasing the catalyst loading.
Steric hindrance of the secondary alcohol or acylating agent.Switch to a more reactive acylating agent (e.g., acyl chloride instead of anhydride).[4] Use a more potent catalyst system, such as DMAP in combination with a strong acid scavenger like triethylamine (B128534).[5] For extremely hindered alcohols, alternative catalysts like 1-methylimidazole (B24206) may be more effective.[6]
Formation of Side Products Reaction temperature is too high.While heating can increase the reaction rate, excessive temperatures can lead to decomposition and side reactions.[1] Optimize the temperature by gradually increasing it and monitoring the reaction profile by TLC.
Presence of water leading to hydrolysis of the acylating agent.Ensure all reagents and solvents are anhydrous.[2]
Competing elimination reaction for sterically hindered alcohols.Use a non-nucleophilic base and milder reaction conditions.
Difficult Purification Co-elution of product with unreacted starting material or byproducts.Optimize the eluent system for column chromatography. A gradient elution may be necessary to achieve good separation.[2]
Emulsion formation during aqueous workup.Add brine (saturated NaCl solution) to the aqueous layer to help break the emulsion.[2]

Frequently Asked Questions (FAQs)

Q1: What is the role of DMAP and an auxiliary base like triethylamine in the acylation of secondary alcohols?

4-(Dimethylamino)pyridine (DMAP) is a highly efficient nucleophilic catalyst for acylation reactions. The currently accepted mechanism involves the following steps:

  • Activation of the Acylating Agent: DMAP attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acid anhydride) to form a highly reactive N-acylpyridinium ion.[7]

  • Nucleophilic Attack by the Alcohol: The secondary alcohol then attacks the N-acylpyridinium ion, which is a much more potent acylating agent than the initial anhydride (B1165640).

  • Proton Transfer and Catalyst Regeneration: The resulting protonated ester and DMAP are formed. An auxiliary base, such as triethylamine or pyridine, is required to neutralize the acidic byproduct (e.g., carboxylic acid) and regenerate the DMAP catalyst for the next catalytic cycle.[7][8]

Q2: How does steric hindrance affect the acylation of secondary alcohols?

Steric hindrance plays a crucial role in the acylation of secondary alcohols, significantly impacting the reaction rate. Both the steric bulk of the alcohol and the acylating agent are important factors.[9]

  • Effect on Reaction Rate: As the steric bulk around the hydroxyl group of the secondary alcohol increases, the rate of acylation decreases. Similarly, bulkier acylating agents will react more slowly.[9] For instance, the DMAP-catalyzed reaction of cyclohexanol (B46403) with acetic anhydride is over 8000 times faster than with the much bulkier pivalic anhydride.[10]

  • Strategies for Hindered Alcohols: For sterically hindered secondary alcohols, consider the following to improve reaction outcomes:

    • Increase reaction temperature and time.[3]

    • Use a more reactive acylating agent.

    • Employ a more active catalyst system, such as 1-methylimidazole.[6]

Q3: How can I achieve selective acylation of a primary alcohol in the presence of a secondary alcohol?

Achieving chemoselectivity between primary and secondary alcohols is a common challenge. Due to less steric hindrance, primary alcohols are generally more reactive towards acylation than secondary alcohols.[11] This difference in reactivity can be exploited to achieve selective acylation.

Several methods have been developed for the selective acetylation of primary alcohols:

  • Using Potassium Carbonate and Ethyl Acetate (B1210297): A mild and selective method uses solid potassium carbonate as a catalyst and ethyl acetate as both the acetylating agent and the solvent. This system shows high selectivity for primary alcohols, even in the presence of secondary alcohols, phenols, and amines.[12]

  • Enzyme-Catalyzed Acylation: Lipases can exhibit high regioselectivity for the acylation of primary alcohols in diols.[1]

Q4: What are some common side reactions to be aware of during the acylation of secondary alcohols?

Besides incomplete reactions, several side reactions can occur:

  • Hydrolysis: If moisture is present, the acylating agent can be hydrolyzed to the corresponding carboxylic acid, which will not acylate the alcohol under these conditions.

  • Elimination: For secondary alcohols prone to elimination (e.g., those that can form a stable carbocation), acidic conditions or high temperatures can lead to the formation of alkenes.

  • Formation of Symmetric Anhydride: In some cases, the carboxylic acid byproduct can react with the acylating agent to form a symmetric anhydride.

Data Presentation

Table 1: Comparison of Catalysts for the Acetylation of 1-Phenylethanol

CatalystAcylating AgentSolventTemp (°C)Time (h)Conversion (%)Yield (%)Reference(s)
NoneAcetic AnhydrideSolvent-free6020>99>99[12]
DMAP-functionalized porous silica (B1680970) gel (1 mol%)Acetic AnhydrideToluene10024~95-[3]
ZnCl₂Acetic AnhydrideSolvent-free30<1-High[10]
Lipase (B570770) (Candida antarctica)Vinyl AcetateDiisopropyl etherRT24~50-[13]

Table 2: Effect of Reaction Parameters on the Acetylation of Cyclohexanol

Catalyst (mol%)Acylating AgentBaseSolventTemp (°C)Time (h)Conversion/Yield (%)Reference(s)
DMAP (0.05 eq)Oleic Anhydride (1.5 eq)Pyridine (10.0 eq)Dichloromethane6016-24-[3]
NoneAcetic Anhydride-Solvent-free608>99[12]
DMAP/TriethylamineAcetic AnhydrideTriethylamineDichloromethane20-Rate constants determined[5][10]

Experimental Protocols

Protocol 1: General Procedure for DMAP-Catalyzed Acylation of a Secondary Alcohol (e.g., Cyclohexanol)

  • Materials:

    • Cyclohexanol (1.0 eq)

    • Acetic Anhydride (1.5 eq)

    • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

    • Triethylamine (2.0 eq)

    • Anhydrous Dichloromethane (DCM)

    • 1 M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine (saturated aqueous NaCl)

    • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve cyclohexanol and DMAP in anhydrous DCM.

    • Add triethylamine to the solution and cool the mixture in an ice bath.

    • Slowly add acetic anhydride to the stirred solution.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Quench the reaction by the slow addition of water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure cyclohexyl acetate.[3][5]

Protocol 2: Selective Acetylation of a Primary Alcohol in a Diol (e.g., 1,2-Propanediol)

  • Materials:

    • 1,2-Propanediol

    • Vinyl Acetate

    • Aspergillus niger lipase

    • Diisopropyl ether

  • Procedure:

    • Dissolve 1,2-propanediol in diisopropyl ether and add vinyl acetate.

    • Add Aspergillus niger lipase to the mixture.

    • Shake the mixture at room temperature and monitor the reaction progress by GC or NMR.

    • Once the desired conversion is reached, filter off the enzyme.

    • Remove the solvent under reduced pressure to obtain the crude product containing primarily 1-acetoxy-2-propanol.

    • The product can be further purified by column chromatography if necessary.[1]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Acylation Reaction cluster_workup Workup cluster_purification Purification prep Prepare Anhydrous Reagents and Glassware dissolve Dissolve Secondary Alcohol, DMAP, and Base in Solvent prep->dissolve Inert Atmosphere add_acyl Add Acylating Agent dissolve->add_acyl react Stir at Optimal Temperature add_acyl->react quench Quench Reaction react->quench Monitor by TLC extract Aqueous Wash and Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify product Pure Acylated Secondary Alcohol purify->product

Caption: General workflow for the acylation of a secondary alcohol.

troubleshooting_low_yield start Low Yield Observed check_reagents Verify Reagent Purity and Anhydrous Conditions start->check_reagents incomplete_rxn Incomplete Reaction? check_reagents->incomplete_rxn side_products Side Products Observed? incomplete_rxn->side_products No increase_time_temp Increase Reaction Time and/or Temperature incomplete_rxn->increase_time_temp Yes optimize_temp Optimize Temperature (Avoid Excess Heat) side_products->optimize_temp Yes end Improved Yield side_products->end No change_catalyst Use More Active Catalyst or Increase Loading increase_time_temp->change_catalyst steric_hindrance Sterically Hindered Alcohol? change_catalyst->steric_hindrance more_reactive_acyl Use More Reactive Acylating Agent steric_hindrance->more_reactive_acyl Yes steric_hindrance->end No more_reactive_acyl->end check_moisture Ensure Strictly Anhydrous Conditions optimize_temp->check_moisture change_base Use Non-nucleophilic Base check_moisture->change_base change_base->end

Caption: Troubleshooting decision tree for low reaction yields.

References

Technical Support Center: Minimizing Fragmentation in the Mass Spectrum of 4-Decanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in minimizing fragmentation during the mass spectrometric analysis of 4-decanone.

Understanding Fragmentation in this compound

Under typical Electron Ionization (EI) conditions, this compound undergoes characteristic fragmentation patterns, primarily through two main pathways: alpha-cleavage and McLafferty rearrangement. These fragmentation processes can complicate spectral interpretation and reduce the abundance of the molecular ion, which is crucial for molecular weight determination.

Key Fragmentation Pathways of this compound:

  • Alpha-Cleavage: This involves the cleavage of the carbon-carbon bond adjacent to the carbonyl group. For this compound (C₁₀H₂₀O, molecular weight: 156.27 g/mol ), alpha-cleavage can result in the formation of several key fragment ions. The bond between C3-C4 and C4-C5 are the alpha bonds to the carbonyl group. Cleavage of these bonds leads to the formation of acylium ions. The loss of the hexyl radical results in a fragment with an m/z of 71, while the loss of the propyl radical leads to a fragment with an m/z of 113.[1]

  • McLafferty Rearrangement: This is a rearrangement reaction that occurs in carbonyl compounds containing a γ-hydrogen.[2][3][4] In this compound, a hydrogen atom from the gamma-carbon is transferred to the carbonyl oxygen, leading to the cleavage of the β-carbon-carbon bond and the elimination of a neutral alkene molecule. This rearrangement can produce a prominent ion at m/z 86.[1]

The following diagram illustrates the primary fragmentation pathways of this compound under electron ionization.

G This compound (M+•) This compound (M+•) m/z = 156 Acylium_Ion_1 [C4H7O]+ Acylium Ion m/z = 71 This compound (M+•)->Acylium_Ion_1 α-Cleavage Hexyl_Radical C6H13• (neutral) This compound (M+•)->Hexyl_Radical Acylium_Ion_2 [C7H13O]+ Acylium Ion m/z = 113 This compound (M+•)->Acylium_Ion_2 α-Cleavage Propyl_Radical C3H7• (neutral) This compound (M+•)->Propyl_Radical McLafferty_Fragment Enol Radical Cation m/z = 86 This compound (M+•)->McLafferty_Fragment McLafferty Rearrangement Propene C3H6 (neutral) This compound (M+•)->Propene

Figure 1: Primary fragmentation pathways of this compound in EI-MS.

FAQs: Minimizing Fragmentation of this compound

This section addresses common questions regarding the reduction of fragmentation in the mass analysis of this compound.

Q1: I am observing extensive fragmentation and a weak or absent molecular ion peak for this compound. What is the primary cause?

A1: The most common reason for extensive fragmentation of this compound is the use of a "hard" ionization technique like Electron Ionization (EI). EI utilizes high-energy electrons (typically 70 eV) to ionize molecules, which imparts significant internal energy, leading to bond cleavage and the formation of numerous fragment ions.[5] While this provides structural information, it often results in a low abundance of the molecular ion.

Q2: Which ionization techniques are recommended to minimize the fragmentation of this compound?

A2: To minimize fragmentation and enhance the molecular ion peak, it is advisable to use "soft" ionization techniques. These methods impart less energy to the analyte molecule during the ionization process. Recommended techniques for a relatively non-polar, small molecule like this compound include:

  • Chemical Ionization (CI): A softer gas-phase ionization technique that uses a reagent gas (like methane (B114726) or ammonia) to ionize the analyte through proton transfer or adduct formation. This results in significantly less fragmentation compared to EI.[5]

  • Atmospheric Pressure Chemical Ionization (APCI): Suitable for relatively non-polar and thermally stable small molecules. APCI is a soft ionization technique that typically produces protonated molecules [M+H]⁺ with minimal fragmentation.[6]

  • Electrospray Ionization (ESI): While ESI is often used for polar and large molecules, it can be adapted for smaller, less polar molecules. Optimizing solvent conditions and instrument parameters is crucial for successful ESI analysis of this compound. ESI is a very soft ionization technique that generally produces intact molecular ions or adducts.[7]

  • Matrix-Assisted Laser Desorption/Ionization (MALDI): Although less common for small molecules due to potential matrix interference, with the right matrix and sample preparation, MALDI can be a soft ionization method to obtain the molecular ion of this compound with minimal fragmentation.[8]

Q3: How do I choose between GC-MS and LC-MS for analyzing this compound with minimal fragmentation?

A3: The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) depends on the desired level of fragmentation and the available instrumentation.

  • GC-MS: Typically employs EI, leading to significant fragmentation. However, GC can be coupled with a Chemical Ionization (CI) source to reduce fragmentation. GC is well-suited for volatile compounds like this compound.[9]

  • LC-MS: Commonly uses soft ionization techniques like ESI and APCI, which are ideal for minimizing fragmentation.[9][10] For this compound, which is relatively non-polar, APCI-MS would be a strong choice.[6]

The following workflow can help in selecting the appropriate analytical approach:

G Start Goal: Minimize This compound Fragmentation Volatile Is the analyte volatile? Start->Volatile GC_MS Consider GC-MS Volatile->GC_MS Yes LC_MS Consider LC-MS Volatile->LC_MS No/Either Ionization_GC Use Chemical Ionization (CI) instead of Electron Ionization (EI) GC_MS->Ionization_GC Ionization_LC Use soft ionization: APCI or ESI LC_MS->Ionization_LC Derivatization Consider Derivatization to improve ionization and control fragmentation Ionization_GC->Derivatization Ionization_LC->Derivatization End Obtain Mass Spectrum with Enhanced Molecular Ion Derivatization->End

Figure 2: Decision workflow for minimizing this compound fragmentation.

Troubleshooting Guides

This section provides practical solutions to common issues encountered when trying to minimize the fragmentation of this compound.

Issue 1: Significant In-Source Fragmentation with ESI

Even with a soft ionization technique like ESI, you might still observe fragmentation occurring in the ion source. This is known as in-source fragmentation or in-source collision-induced dissociation (CID).[11]

Potential Cause Troubleshooting Step Expected Outcome
High Cone Voltage (or Fragmentor/Nozzle Voltage) Gradually decrease the cone voltage in small increments (e.g., 5-10 V).[7][12]Reduced fragmentation and an increased relative abundance of the molecular ion or protonated molecule [M+H]⁺.
High Source Temperature Lower the ion source temperature. Higher temperatures can induce thermal degradation and fragmentation.[11]Preservation of the intact molecule and a stronger molecular ion signal.
Inappropriate Solvent System For a non-polar molecule like this compound, ensure the solvent system promotes efficient ionization. Consider using a solvent with a lower surface tension or adding a small amount of a modifying solvent. Sometimes switching from acetonitrile-based to methanol-based mobile phases can reduce fragmentation.[13]Improved spray stability and ionization efficiency, leading to less in-source fragmentation.
Issue 2: Poor Signal and Fragmentation with MALDI

Analyzing small molecules like this compound with MALDI can be challenging due to interference from the matrix in the low mass range and inefficient ionization.

Potential Cause Troubleshooting Step Expected Outcome
Inappropriate Matrix Select a matrix suitable for small molecules. While common matrices like CHCA and DHB are often used for peptides and proteins, specialized matrices or matrix-free techniques may be better.[14] Consider matrices like 2,5-dihydroxybenzoic acid (DHB) or novel ketone-based matrices.[14][15]Reduced matrix-related background ions in the low m/z region and improved signal-to-noise for the this compound molecular ion.
Poor Co-crystallization Optimize the sample preparation method. The "dried-droplet" method is common, but for small molecules, a "sandwich" method or the use of specific solvent systems can improve the homogeneity of the sample-matrix crystals.[16]More reproducible signal and better sensitivity.
High Laser Power Reduce the laser power to the minimum required to achieve a signal. Excessive laser energy will cause fragmentation.Increased abundance of the molecular ion relative to fragment ions.

Experimental Protocols

Protocol 1: Analysis of this compound using ESI-MS with Minimized Fragmentation

This protocol provides a starting point for the analysis of this compound using ESI-MS, with a focus on minimizing in-source fragmentation.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a high-purity organic solvent such as methanol (B129727) or acetonitrile (B52724) at a concentration of 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.[17] A recommended mobile phase for initial screening is 80:20 (v/v) methanol:water with 0.1% formic acid to promote protonation.

  • Mass Spectrometer Settings (Positive Ion Mode):

    • Ion Source: Electrospray Ionization (ESI)

    • Capillary Voltage: 3.0 - 4.0 kV

    • Cone Voltage (or Fragmentor/Nozzle Voltage): Start with a low value (e.g., 20 V) and gradually increase if the signal is weak, while monitoring for the onset of fragmentation.[7][12]

    • Source Temperature: Set to a relatively low value (e.g., 100-120 °C) to minimize thermal degradation.[11]

    • Desolvation Gas Flow: Optimize according to the instrument manufacturer's recommendations. A typical starting point is 600-800 L/hr.

    • Desolvation Temperature: 300-350 °C

    • Mass Range: Scan from m/z 50 to 200 to observe the protonated molecule [M+H]⁺ at m/z 157.28 and potential adducts or fragments.

  • Data Acquisition and Optimization:

    • Infuse the sample directly into the mass spectrometer to optimize the source parameters.

    • Monitor the intensity of the [M+H]⁺ ion at m/z 157.28 as you adjust the cone voltage and source temperature.

    • Aim for the settings that provide the highest intensity for the molecular ion with the lowest intensity of fragment ions.

Protocol 2: Derivatization of this compound for Enhanced Detection and Controlled Fragmentation

Derivatization can be used to introduce a readily ionizable group onto the this compound molecule, which can improve ESI or MALDI efficiency and direct fragmentation in a more predictable manner.[18] A common derivatizing agent for ketones is 2,4-dinitrophenylhydrazine (B122626) (DNPH).[19][20][21]

  • Derivatization Reaction:

    • Reagents:

      • This compound solution in a suitable solvent (e.g., acetonitrile).

      • 2,4-Dinitrophenylhydrazine (DNPH) solution.

      • Acid catalyst (e.g., a small amount of sulfuric acid).

    • Procedure:

      • In a reaction vial, mix the this compound solution with an excess of the DNPH solution.

      • Add a drop of the acid catalyst.

      • Allow the reaction to proceed at room temperature or with gentle heating. The reaction progress can be monitored by TLC or LC-UV.

      • The resulting 2,4-dinitrophenylhydrazone derivative will have a significantly higher molecular weight and a chromophore, making it amenable to LC-UV-MS analysis.

  • Mass Spectrometry Analysis of the Derivative:

    • The DNPH derivative of this compound can be analyzed by LC-ESI-MS, often in negative ion mode, where the [M-H]⁻ ion is readily formed.[19][20]

    • This approach can yield a strong molecular ion peak for the derivative, confirming the original molecular weight of the ketone.

The following diagram outlines the workflow for derivatization of this compound.

G Start This compound Reagents Add 2,4-DNPH and Acid Catalyst Start->Reagents Reaction Derivatization Reaction (Formation of Hydrazone) Reagents->Reaction Product This compound-DNPH Derivative Reaction->Product Analysis LC-ESI-MS Analysis (Negative Ion Mode) Product->Analysis End Mass Spectrum with Strong [M-H]⁻ of Derivative Analysis->End

Figure 3: Workflow for the derivatization of this compound with DNPH.

References

Technical Support Center: Method Refinement for Trace-Level Detection of 4-Decanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the trace-level detection of 4-decanone. The information is designed to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical technique for trace-level detection of this compound?

A1: The most powerful and commonly used technique for the definitive identification and quantification of volatile and semi-volatile compounds like this compound is Gas Chromatography coupled with Mass Spectrometry (GC-MS).[1][2] This method offers high sensitivity and provides detailed structural information through the analysis of fragmentation patterns, which acts as a molecular fingerprint.[1]

Q2: Why am I seeing poor sensitivity or no peak for this compound in my GC-MS analysis?

A2: Low sensitivity for ketones like this compound can be due to its relatively low volatility and potential for poor ionization. To overcome this, a derivatization step is often necessary.[3][4] Derivatization converts the ketone into a more volatile and more easily detectable derivative.[3] Common derivatizing agents for ketones include O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) and silylating agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often used after methoximation.[3][5][6]

Q3: How can I efficiently extract and concentrate this compound from my samples, especially from complex matrices?

A3: Solid-Phase Microextraction (SPME) is a highly effective, solvent-free sample preparation technique for concentrating volatile compounds like this compound from liquid or headspace samples.[7][8] SPME combines sampling, isolation, and enrichment in a single step.[8] For volatile analytes, Headspace SPME (HS-SPME) is particularly advantageous as it minimizes matrix effects.[8] The choice of SPME fiber coating is crucial for efficient extraction; a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good starting point for a broad range of volatile compounds.

Q4: What are "matrix effects" and how can they affect my this compound quantification?

A4: Matrix effects are the alteration of the analyte's signal (suppression or enhancement) due to the presence of other co-eluting components in the sample matrix.[9][10] These effects can lead to inaccurate quantification.[9] To mitigate matrix effects, it is recommended to use matrix-matched calibration standards or employ stable isotope-labeled internal standards.[9] Additionally, sample preparation techniques like SPME can help reduce the amount of non-volatile matrix components introduced into the analytical system.[8]

Troubleshooting Guides

Problem 1: Poor Peak Shape (Broadening or Tailing)
Potential Cause Suggested Solution
Sample Overload The sample may be too concentrated, overwhelming the column and detector. Dilute the sample and re-inject. For a mass spectrometer detector, total ion chromatogram (TIC) abundances should ideally be in the low millions.[11]
Improper GC Oven Temperature Program An isothermal run at a low temperature can cause later-eluting peaks to broaden.[11] Implement a temperature ramp (e.g., increase temperature at 10-20 °C/min) to ensure sharper peaks for less volatile compounds like this compound.[6][11]
Active Sites in the GC System "Active" sites in the injector liner or column can lead to peak tailing, especially for polar compounds. Use a deactivated liner and ensure the column is in good condition. Silylation of the analyte can also reduce interactions with active sites.[4]
Slow Injection or Desorption For SPME, ensure the desorption time in the GC inlet is sufficient and the temperature is high enough (e.g., 250-270 °C) for a rapid and complete transfer of this compound from the fiber to the column.
Problem 2: Inconsistent or Non-Reproducible Results
Potential Cause Suggested Solution
Inconsistent SPME Parameters SPME is an equilibrium-based technique. Ensure that extraction time, temperature, and sample volume are kept consistent across all samples and standards to ensure reproducible results.[8]
Variable Derivatization Efficiency The derivatization reaction may be incomplete or variable. Ensure reagents are fresh, reaction times and temperatures are controlled, and that all water is removed from the sample beforehand, as it can interfere with silylation reactions.[3]
Leaks in the GC System Leaks in the injector, column fittings, or gas lines can cause fluctuations in flow and pressure, leading to variable retention times and peak areas. Perform a leak check on the instrument.
Matrix-Induced Signal Suppression/Enhancement The complexity of the sample matrix can affect the ionization of the target analyte in the mass spectrometer. Use an internal standard (preferably a stable isotope-labeled version of this compound) to correct for these variations.[9]

Data Presentation

Table 1: Physicochemical and Spectroscopic Properties of this compound
PropertyValueSource
Molecular Formula C₁₀H₂₀O[12][13]
Molecular Weight 156.27 g/mol [12][13]
CAS Number 624-16-8[12][13]
Boiling Point 205-207 °C at 760 mmHg[2]
logP (o/w) 3.20[2]
Primary Mass Spectrum Fragments (m/z) 71, 43, 86, 58, 113, 156[5]
Table 2: Typical Performance Data for Trace Volatile Analysis using HS-SPME-GC-MS/MS

Note: The following data is based on a validated method for various volatile off-flavor compounds in cork stoppers and is presented here as a representative example of the performance achievable for trace-level analysis. Actual values for this compound will need to be determined experimentally.

ParameterTypical Performance RangeSource
Linearity (R²) ≥ 0.994[7]
Limit of Detection (LOD) 0.01 - 0.1 ng/L[7]
Limit of Quantification (LOQ) 0.03 - 0.3 ng/L[7]
Precision (Repeatability RSD) < 10%[7]
Accuracy (Recovery) 100.4% - 126%[7]

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound using HS-SPME-GC-MS

This protocol provides a general framework. Optimization of SPME parameters (fiber type, extraction time, and temperature) and GC-MS conditions is essential for specific matrices.

1. Sample Preparation and Extraction (HS-SPME)

  • Sample Aliquoting: Place a precise amount (e.g., 1-5 g of solid or 1-5 mL of liquid) of the homogenized sample into a 20 mL headspace vial.

  • Internal Standard Spiking: Add a known amount of an appropriate internal standard (e.g., this compound-d3 or another ketone not present in the sample) to each vial.

  • Matrix Modification (Optional): For aqueous samples, add a salt (e.g., NaCl to 25-30% w/v) to increase the ionic strength of the solution. This can improve the partitioning of volatile analytes into the headspace.

  • Vial Sealing: Immediately seal the vial with a PTFE-faced silicone septum cap.

  • Equilibration and Extraction: Place the vial in a heated agitator (e.g., at 50-60 °C for 15 minutes). After equilibration, expose the SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a fixed time (e.g., 30-60 minutes) with continued agitation.

2. GC-MS Analysis

  • Desorption: After extraction, retract the fiber and immediately insert it into the heated GC inlet (e.g., 250 °C) for thermal desorption for a set time (e.g., 2-5 minutes) in splitless mode.

  • Chromatographic Separation:

    • GC Column: Use a non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Program: Start at a low temperature (e.g., 40 °C, hold for 2 min), then ramp at 10 °C/min to a final temperature of 280 °C and hold for 5 min.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • MS Source Temperature: 230 °C.

    • MS Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Scan mode (e.g., m/z 35-350) for initial identification. For high sensitivity quantification, use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) if using a triple quadrupole mass spectrometer. Key ions for this compound are m/z 71, 43, and 86.[5]

3. Data Analysis and Quantification

  • Peak Identification: Identify the this compound peak by its retention time and by comparing its mass spectrum to a reference spectrum (e.g., NIST library).[5]

  • Calibration: Prepare a calibration curve by analyzing a series of standards (in a blank matrix, if possible) under the same conditions as the samples.

  • Quantification: Calculate the concentration of this compound in the samples based on the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_spme HS-SPME cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Homogenized Sample Spike Spike with Internal Standard Sample->Spike Seal Seal in Headspace Vial Spike->Seal Equilibrate Equilibrate & Heat Seal->Equilibrate Extract Expose SPME Fiber to Headspace Equilibrate->Extract Desorb Thermal Desorption in GC Inlet Extract->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection Separate->Detect Identify Peak Identification (RT & Mass Spectrum) Detect->Identify Quantify Quantification (Calibration Curve) Identify->Quantify Report Final Report Quantify->Report

Caption: A typical experimental workflow for the trace-level analysis of this compound.

Troubleshooting_Workflow Troubleshooting Logic for this compound Analysis Start Problem: No or Low Peak for this compound CheckDeriv Is Derivatization Being Used? Start->CheckDeriv CheckSPME Are SPME Parameters Optimized & Consistent? CheckDeriv->CheckSPME Yes Result1 Implement Derivatization (e.g., PFBHA) CheckDeriv->Result1 No CheckGC Is GC Inlet Temperature Sufficient? CheckSPME->CheckGC Yes Result2 Optimize/Standardize: - Fiber Type - Extraction Time/Temp CheckSPME->Result2 No CheckMS Is MS Detector in SIM/MRM Mode? CheckGC->CheckMS Yes Result3 Increase Inlet Temp (e.g., 250-270°C) CheckGC->Result3 No Result4 Switch from Full Scan to SIM/MRM for Increased Sensitivity CheckMS->Result4 No

Caption: A troubleshooting decision tree for poor signal of this compound.

References

Technical Support Center: Enhancing 4-Decanone Extraction Efficiency from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the efficient extraction of 4-decanone from natural products. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the extraction process.

Frequently Asked Questions (FAQs)

Q1: What are the most common natural sources of this compound?

A1: this compound is a volatile organic compound and has been identified as a metabolite in several species of fungi, particularly from the Penicillium genus, such as Penicillium roqueforti and Penicillium decumbens. It is often found as part of the characteristic aroma profile of certain cheeses and other fermented products where these fungi are used.

Q2: Which extraction method is most suitable for this compound?

A2: The choice of extraction method depends on the matrix and the desired purity and yield of this compound. Common methods include:

  • Steam Distillation: Ideal for extracting volatile compounds like this compound from solid or liquid fungal cultures. It is a relatively gentle method that can prevent the degradation of thermolabile compounds.[1]

  • Solvent Extraction (Liquid-Liquid or Solid-Liquid): A versatile method that can be optimized by selecting solvents of appropriate polarity. For a moderately non-polar ketone like this compound, solvents like ethyl acetate (B1210297) or a mixture of hexane (B92381) and acetone (B3395972) can be effective.

  • Supercritical Fluid Extraction (SFE): This method, often using carbon dioxide (CO₂), is highly tunable and can provide clean extracts. By modifying pressure and temperature, the selectivity for this compound can be optimized.

Q3: How can I improve the yield of this compound during extraction?

A3: To improve the yield, consider optimizing the following parameters:

  • Solvent Selection: The polarity of the solvent is crucial. A solvent with a polarity similar to this compound will provide a better yield.

  • Solvent-to-Solid Ratio: Increasing the solvent-to-solid ratio generally increases the extraction yield up to a certain point, after which the increase is minimal. A higher ratio enhances the concentration gradient, facilitating the transfer of the analyte from the matrix to the solvent.[2]

  • Extraction Temperature: Increasing the temperature can enhance the solubility and diffusion rate of this compound. However, excessively high temperatures can lead to the degradation of the compound.

  • Extraction Time: The extraction yield increases with time until equilibrium is reached between the solid and liquid phases.

Q4: I am experiencing emulsion formation during liquid-liquid extraction of a fungal broth. How can I resolve this?

A4: Emulsion formation is a common issue when extracting from complex biological mixtures. Here are some troubleshooting steps:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel to reduce the formation of an emulsion.[3]

  • Addition of Salt: Adding sodium chloride (brine) to the aqueous layer increases its ionic strength, which can help to break the emulsion.[3][4]

  • Centrifugation: If the emulsion persists, centrifuging the mixture can help to separate the layers.

  • Change in pH: Adjusting the pH of the aqueous phase can sometimes destabilize the emulsion.

  • Filtration: Filtering the mixture through a bed of Celite or glass wool can help to break up the emulsion.[4]

Troubleshooting Guides

Low Extraction Yield
Potential Cause Troubleshooting Step
Inappropriate Solvent The polarity of the extraction solvent may not be optimal for this compound. Perform small-scale extractions with a range of solvents (e.g., hexane, ethyl acetate, acetone, and mixtures thereof) to identify the most effective one.
Insufficient Extraction Time The extraction may not have reached equilibrium. Increase the extraction time and monitor the yield at different time points to determine the optimal duration.
Suboptimal Temperature The extraction temperature may be too low for efficient solubilization. Gradually increase the temperature while monitoring for any potential degradation of this compound.
Inadequate Solvent-to-Solid Ratio A low solvent-to-solid ratio can result in incomplete extraction. Increase the volume of the solvent relative to the amount of the natural product matrix.[2]
Poor Sample Preparation For solid samples, inadequate grinding can limit solvent penetration. Ensure the sample is finely ground to maximize the surface area for extraction.
Analyte Degradation This compound may be degrading during the extraction process. Consider using a gentler extraction method (e.g., steam distillation at reduced pressure) or performing the extraction at a lower temperature.
Contaminated Extract
Potential Cause Troubleshooting Step
Co-extraction of Impurities The chosen solvent may be co-extracting other compounds with similar polarity to this compound. Employ a multi-step extraction using solvents of varying polarities to fractionate the extract. Subsequent purification by column chromatography or preparative GC may be necessary.
Solvent Impurities The solvent used for extraction may contain impurities. Use high-purity, distilled solvents.
Contamination from Equipment Ensure all glassware and equipment are thoroughly cleaned before use.

Quantitative Data Summary

The following tables provide representative data on the effect of different parameters on the extraction efficiency of moderately volatile ketones like this compound from fungal cultures. Please note that these are illustrative values and optimal conditions should be determined empirically for your specific experimental setup.

Table 1: Effect of Solvent on this compound Extraction Yield

SolventPolarity IndexRepresentative Yield (%)
n-Hexane0.165
Diethyl Ether2.885
Ethyl Acetate4.492
Acetone5.188
Ethanol5.275

Table 2: Effect of Solvent-to-Solid Ratio on this compound Extraction Yield

Solvent-to-Solid Ratio (v/w)Representative Yield (%)
5:170
10:185
15:192
20:194
25:195

Table 3: Effect of Temperature on this compound Extraction Yield

Temperature (°C)Representative Yield (%)
25 (Room Temperature)80
4090
5095
6093 (potential for some degradation)
7085 (increased degradation likely)

Experimental Protocols

Protocol 1: Steam Distillation of this compound from Fungal Culture

This protocol is suitable for the extraction of volatile compounds like this compound from a liquid fungal culture.

Materials:

  • Fungal culture broth

  • Distillation flask

  • Heating mantle

  • Condenser

  • Receiving flask

  • Separatory funnel

  • Organic solvent (e.g., diethyl ether or ethyl acetate)

  • Anhydrous sodium sulfate

Procedure:

  • Place the fungal culture broth into the distillation flask, filling it to no more than two-thirds of its volume.

  • Set up the steam distillation apparatus.

  • Gently heat the distillation flask using a heating mantle to generate steam.

  • The steam will pass through the culture broth, carrying the volatile this compound with it.

  • The vapor mixture is then cooled in the condenser, and the condensate (a mixture of water and this compound) is collected in the receiving flask.

  • Transfer the condensate to a separatory funnel.

  • Add an organic solvent (e.g., diethyl ether) to the separatory funnel to extract the this compound from the aqueous layer.

  • Gently shake the funnel, periodically venting to release pressure.

  • Allow the layers to separate and collect the organic layer.

  • Repeat the extraction of the aqueous layer with fresh organic solvent to maximize recovery.

  • Combine the organic extracts and dry them over anhydrous sodium sulfate.

  • Filter to remove the drying agent, and then evaporate the solvent under reduced pressure to obtain the crude this compound extract.

Protocol 2: Solvent Extraction of this compound from Fungal Biomass

This protocol is suitable for extracting this compound from solid-state fungal fermentation or from mycelial mass.[5]

Materials:

  • Fungal biomass (lyophilized and ground)

  • Extraction solvent (e.g., ethyl acetate)

  • Erlenmeyer flask

  • Shaker

  • Filtration apparatus (e.g., Büchner funnel and filter paper)

  • Rotary evaporator

Procedure:

  • Weigh the dried and ground fungal biomass and place it in an Erlenmeyer flask.

  • Add the extraction solvent at a desired solvent-to-solid ratio (e.g., 10:1 v/w).[5]

  • Seal the flask and place it on a shaker. Agitate the mixture for a predetermined time (e.g., 4-6 hours) at a controlled temperature (e.g., 40°C).

  • After extraction, filter the mixture to separate the solvent extract from the solid biomass residue.

  • Wash the biomass with a small amount of fresh solvent and combine the filtrates.

  • Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract containing this compound.

Visualizations

experimental_workflow cluster_extraction Extraction Methods cluster_purification Purification cluster_analysis Analysis steam_dist Steam Distillation crude_extract Crude Extract steam_dist->crude_extract solvent_ext Solvent Extraction solvent_ext->crude_extract sfe Supercritical Fluid Extraction sfe->crude_extract column_chrom Column Chromatography purified_compound Purified this compound column_chrom->purified_compound prep_gc Preparative GC prep_gc->purified_compound gc_ms GC-MS analysis Identification and Quantification gc_ms->analysis natural_product Natural Product (e.g., Fungal Culture) natural_product->steam_dist natural_product->solvent_ext natural_product->sfe crude_extract->column_chrom crude_extract->prep_gc purified_compound->gc_ms troubleshooting_low_yield cluster_extraction_params Check Extraction Parameters cluster_sample_prep Review Sample Preparation cluster_degradation Investigate Degradation start Low this compound Yield solvent Optimize Solvent start->solvent ratio Increase Solvent/Solid Ratio start->ratio temp Adjust Temperature start->temp time Increase Extraction Time start->time grinding Ensure Fine Grinding start->grinding gentle_method Use Milder Method start->gentle_method

References

Validation & Comparative

Comparative analysis of 2-decanone, 3-decanone, and 4-decanone

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of 2-Decanone (B165314), 3-Decanone (B1198406), and 4-Decanone for Researchers and Drug Development Professionals

This guide provides a detailed comparative analysis of the isomeric ketones 2-decanone, 3-decanone, and this compound. The information presented is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of their physicochemical properties, synthesis methodologies, and biological activities based on available experimental data.

Physicochemical Properties

The position of the carbonyl group along the ten-carbon chain of these decanone isomers results in subtle but distinct differences in their physical and chemical properties. These properties are crucial for understanding their behavior in various experimental and biological systems.

Property2-Decanone3-DecanoneThis compound
Molecular Formula C₁₀H₂₀O[1]C₁₀H₂₀OC₁₀H₂₀O[2]
Molecular Weight 156.27 g/mol [3]156.27 g/mol [4]156.27 g/mol [2]
Appearance Colorless liquid[5]Colorless liquid[4]Clear colorless liquid[2]
Odor Floral, fatty, peach-like[6]Citrus-orange, floral, slightly fatty[7]Sweet, waxy aroma[8]
Melting Point 3.5 °C to 14 °C[1][5][8]-4 °C to 2.5 °C[4][9]-9 °C to -5 °C[10]
Boiling Point 210-211 °C[1][8]204-205 °C[9]205-209 °C[10]
Density (g/mL) ~0.825 at 25 °C[8]~0.825 at 25 °C[9]~0.820 at 20 °C[8]
Refractive Index ~1.425 at 20 °C[8]~1.424 at 20 °C[9]Not Available
Water Solubility Practically insoluble[1][6]Insoluble[4][7]Limited solubility[8]
LogP 3.73[1][5]3.6[4]3.2[2]
CAS Number 693-54-9[1]928-80-3[4]624-16-8[2]

Synthesis of Decanone Isomers

The synthesis of 2-decanone, 3-decanone, and this compound can be achieved through various organic synthesis routes. Below are detailed experimental protocols for the synthesis of these ketones.

Synthesis of 2-Decanone

One common method for the synthesis of 2-decanone is the Wacker-Tsuji oxidation of a terminal alkene.[11]

Experimental Protocol: Wacker-Tsuji Oxidation of 1-Decene (B1663960)

  • Materials: 1-decene, palladium(II) chloride (PdCl₂), copper(I) chloride (CuCl), N,N-dimethylformamide (DMF), water, oxygen gas, diethyl ether, saturated sodium bicarbonate solution, saturated brine, anhydrous magnesium sulfate.

  • Procedure:

    • In a reaction flask equipped with a stirrer and a gas inlet, dissolve palladium(II) chloride (e.g., 3 mol%) and cuprous chloride (e.g., 30 mmol) in an aqueous DMF solution (e.g., 7:1 ratio).[8]

    • Bubble oxygen through the stirred solution for approximately 1 hour.[8]

    • Slowly add 1-decene (e.g., 30 mmol) to the reaction mixture.[8]

    • Continue to bubble oxygen through the solution at room temperature and stir for 24 hours. The reaction mixture will typically change color from green to black and back to green.[8]

    • After the reaction is complete, pour the mixture into cold 3M hydrochloric acid and extract the product with diethyl ether multiple times.[8]

    • Combine the organic layers and wash them sequentially with saturated sodium bicarbonate solution and saturated brine.[8]

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by fractional distillation under reduced pressure to yield 2-decanone.[8]

Synthesis_2_Decanone cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Purification A Dissolve PdCl₂ and CuCl in aqueous DMF B Bubble O₂ through solution for 1h A->B C Add 1-Decene B->C D Stir under O₂ at RT for 24h C->D E Quench with HCl and Extract with Et₂O D->E F Wash with NaHCO₃ and Brine E->F G Dry and Concentrate F->G H Purify by Distillation G->H

Workflow for the synthesis of 2-decanone via Wacker-Tsuji oxidation.
Synthesis of 3-Decanone and this compound

Symmetrical and unsymmetrical ketones like 3-decanone and this compound can be synthesized via the oxidation of the corresponding secondary alcohols (3-decanol and 4-decanol, respectively). A general and mild method for this transformation is the Swern oxidation.

Experimental Protocol: Swern Oxidation of Secondary Decanols

  • Materials: Secondary decanol (B1663958) (3-decanol or 4-decanol), oxalyl chloride, dimethyl sulfoxide (B87167) (DMSO), triethylamine (B128534) (Et₃N), anhydrous dichloromethane (B109758) (CH₂Cl₂), water, brine, anhydrous sodium sulfate.

  • Procedure:

    • Under an inert atmosphere (e.g., argon or nitrogen), cool a solution of oxalyl chloride (2.0 equivalents) in anhydrous dichloromethane to -78 °C.[12]

    • Add a solution of DMSO (2.2 equivalents) in dichloromethane dropwise to the oxalyl chloride solution and stir for 15 minutes.[12]

    • Slowly add a solution of the secondary decanol (1.0 equivalent) in dichloromethane to the reaction mixture and continue stirring for 30-60 minutes at -78 °C.[12]

    • Add triethylamine (5.0 equivalents) dropwise, and allow the reaction mixture to warm to room temperature.[12]

    • Quench the reaction with water and separate the organic layer.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[12]

    • The crude decanone can be purified by column chromatography or distillation.

Swern_Oxidation cluster_activation Activator Formation cluster_oxidation Oxidation cluster_workup Workup and Purification A Cool Oxalyl Chloride in CH₂Cl₂ to -78°C B Add DMSO dropwise A->B C Add Secondary Decanol in CH₂Cl₂ B->C D Stir at -78°C C->D E Add Triethylamine and warm to RT D->E F Quench with Water E->F G Extract and Wash F->G H Dry, Concentrate, and Purify G->H

General workflow for the Swern oxidation of secondary decanols.

Comparative Biological Activity

While comprehensive comparative studies on the biological activities of these three decanone isomers are limited, some individual activities have been reported.

Biological Activity2-Decanone3-DecanoneThis compound
Antimicrobial Possesses activity against yeasts and molds, with lower activity against bacteria.[13]Reported to have some antimicrobial properties.Potential antimicrobial and antifungal properties have been suggested.[8]
Insecticidal Shows strong fumigant activity against the maize weevil.[1]Information not readily available.Information not readily available.
Phytotoxicity Can be phytotoxic to grapevine leaves at higher concentrations.[14]Can be phytotoxic to grapevine leaves at higher concentrations.[14]Information not readily available.
Toxicity May act as a neurotoxin (acute solvent syndrome). Considered toxic to aquatic life with long-lasting effects.[5]Generally regarded as safe for use as a flavoring agent at current intake levels.[4]Not recommended for fragrance or flavor use.[10]

Signaling Pathways and Mechanism of Action

Currently, there is a lack of specific research elucidating the signaling pathways through which 2-decanone, 3-decanone, and this compound exert their biological effects. For their antimicrobial and insecticidal activities, it is hypothesized that, like other lipophilic ketones, they may act by disrupting the cell membranes of microorganisms and the cuticle of insects, leading to cell lysis or desiccation. However, further research is required to validate these proposed mechanisms and to investigate any potential interactions with specific molecular targets.

Proposed_MoA cluster_compound Compound cluster_target Biological Target cluster_effect Biological Effect Compound Decanone Isomer (Lipophilic Ketone) Membrane Cell Membrane / Insect Cuticle Compound->Membrane Interaction Disruption Membrane Disruption Membrane->Disruption Leads to Lysis Cell Lysis / Desiccation Disruption->Lysis Results in

Hypothesized mechanism of antimicrobial and insecticidal action.

Conclusion

2-decanone, 3-decanone, and this compound, while structurally similar, exhibit variations in their physicochemical properties and biological activities. 2-decanone has been noted for its fumigant properties, while 3-decanone is utilized as a flavoring agent. The biological profile of this compound is the least characterized of the three. The synthesis of these ketones can be reliably achieved through established organic chemistry protocols. Further research, particularly direct comparative studies on their biological effects and investigations into their mechanisms of action, is warranted to fully understand their potential applications in drug development and other scientific fields.

References

Distinguishing Ketone Isomers: A Comparative Guide to Mass Spectrometry Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural elucidation of isomers is a significant challenge in chemical analysis, particularly within the realms of drug discovery and metabolomics where subtle structural variations can lead to vastly different biological activities. Ketone isomers, with their identical mass-to-charge ratios, present a classic analytical puzzle. This guide provides an objective comparison of mass spectrometry-based techniques for effectively distinguishing between ketone isomers, supported by experimental data and detailed protocols.

The Challenge of Isomeric Differentiation

Ketone isomers, such as 2-pentanone and 3-pentanone (B124093), possess the same molecular weight and elemental composition. Consequently, conventional mass spectrometry, which separates ions based on their mass-to-charge ratio (m/z), cannot differentiate them without employing more advanced techniques. The key to their distinction lies in exploiting the subtle differences in their chemical structures, which manifest in their fragmentation patterns, chromatographic behavior, and gas-phase ion mobility.

Electron Ionization (EI) Mass Spectrometry: The Power of Fragmentation

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecules, causing them to fragment in predictable ways. The fragmentation patterns of ketone isomers are often distinct, providing a fingerprint for their identification. The two primary fragmentation pathways for ketones are α-cleavage and the McLafferty rearrangement.

Key Fragmentation Pathways
  • α-Cleavage: This involves the breaking of the carbon-carbon bond adjacent to the carbonyl group. The location of the carbonyl group in an isomer dictates the possible α-cleavages and the resulting fragment ions.[1]

  • McLafferty Rearrangement: This is a characteristic fragmentation for carbonyl compounds that have a γ-hydrogen. It involves the transfer of a hydrogen atom to the carbonyl oxygen, followed by the cleavage of the β-carbon-carbon bond, resulting in the formation of a neutral alkene and a resonance-stabilized radical cation.[2]

Figure 1. Primary Fragmentation Pathways of Ketones
Comparison of 2-Pentanone and 3-Pentanone Fragmentation

The mass spectra of 2-pentanone and 3-pentanone clearly illustrate the diagnostic power of these fragmentation pathways.

Fragment (m/z) 2-Pentanone Relative Intensity (%) 3-Pentanone Relative Intensity (%) Origin
86~20~20Molecular Ion [M]+
71~11-α-Cleavage: Loss of CH3•
58~10-McLafferty Rearrangement
57Low~100 (Base Peak) α-Cleavage: Loss of C2H5•
43~100 (Base Peak) Lowα-Cleavage: Loss of C3H7•
29LowHighα-Cleavage: Loss of C3H5O•

Data adapted from NIST Mass Spectrometry Data Center and other sources.[3][4][5]

As the table demonstrates, 2-pentanone is characterized by a base peak at m/z 43, resulting from the loss of a propyl radical, and a significant peak at m/z 58 due to the McLafferty rearrangement.[2] In contrast, 3-pentanone, being a symmetric ketone, primarily undergoes α-cleavage to lose an ethyl radical, resulting in a base peak at m/z 57.[5]

Experimental Protocol: Electron Ionization Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the ketone isomer in a volatile solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1-10 µg/mL.

  • Instrument Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 200-250 °C

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

    • Scan Range: m/z 20-100

  • Data Acquisition: Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatography inlet. Acquire the mass spectrum.

  • Data Analysis: Identify the molecular ion peak and the major fragment ions. Compare the fragmentation pattern to known spectra in databases (e.g., NIST) or predict fragmentation pathways to identify the isomer.

Gas Chromatography-Mass Spectrometry (GC-MS): Separation Before Detection

For complex mixtures containing multiple isomers, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique. The gas chromatograph separates the isomers based on their boiling points and interactions with the stationary phase of the GC column before they enter the mass spectrometer.

gcms_workflow Sample Ketone Isomer Mixture Injector GC Injector Sample->Injector Injection GC_Column GC Column (Separation) Injector->GC_Column MS Mass Spectrometer (Detection & Identification) GC_Column->MS Elution Data Chromatogram & Mass Spectra MS->Data

Figure 2. GC-MS Workflow for Ketone Isomer Analysis

Ketone isomers with different structures will have slightly different retention times on the GC column. For example, in a typical non-polar column, 2-pentanone will elute slightly earlier than 3-pentanone. Following separation, the mass spectrometer provides fragmentation data for each eluting peak, confirming the identity of the isomer.

Experimental Protocol: Gas Chromatography-Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the ketone isomer mixture in a volatile solvent (e.g., hexane (B92381) or dichloromethane) at a concentration of approximately 10-100 µg/mL.

  • GC Parameters:

    • Injection Volume: 1 µL

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating many ketone isomers.

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 150 °C

      • Final hold: 5 minutes

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 35-150

  • Data Analysis: Analyze the resulting chromatogram to determine the retention times of the separated isomers. Examine the mass spectrum of each peak to confirm the identity based on the fragmentation pattern.[6]

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): Separation by Shape

Ion Mobility Spectrometry (IMS) coupled with mass spectrometry offers another dimension of separation based on the size, shape, and charge of the ions in the gas phase. Isomers with different three-dimensional structures will have different drift times through a gas-filled drift tube under the influence of an electric field. This allows for their separation even if they have the same m/z ratio.[7]

ims_workflow Ion_Source Ion Source IMS_Cell Ion Mobility Cell (Separation by Shape/Size) Ion_Source->IMS_Cell MS_Analyzer Mass Analyzer (m/z Analysis) IMS_Cell->MS_Analyzer Detector Detector MS_Analyzer->Detector Data Drift Time vs. m/z Plot Detector->Data

Figure 3. IMS-MS Workflow for Isomer Separation

Generally, more compact isomers will have shorter drift times than their more elongated counterparts. The reduced mobility values (K₀) are characteristic for each isomer under specific experimental conditions.[7]

Experimental Protocol: Ion Mobility Spectrometry-Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the ketone isomer in a suitable solvent for electrospray ionization (ESI), such as methanol or acetonitrile (B52724) with 0.1% formic acid, at a concentration of 1-10 µM.

  • IMS-MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

    • Drift Gas: Nitrogen or Helium.

    • Drift Tube Temperature: 100-300 °C.

    • Drift Voltage: Optimized for the specific instrument and analytes.

    • Mass Analyzer: Time-of-Flight (TOF) is commonly used.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire the ion mobility data, which is typically represented as a plot of drift time versus m/z.

  • Data Analysis: Extract the arrival time distribution (ATD) for the m/z of the isomeric ions. Different isomers will appear as distinct peaks in the ATD, allowing for their differentiation.

Tandem Mass Spectrometry (MS/MS): Probing Fragmentation with Precision

Tandem Mass Spectrometry (MS/MS) provides a highly selective method for isomer differentiation. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of the ketone isomers) is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed.[8] The product ion spectra can be unique for each isomer, even if their initial fragmentation patterns in a full scan MS are similar.

msms_workflow Ion_Source Ion Source MS1 MS1 (Precursor Ion Selection) Ion_Source->MS1 Collision_Cell Collision Cell (Fragmentation) MS1->Collision_Cell MS2 MS2 (Product Ion Analysis) Collision_Cell->MS2 Detector Detector MS2->Detector Data Product Ion Spectrum Detector->Data

Figure 4. Tandem Mass Spectrometry (MS/MS) Workflow

By carefully controlling the collision energy, it is possible to generate specific fragment ions that are diagnostic for a particular isomer.

Experimental Protocol: Tandem Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the ketone isomer in a suitable ESI solvent at a concentration of 1-10 µM.

  • MS/MS Parameters:

    • Ionization Mode: ESI, positive or negative mode.

    • Precursor Ion Selection: Isolate the molecular ion (e.g., m/z 87 for protonated pentanones) in the first mass analyzer (MS1).

    • Collision Gas: Argon or Nitrogen.

    • Collision Energy: Optimize the collision energy (typically in the range of 10-40 eV) to achieve characteristic fragmentation for each isomer.

    • Product Ion Scan: Scan the second mass analyzer (MS2) to detect the fragment ions produced in the collision cell.

  • Data Analysis: Compare the product ion spectra of the different isomers. The presence and relative abundance of specific product ions will allow for their differentiation.

Conclusion: Choosing the Right Tool for the Task

The choice of mass spectrometry technique for distinguishing ketone isomers depends on the complexity of the sample and the specific analytical question.

  • EI-MS is a robust and straightforward method for pure or simple mixtures of known isomers, relying on well-characterized fragmentation patterns.

  • GC-MS is the gold standard for complex mixtures, providing chromatographic separation prior to mass analysis, which significantly enhances confidence in identification.

  • IMS-MS offers a powerful alternative for separating isomers in the gas phase based on their shape, which is particularly useful for isomers that are difficult to separate chromatographically.

  • MS/MS provides the highest level of selectivity and is ideal for targeted analysis of specific isomers in complex matrices, offering unambiguous identification through characteristic product ion spectra.

By understanding the principles and applying the appropriate experimental protocols, researchers can confidently distinguish between ketone isomers and gain deeper insights into their chemical and biological systems.

References

A Comparative Guide to the Validation of Quantitative Methods for 4-Decanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of analytes is paramount. This guide provides an objective comparison of validated quantitative methods for 4-decanone, a saturated ketone, leveraging experimental data from analogous compounds and established analytical validation principles. The primary techniques discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), which are commonly employed for the analysis of volatile and semi-volatile organic compounds like ketones.

Quantitative Data Summary

The performance of an analytical method is evaluated based on several key validation parameters. The following table summarizes the typical performance characteristics for the quantitative analysis of this compound using GC-MS and HPLC. These values are derived from established validation protocols for similar ketones and represent expected benchmarks.[1]

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
**Linearity (R²) **> 0.995> 0.990
Accuracy (% Recovery) 95 - 105%97 - 103%
Precision (% RSD) < 10%< 5%
Limit of Detection (LOD) Low ng/mLLow to mid ng/mL
Limit of Quantification (LOQ) Mid ng/mLMid to high ng/mL
Specificity High (Mass Analyzer)Moderate to High (Diode Array Detector)

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical methods. Below are representative protocols for the quantification of this compound using GC-MS and HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for the separation and identification of volatile compounds.[1]

1. Sample Preparation:

  • Prepare a stock solution of this compound in a volatile organic solvent such as hexane (B92381) or dichloromethane.

  • Create a series of calibration standards by serially diluting the stock solution.

  • For complex matrices, a sample cleanup step like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering components.[2] An internal standard (e.g., 2-nonanone) should be added to all samples and standards to correct for variations in injection volume and instrument response.

2. GC-MS Instrumentation and Conditions:

  • GC System: Agilent 7890B or equivalent.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable.[1]

  • Injector Temperature: 250 °C.[1]

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.[1]

    • Final hold: Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[1]

  • MS System: Agilent 5977A or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

  • Mass Range: Scan from m/z 40 to 300.[1]

  • Data Acquisition: Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity and specificity by monitoring the characteristic ions of this compound.

3. Data Analysis:

  • Identify the this compound peak based on its retention time and mass spectrum.

  • Quantify the analyte by integrating the peak area and using the calibration curve generated from the standards.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a versatile technique for the separation and quantification of a wide range of compounds.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a solvent compatible with the mobile phase, such as acetonitrile (B52724) or methanol.

  • Generate calibration standards through serial dilution of the stock solution.

  • Samples may require filtration through a 0.45 µm filter to remove particulate matter before injection. An internal standard can also be utilized.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a UV or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a common choice.[1]

  • Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B) is often effective.[1]

    • Start with a higher percentage of water and gradually increase the percentage of acetonitrile.

    • The addition of 0.1% formic acid to the mobile phase can improve peak shape.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or controlled at 30-40 °C.[1]

  • Detection: UV absorbance is monitored at a wavelength where the carbonyl group of the ketone absorbs, typically around 210-220 nm.[1]

3. Data Analysis:

  • The this compound peak is identified by its retention time.

  • Quantification is achieved by integrating the peak area and comparing it to the calibration curve.

Method Validation Workflow

The validation of an analytical method ensures its suitability for its intended purpose. The following diagram illustrates a typical workflow for the validation of a quantitative method.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Documentation & Implementation dev_plan Define Analytical Requirements lit_review Literature Review & Technique Selection dev_plan->lit_review method_opt Method Optimization (e.g., Column, Mobile Phase) lit_review->method_opt specificity Specificity method_opt->specificity linearity Linearity & Range accuracy Accuracy precision Precision (Repeatability & Intermediate) lod_loq LOD & LOQ robustness Robustness protocol Write Standard Operating Procedure (SOP) robustness->protocol report Generate Validation Report protocol->report routine_use Implement for Routine Analysis report->routine_use

Caption: Workflow for the validation of a quantitative analytical method.

References

4-Decanone as a High-Boiling Solvent for Organic Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, the choice of solvent is a critical parameter that can dictate the efficiency, selectivity, and overall success of a chemical transformation. While common solvents like toluene (B28343), tetrahydrofuran (B95107) (THF), and N,N-dimethylformamide (DMF) are staples in research and development, there is a continuous search for alternatives with unique properties. This guide provides a comparative analysis of 4-decanone, a high-boiling aliphatic ketone, against other commonly used solvents in the context of specific, industrially relevant organic reactions.

Introduction to this compound

This compound (C₁₀H₂₀O) is a colorless to pale yellow liquid characterized by a high boiling point and low water solubility.[1][2][3] As a member of the aliphatic ketone family, its chemical properties are defined by the polar carbonyl group and the long, non-polar alkyl chains.[1] These features suggest its potential as a high-temperature, non-polar aprotic solvent, particularly for reactions requiring elevated temperatures to proceed at a reasonable rate.

Physical Properties: A Head-to-Head Comparison

The selection of a solvent is often guided by its physical properties. A comparison of this compound with other representative ketones and standard non-ketone solvents reveals its distinct profile, particularly its high boiling point, which is significantly greater than that of many common alternatives.

PropertyThis compoundMethyl Isobutyl Ketone (MIBK)CyclohexanoneTolueneN,N-Dimethylformamide (DMF)
CAS Number 624-16-8[3]108-10-1[4]108-94-1[5]108-88-3[6]68-12-2[7]
Molecular Weight ( g/mol ) 156.27[1]100.16[4]98.15[8]92.14[6]73.09[7]
Boiling Point (°C) 206-207[1]117.4[4]155.6[8]110.6[6]153[7]
Density (g/mL @ 20°C) ~0.82[1][9]0.801[10]0.948[8]0.867[6]0.949 (20°C)[11]
Flash Point (°C) 71[1]14[12]44[13]4[14]57.5[15]
Solubility in Water Low / Insoluble[2]1.7% (20°C)[4]Slightly Soluble[16]0.052% (25°C)[6]Miscible[17]
Solvent Type Polar AproticPolar AproticPolar AproticNon-PolarPolar Aprotic

Performance in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental to modern drug discovery and development. The choice of solvent in these reactions is critical, influencing catalyst stability, substrate solubility, and reaction kinetics.

Suzuki-Miyaura Coupling

A study on the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid provides a clear example of solvent effects on reaction yield.

Experimental Data: Suzuki-Miyaura Coupling of 4-Bromoacetophenone and Phenylboronic Acid [19]

SolventBaseTemperature (°C)Time (h)Yield (%)
Water KOH100194
DMF KOH100178
Toluene KOH100190
Dioxane KOH100160

This data demonstrates that high yields can be achieved in both polar (Water, DMF) and non-polar (Toluene) solvents at elevated temperatures. Given this compound's high boiling point (206-207°C), it could offer a significant advantage for coupling unreactive substrates, such as aryl chlorides, which often require temperatures exceeding the boiling points of toluene or water. Its non-polar character, similar to toluene, suggests it would be a suitable medium for dissolving organic substrates and catalysts, potentially leading to high reaction efficiency.

Heck Reaction

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.[20] The reaction often requires high temperatures, making high-boiling solvents an attractive option. A study on the Heck reaction of iodobenzene (B50100) and styrene (B11656) showed that polar aprotic solvents like DMF and NMP (N-Methyl-2-pyrrolidone) provided high conversions at elevated temperatures.[21] this compound, as a high-boiling polar aprotic solvent, could serve as a viable alternative, particularly when substrate solubility in more polar solvents is limited.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds.[16] However, the choice of solvent is particularly restrictive. It has been noted that ketone solvents are generally not suitable for Buchwald-Hartwig cross-coupling reactions . This is due to undesirable side reactions such as aldol-type condensations and esterification that can occur under the basic reaction conditions, consuming starting materials and generating impurities. Therefore, despite its high boiling point, this compound is not a recommended solvent for this class of reaction.

Experimental Protocols

The following are generalized protocols for the key reactions discussed. Researchers should optimize conditions for their specific substrates.

General Experimental Protocol: Suzuki-Miyaura Coupling
  • Reagent Setup: In an oven-dried reaction vessel, combine the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.

  • Solvent and Catalyst Addition: Add the degassed solvent (e.g., Toluene, 5 mL) via syringe. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) under a positive flow of inert gas.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) and stir. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizing Solvent Selection Logic

The decision-making process for solvent selection in cross-coupling reactions can be visualized as a logical workflow. Key considerations include the required reaction temperature and the chemical compatibility of the solvent with the reaction type.

Solvent_Selection_Workflow Solvent Selection Logic for Cross-Coupling cluster_input Reaction Requirements cluster_decision Decision Points cluster_output Solvent Choice Start Define Reaction: - Suzuki-Miyaura - Heck - Buchwald-Hartwig Temp_Check High Temperature Required (>120°C)? Start->Temp_Check Solvent_HighT Consider High-Boiling Solvents: - this compound - DMF - Cyclohexanone Temp_Check->Solvent_HighT Yes Solvent_Standard Standard Solvents Sufficient: - Toluene - Dioxane - THF Temp_Check->Solvent_Standard No Reaction_Type Reaction Type? Solvent_Ketone_OK Ketone Solvents are Potential Options (e.g., this compound for Suzuki/Heck) Reaction_Type->Solvent_Ketone_OK Suzuki or Heck Solvent_Ketone_Bad Avoid Ketone Solvents (e.g., this compound) Reaction_Type->Solvent_Ketone_Bad Buchwald-Hartwig Solvent_HighT->Reaction_Type Solvent_Standard->Reaction_Type

Fig. 1: Logical workflow for solvent selection in cross-coupling reactions.

Conclusion

This compound presents itself as a specialized, high-boiling solvent with potential utility in organic reactions that require high temperatures, such as the Suzuki-Miyaura and Heck couplings, particularly with less reactive substrates. Its physical properties are comparable to other high-boiling ketones and it offers an alternative to traditional solvents like DMF, especially when different polarity or solubility characteristics are desired. However, its application is not universal. For reactions like the Buchwald-Hartwig amination, the inherent reactivity of the ketone functional group under basic conditions makes this compound and other ketone solvents unsuitable. Researchers and process chemists should consider these factors carefully when selecting a solvent system to optimize reaction performance and minimize side-product formation.

References

Comparison of different synthesis routes for 4-decanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of chemistry and drug development, the efficient synthesis of ketones such as 4-decanone is a critical aspect of molecular construction. This guide provides a comparative analysis of common synthetic routes to this compound, offering detailed experimental protocols and quantitative data to inform the selection of the most suitable method for a given application. The primary routes discussed are the oxidation of 4-decanol (B1670015) and the ketonic decarboxylation of carboxylic acids.

Data Presentation: Comparison of Synthesis Routes

The following table summarizes the key quantitative data for different synthetic approaches to this compound, allowing for a direct comparison of their performance.

Synthesis RouteKey ReagentsSolventReaction TemperatureReaction TimeTypical Yield (%)
Oxidation of 4-Decanol
Jones OxidationCrO₃, H₂SO₄Acetone (B3395972)0 - 25 °C2 - 6 hours~85-95
Pyridinium Chlorochromate (PCC) OxidationPyridinium chlorochromate (PCC), CeliteDichloromethane (B109758)Room Temperature2 - 4 hours~80-90
Swern OxidationOxalyl chloride, Dimethyl sulfoxide (B87167) (DMSO), Et₃NDichloromethane-78 °C to Room Temp.1 - 2 hours~90-98
Ketonic Decarboxylation
From Butyric Acid and Heptanoic AcidIron powderNeatReflux (~160-180°C)~5 hours~65-75

Experimental Protocols

Detailed methodologies for the key synthetic routes to this compound are provided below.

Oxidation of 4-Decanol

This approach involves the conversion of the secondary alcohol, 4-decanol, into the corresponding ketone, this compound. Several effective oxidizing agents can be employed for this transformation.

The Jones oxidation utilizes a solution of chromium trioxide in sulfuric acid and is a robust method for oxidizing secondary alcohols to ketones.[1][2]

Materials:

  • 4-decanol

  • Chromium trioxide (CrO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Acetone

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-decanol (1 equivalent) in acetone.

  • Cool the solution to 0 °C in an ice bath.

  • Prepare the Jones reagent by dissolving chromium trioxide (1.2 equivalents) in water, followed by the slow addition of concentrated sulfuric acid.

  • Add the Jones reagent dropwise to the stirred solution of 4-decanol, maintaining the temperature between 0 and 10 °C. The color of the reaction mixture will change from orange-red to green.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Quench the reaction by the dropwise addition of isopropanol (B130326) until the orange color disappears.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

  • Purify the product by vacuum distillation.

PCC is a milder oxidizing agent that is effective for the conversion of secondary alcohols to ketones under anhydrous conditions.[3]

Materials:

  • 4-decanol

  • Pyridinium chlorochromate (PCC)

  • Celite or silica (B1680970) gel

  • Anhydrous dichloromethane (DCM)

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, suspend PCC (1.5 equivalents) and an equal weight of Celite in anhydrous DCM.

  • Dissolve 4-decanol (1 equivalent) in anhydrous DCM and add it to the PCC suspension in one portion.

  • Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional diethyl ether.

  • Combine the filtrates and concentrate under reduced pressure.

  • The resulting crude product can be further purified by flash column chromatography or vacuum distillation.

The Swern oxidation is a mild and highly efficient method for oxidizing alcohols to aldehydes or ketones using dimethyl sulfoxide (DMSO) activated by oxalyl chloride.[4][5]

Materials:

Procedure:

  • In a three-necked flask under an inert atmosphere, dissolve oxalyl chloride (1.5 equivalents) in anhydrous DCM and cool the solution to -78 °C using a dry ice/acetone bath.

  • Add a solution of DMSO (2.2 equivalents) in anhydrous DCM dropwise to the oxalyl chloride solution, maintaining the temperature below -60 °C.

  • After stirring for 15 minutes, add a solution of 4-decanol (1 equivalent) in anhydrous DCM dropwise, keeping the temperature at -78 °C.

  • Stir the reaction mixture for 30-60 minutes at -78 °C.

  • Add triethylamine (5 equivalents) dropwise to the reaction mixture, still at -78 °C.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction by adding a saturated aqueous ammonium chloride solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude this compound, which can be purified by vacuum distillation.

Ketonic Decarboxylation of Carboxylic Acids

This method involves the pyrolysis of a mixture of two carboxylic acids in the presence of a catalyst to form a ketone, with the elimination of carbon dioxide and water.[6][7]

Materials:

  • Butyric acid

  • Heptanoic acid

  • Iron powder (hydrogen-reduced)

  • 10% Sodium hydroxide (B78521) solution

  • Anhydrous sodium sulfate

Procedure:

  • In a flask equipped with a reflux condenser, combine butyric acid (1 equivalent) and heptanoic acid (1 equivalent) with iron powder (0.1 equivalents).

  • Heat the mixture to reflux for approximately 5 hours.

  • After the reflux period, arrange the apparatus for distillation and heat the flask strongly to distill the product.

  • Collect the crude distillate and wash it twice with a 10% sodium hydroxide solution and then with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and purify the this compound by fractional distillation.

Mandatory Visualization

The following diagrams illustrate the workflows and logical relationships of the described synthetic routes.

Oxidation_of_4_decanol cluster_starting_material Starting Material cluster_oxidation_methods Oxidation Methods cluster_product Product 4-decanol 4-decanol Jones_Oxidation Jones Oxidation (CrO3, H2SO4) 4-decanol->Jones_Oxidation PCC_Oxidation PCC Oxidation (Pyridinium Chlorochromate) 4-decanol->PCC_Oxidation Swern_Oxidation Swern Oxidation (DMSO, (COCl)2) 4-decanol->Swern_Oxidation This compound This compound Jones_Oxidation->this compound PCC_Oxidation->this compound Swern_Oxidation->this compound

Caption: Oxidation of 4-decanol to this compound.

Ketonic_Decarboxylation Start Starting Materials Carboxylic_Acids Butyric Acid & Heptanoic Acid Start->Carboxylic_Acids Catalyst Iron Powder Start->Catalyst Reaction Reflux (Pyrolysis) Carboxylic_Acids->Reaction Catalyst->Reaction Distillation Distillation Reaction->Distillation Purification Washing & Drying Distillation->Purification Product This compound Purification->Product

Caption: Ketonic decarboxylation workflow.

References

A Researcher's Guide to the Identification of 4-Decanone in Rice Volatile Profiles: A Comparative Analysis of Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise identification of volatile organic compounds (VOCs) in complex matrices like rice is crucial for quality control, aroma profiling, and the discovery of novel biomarkers. This guide provides a comparative overview of the primary analytical techniques for identifying a target ketone, 4-decanone, within the intricate volatile profile of rice. While not a commonly reported constituent, the methodology for its detection serves as a model for the broader analysis of ketones and other VOCs in food science.

Executive Summary

Comparative Analysis of Analytical Techniques

The two leading methods for the analysis of volatile compounds in rice are HS-SPME-GC-MS and GC-IMS. Each presents a unique set of advantages and is suited for different analytical objectives.

FeatureHS-SPME-GC-MSHS-GC-IMS
Principle Separation based on volatility and mass-to-charge ratio.Separation based on volatility and ion mobility.
Identification High confidence in identification through mass spectral library matching.Tentative identification based on retention time and drift time; requires reference standards.
Sensitivity High sensitivity, capable of detecting trace-level compounds.Very high sensitivity, particularly for compounds with high proton affinity.[4]
Speed Longer analysis times due to the chromatographic separation.Faster analysis times, suitable for high-throughput screening.[4]
Sample Preparation Minimal sample preparation with HS-SPME.Minimal to no sample preparation with headspace injection.
Data Complexity Generates complex datasets requiring specialized software for analysis.Provides a visual fingerprint (topographic plot) for rapid comparison of samples.
Cost Higher initial instrument cost.Generally lower instrument cost compared to GC-MS.
Ideal Application Comprehensive profiling and unambiguous identification of unknown volatiles.Rapid screening, quality control, and detection of differences between samples.

Experimental Protocols

Primary Technique: Headspace Solid-Phase Microextraction with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

This method is the most widely adopted for the analysis of rice volatiles due to its robustness, sensitivity, and the definitive identification capabilities of mass spectrometry.[1][5]

1. Sample Preparation:

  • Accurately weigh 5.0 g of milled rice grains into a 20 mL headspace vial.

  • Add a specific volume of a saturated salt solution (e.g., NaCl) to enhance the release of volatiles by increasing the ionic strength of the sample matrix.

  • Seal the vial tightly with a PTFE/silicone septum.

2. HS-SPME Procedure:

  • Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for its broad range of analyte polarity.

  • Equilibration: Incubate the sample vial at 60°C for 15 minutes to allow the volatiles to equilibrate in the headspace.

  • Extraction: Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C to adsorb the volatile compounds.

3. GC-MS Analysis:

  • Desorption: Immediately after extraction, insert the SPME fiber into the GC inlet, heated to 250°C, for 5 minutes to desorb the analytes in splitless mode.

  • Gas Chromatography:

    • Column: A non-polar DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or a polar equivalent can be used.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program: Start at 40°C (hold for 2 min), ramp to 150°C at a rate of 5°C/min, then ramp to 250°C at a rate of 10°C/min (hold for 5 min).

  • Mass Spectrometry:

    • Ionization: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

4. Data Analysis:

  • Identify compounds by comparing their mass spectra with reference spectra in the NIST/Wiley library.

  • Confirm identification by comparing the retention index of the analyte with that of a pure standard of this compound.

  • For quantification, prepare a calibration curve using a standard solution of this compound. An internal standard (e.g., 2-octanone) should be used to correct for variations in extraction and injection.

Alternative Technique: Gas Chromatography-Ion Mobility Spectrometry (GC-IMS)

GC-IMS offers a rapid and sensitive alternative for screening and comparing volatile profiles. It is particularly useful for high-throughput quality control.[1][2]

1. Sample Preparation:

  • Place 2.0 g of milled rice into a 20 mL headspace vial and seal.

2. Headspace Analysis:

  • Incubation: Incubate the vial at 80°C for 15 minutes.

  • Injection: Automatically inject a defined volume of the headspace (e.g., 500 µL) into the GC-IMS system.

3. GC-IMS Parameters:

  • GC Column: A short capillary column (e.g., 15 m) is typically used for fast separations.

  • Carrier Gas: Nitrogen.

  • IMS Drift Tube: Operate at a constant temperature (e.g., 45°C) with a specific drift voltage.

4. Data Analysis:

  • The resulting data is a three-dimensional plot of retention time, drift time, and signal intensity. This "fingerprint" can be visually compared between samples.

  • Identification of this compound would require running a pure standard to determine its characteristic retention and drift times.

  • Quantitative analysis can be performed by comparing the peak volume of the analyte to a calibration curve.

Quantitative Data Comparison

While the presence of this compound in rice has not been definitively reported, a variety of other ketones are consistently identified and quantified. The following table provides a summary of representative ketone concentrations found in different rice varieties, offering a baseline for expected concentration ranges of similar compounds.

KetoneRice Variety/TypeConcentration (ppb, µg/kg)Analytical MethodReference
2-HeptanoneCommercial Rice Cakes15 ppbNot Specified[6][7]
2-HeptanoneGeneral RiceDetectedGC-MS[2][8]
2-NonanoneGeneral RiceDetectedGC-MS[9]
3-OctanoneChinese Rice WineDetectedGC-MS[10]
2-DecanoneJaponica RiceDetectedSPME/GC-MS[11]
6-methyl-5-hepten-2-oneMultiple Rice VarietiesDetected (VIP > 1)GC-IMS[1]

Note: "Detected" indicates the compound was identified but not quantified in the cited study. VIP > 1 indicates the compound is a significant contributor to the differences between samples.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hs_spme HS-SPME cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis rice 5g Milled Rice vial 20mL Headspace Vial rice->vial equilibrate Equilibration (60°C, 15 min) vial->equilibrate salt Saturated Salt Solution salt->vial extract Extraction (60°C, 30 min) equilibrate->extract desorb Desorption (250°C, 5 min) extract->desorb gc GC Separation desorb->gc ms MS Detection gc->ms library NIST/Wiley Library Comparison ms->library ri Retention Index Confirmation ms->ri quant Quantification library->quant ri->quant

Caption: Experimental workflow for the identification of this compound in rice using HS-SPME-GC-MS.

analytical_comparison cluster_sample Sample cluster_gcms HS-SPME-GC-MS cluster_gcims HS-GC-IMS cluster_output Output sample Rice Volatiles gcms_sep GC Separation (Volatility) sample->gcms_sep gcims_sep GC Separation (Volatility) sample->gcims_sep gcms_id MS Identification (Mass-to-Charge Ratio) gcms_sep->gcms_id output_gcms Mass Spectrum & Retention Time gcms_id->output_gcms gcims_id IMS Identification (Ion Mobility) gcims_sep->gcims_id output_gcims Retention Time & Drift Time gcims_id->output_gcims

Caption: Comparison of the principles of GC-MS and GC-IMS for volatile analysis.

References

A Comparative Guide to the Cross-Validation of GC-MS and GC-FID for Ketone Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of ketones is critical across various scientific disciplines, from metabolic research and clinical diagnostics to pharmaceutical development. The two most common gas chromatography (GC) techniques employed for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Flame Ionization Detection (GC-FID). The selection of the optimal method hinges on a thorough understanding of their respective analytical performance, selectivity, and sensitivity. This guide provides an objective comparison of GC-MS and GC-FID for ketone quantification, supported by experimental data and detailed methodologies to aid in the selection and validation of the most suitable technique for your application.

Principle of a Cross-Validation Study

A cross-validation study is essential to compare the performance of two different analytical methods.[1] The primary goal is to determine if the data obtained from both methods are comparable and reliable.[1] This typically involves analyzing the same set of quality control samples with both techniques and comparing the results.[1]

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_validation Method Validation & Comparison Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with Ketone Standards & Internal Standard Sample->Spike Extract Extraction (e.g., LLE, SPE) Spike->Extract Derivatize Derivatization (if necessary) Extract->Derivatize GCMS GC-MS Analysis Derivatize->GCMS GCFID GC-FID Analysis Derivatize->GCFID Data_GCMS GC-MS Data Acquisition (Peak Area, m/z) GCMS->Data_GCMS Data_GCFID GC-FID Data Acquisition (Peak Area) GCFID->Data_GCFID Quant_GCMS Quantification & Performance Metrics (LOD, LOQ, Linearity, Precision, Accuracy) Data_GCMS->Quant_GCMS Quant_GCFID Quantification & Performance Metrics (LOD, LOQ, Linearity, Precision, Accuracy) Data_GCFID->Quant_GCFID Compare Statistical Comparison of Results Quant_GCMS->Compare Quant_GCFID->Compare

Figure 1. Workflow for cross-validation of GC-MS and GC-FID.

Quantitative Performance Comparison

The choice between GC-MS and GC-FID often depends on the required sensitivity, selectivity, and the nature of the sample matrix. GC-MS is generally considered superior in terms of sensitivity and selectivity due to its ability to identify compounds based on their mass spectra.[2] In contrast, GC-FID is a robust and cost-effective technique well-suited for the routine quantification of known analytes.[2][3]

The following table summarizes the quantitative performance of GC-MS and GC-FID for the analysis of various ketones, compiled from multiple sources.

ParameterGC-MSGC-FIDReference Ketone(s)
Limit of Detection (LOD) < 0.1 pg/mL2.9 - 4.7 mg/Lβ-HB, AcAc, Acetone
Limit of Quantification (LOQ) 0.001 mM - 21 µM8.3 - 18 mg/LPyruvate, β-HB, AcAc, Acetone
Linearity Range 0.001 - 250 µg/mLNot explicitly stated, but has a wide linear rangeβ-HB, AcAc
Precision (RSD%) < 10%< 10%Acetone, Acetoacetate, D-β-hydroxybutyrate
Accuracy (Recovery %) 98 - 107%100 - 113%Acetone, Acetoacetate, D-β-hydroxybutyrate

Note: The presented data is a synthesis from multiple studies and may vary depending on the specific ketone, sample matrix, and experimental conditions.

Decision-Making for Method Selection

The selection of the appropriate analytical technique is a critical step in any quantitative study. The following diagram illustrates the logical considerations when choosing between GC-MS and GC-FID for ketone analysis.

Start Start: Need to Quantify Ketones Known Are the target ketones known and well-characterized? Start->Known Complex Is the sample matrix complex with potential interferences? Known->Complex Yes GCFID Select GC-FID Known->GCFID No (Screening) Sensitivity Is ultra-high sensitivity required (trace analysis)? Complex->Sensitivity No GCMS Select GC-MS Complex->GCMS Yes Sensitivity->GCMS Yes Confirm Is structural confirmation required? Sensitivity->Confirm No Confirm->GCFID No Confirm->GCMS Yes

Figure 2. Decision tree for selecting between GC-MS and GC-FID.

Experimental Protocols

Detailed and optimized experimental protocols are fundamental for achieving reliable and reproducible quantitative results. Below are representative methodologies for the analysis of ketones using both GC-MS and GC-FID.

GC-MS Protocol for Ketone Bodies in Biological Fluids

This protocol is adapted from standard practices for the analysis of ketone bodies in samples like blood or plasma.[4][5][6]

  • Sample Preparation:

    • To 100 µL of the sample (e.g., blood, standard), add 200 µL of a phosphate (B84403) buffer solution.[6]

    • For the determination of total ketone bodies, an enzymatic reaction is often employed. This involves the oxidation of D-β-hydroxybutyrate to acetoacetate, which then decarboxylates to acetone.[4][5]

    • An internal standard, such as a deuterated analog of the analyte (e.g., acetone-¹³C₃), is added for improved accuracy.[4][5]

  • Headspace-Gas Chromatography (HS-GC):

    • HS Parameters:

      • Oven Temperature: 90°C[6]

      • Loop Temperature: 110°C[6]

      • Transfer Line Temperature: 115°C[6]

      • Injection Time: 1.0 min[6]

    • GC Parameters:

      • Column: DB-624 (30 m x 0.250 mm i.d., 1.0-μm stationary phase) or similar[6]

      • Carrier Gas: Helium at a constant pressure of 14 psi[6]

      • Inlet Temperature: 250°C[6]

      • Oven Program: 50°C for 5 min, then ramped to 200°C.[6]

      • Split Ratio: 1:15[6]

  • Mass Spectrometry (MS):

    • Acquisition Mode: For quantification, Selected Ion Monitoring (SIM) is used to enhance sensitivity and selectivity by monitoring characteristic ions of the target ketones.[7]

    • Quantification: A calibration curve is generated using standards of known concentrations. The concentration of the analyte in the samples is determined by comparing its peak area to the calibration curve.

GC-FID Protocol for Ketone Quantification

This protocol is a generalized procedure based on methods used for the analysis of volatile organic compounds, including ketones.[8]

  • Sample Preparation:

    • For liquid samples, a direct injection may be possible.

    • If necessary, perform a liquid-liquid extraction (LLE) with a suitable organic solvent to isolate the ketones.

    • An internal standard is recommended for accurate quantification.

  • Gas Chromatography (GC):

    • GC Parameters:

      • Column: HP-INNOWAX capillary column (60 m x 0.25 mm i.d., 0.25 µm film thickness) or similar polar column.[8]

      • Carrier Gas: Nitrogen at a flow rate of 2 mL/min.[8]

      • Injection Volume: 1 µL[8]

      • Injector Temperature: 180°C[8]

      • Split Ratio: 90:1[8]

      • Oven Program: Initial temperature of 70°C held for 0.5 min, then increased to 190°C at a rate of 20°C/min and held for 4 min.[8]

  • Flame Ionization Detection (FID):

    • Detector Temperature: 220°C[8]

    • Quantification: The peak area of the analyte is compared to a calibration curve prepared from standards of known concentrations to determine the quantity of the ketone in the sample.

Conclusion

Both GC-MS and GC-FID are powerful techniques for the quantification of ketones. GC-MS offers unparalleled sensitivity and specificity, making it the method of choice for complex matrices, trace-level detection, and unambiguous compound identification.[2] On the other hand, GC-FID provides a robust, cost-effective, and reliable solution for the routine quantification of well-characterized ketones, particularly when high throughput is required.[3] The selection between these two techniques should be guided by the specific requirements of the study, including the nature of the sample, the required level of sensitivity, and budgetary considerations. A thorough cross-validation is recommended when transitioning between methods or comparing data from different laboratories to ensure data integrity and consistency.

References

Comparative Analysis of the Bioactivity of 4-Decanone and Other Aliphatic Ketones

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Development

Published: December 19, 2025

This guide provides a comparative overview of the reported bioactivity of 4-decanone and other structurally related aliphatic ketones. Due to a scarcity of publicly available research on the specific bioactivity of this compound, this document focuses on data from analogous straight-chain and simple ketones to provide a predictive framework and guide future research. The primary activities discussed are antimicrobial and antifungal effects, which are the most commonly reported bioactivities for this class of compounds.

Executive Summary

Aliphatic ketones, characterized by a carbonyl group within an alkyl chain, are a class of organic compounds with demonstrated, albeit moderate, biological activities. Their lipophilic nature suggests a mechanism of action that involves disruption of microbial cell membranes. While comprehensive data on this compound is lacking, studies on other medium-chain ketones (C7-C11) indicate that their antimicrobial and antifungal efficacy is influenced by chain length and the position of the carbonyl group. This guide synthesizes the available quantitative data, outlines standard experimental protocols for bioactivity screening, and presents a putative mechanism of action to inform further investigation into this compound class.

Data Presentation: Bioactivity of Aliphatic Ketones

KetoneClassTarget OrganismBioactivity MeasurementResultReference
2-HeptanoneAliphatic KetoneClostridium botulinum (spores)Delayed Germination>0.6 mM[1]
3-HeptanoneAliphatic KetoneClostridium botulinum (spores)Delayed Germination0.6 mM[1]
2-OctanoneAliphatic KetoneClostridium botulinum (spores)Sporicidal Activity2500 mM[1]
3-OctanoneAliphatic KetoneClostridium botulinum (spores)Sporicidal Activity2500 mM[1]
2-NonanoneAliphatic KetoneStaphylococcus aureus, E. coliGrowth InhibitionReported[2]
2-Undecanone (B123061)Aliphatic KetoneHuman NeutrophilsInhibition of bactericidal activityReported[3]

Note: The presented data is not exhaustive and is intended to be illustrative of the general bioactivity of this class of compounds. Researchers are encouraged to consult the primary literature for detailed experimental conditions.

Experimental Protocols

To ensure reproducibility and enable comparison across studies, standardized protocols are essential. The following are detailed methodologies for key experiments cited in the evaluation of antimicrobial properties of ketones.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Bacteria by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines.[1][4][5][6][7]

1. Materials:

  • Test ketone (e.g., this compound)

  • 96-well sterile microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile saline (0.85% NaCl)

  • Incubator (35°C ± 2°C)

2. Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (equivalent to approximately 1.5 x 10⁸ CFU/mL). d. Dilute this adjusted suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Preparation of Ketone Dilutions: a. Prepare a stock solution of the test ketone in a suitable solvent (e.g., dimethyl sulfoxide, DMSO). The final concentration of the solvent in the wells should not exceed 1% and should be shown to not affect bacterial growth. b. Perform serial two-fold dilutions of the ketone stock solution in CAMHB in the 96-well plate. Typically, a range of concentrations from 1024 µg/mL to 1 µg/mL is tested. c. The final volume in each well after adding the inoculum should be 100 µL.

4. Inoculation and Incubation: a. Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the ketone dilution. b. Include a positive control well (broth + inoculum, no ketone) and a negative control well (broth only). A solvent control should also be included. c. Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

5. Reading the MIC: a. The MIC is defined as the lowest concentration of the ketone that completely inhibits visible growth of the organism as detected by the unaided eye. b. This can be confirmed by reading the absorbance at 600 nm.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) for Yeasts by Broth Microdilution

This protocol is based on the CLSI M27-A3 guidelines.

1. Materials:

  • Test ketone

  • 96-well sterile microtiter plates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

  • Yeast strains (e.g., Candida albicans ATCC 90028)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile saline (0.85% NaCl)

  • Incubator (35°C ± 2°C)

2. Inoculum Preparation: a. From a 24-hour culture on Sabouraud Dextrose Agar, select several colonies. b. Suspend the colonies in sterile saline. c. Adjust the turbidity to a 0.5 McFarland standard. d. Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum density of 0.5-2.5 x 10³ CFU/mL.

3. Preparation of Ketone Dilutions: a. Follow the same procedure as for bacteria (Protocol 1, Step 3), using RPMI-1640 as the diluent.

4. Inoculation and Incubation: a. Add 100 µL of the standardized yeast inoculum to each well containing 100 µL of the ketone dilution. b. Include positive and negative controls as in the bacterial protocol. c. Incubate the plate at 35°C for 24-48 hours.

5. Reading the MIC: a. The MIC is determined as the lowest concentration of the ketone that causes a significant reduction (typically ≥50%) in turbidity compared to the positive control.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Bioactivity Assay cluster_analysis Data Analysis Compound Test Ketone (e.g., this compound) Stock Prepare Stock Solution Compound->Stock Microbe Microbial Strain (Bacteria/Fungi) Inoculum Prepare Standardized Inoculum Microbe->Inoculum SerialDilution Serial Dilutions in Microplate Stock->SerialDilution Incubate Inoculate & Incubate (24-48h) SerialDilution->Incubate Inoculum->Incubate Read Read Results (Visual/Spectrophotometer) Incubate->Read DetermineMIC Determine MIC Read->DetermineMIC Compare Compare with Other Ketones DetermineMIC->Compare

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of a test ketone.

Signaling_Pathway cluster_membrane Microbial Cell Membrane LipidBilayer Lipid Bilayer Disruption Membrane Disruption LipidBilayer->Disruption destabilization MembraneProteins Membrane Proteins Ketone Aliphatic Ketone (e.g., this compound) Ketone->LipidBilayer intercalation Permeability Increased Permeability Disruption->Permeability Leakage Leakage of Intracellular Components Permeability->Leakage CellDeath Cell Death Leakage->CellDeath

Caption: Proposed mechanism of antimicrobial action for aliphatic ketones via membrane disruption.

Discussion of Bioactivity and Mechanism of Action

The antimicrobial activity of aliphatic ketones is thought to be primarily due to their interaction with and disruption of the microbial cell membrane. Their amphipathic nature, with a polar carbonyl head and a nonpolar hydrocarbon tail, allows them to intercalate into the lipid bilayer of the cell membrane. This insertion is proposed to disrupt the ordered structure of the membrane lipids, leading to increased membrane fluidity and permeability.

This loss of membrane integrity results in the leakage of essential intracellular components, such as ions, metabolites, and nucleic acids, ultimately leading to cell death. This mechanism is similar to that proposed for other membrane-active antimicrobial agents, including some antimicrobial peptides and fatty acids. The efficiency of this disruption is likely dependent on the chain length of the ketone; a longer chain may enhance lipid solubility and intercalation, but excessive length could hinder its passage to the membrane. The position of the carbonyl group also likely influences the molecule's polarity and spatial arrangement, thereby affecting its interaction with the membrane.

Studies on methylisobutyl ketone (MIBK) have suggested that in addition to membrane disruption, ketones may also induce an upregulation of efflux pump genes in bacteria like E. coli, which could be a resistance mechanism.[8] Furthermore, 2-undecanone produced by Pseudomonas aeruginosa has been shown to modulate the activity of host immune cells (neutrophils), suggesting that these molecules can also have effects on host-pathogen interactions.[3]

Conclusion

While this compound itself remains an understudied molecule in terms of its bioactivity, the available data for structurally similar aliphatic ketones suggest a potential for antimicrobial and antifungal properties. The likely mechanism of action is through the non-specific disruption of microbial cell membranes, a desirable trait that may slow the development of resistance. The provided data and protocols offer a foundation for researchers to systematically investigate the bioactivity of this compound and other aliphatic ketones, which could lead to the development of novel antimicrobial agents. Further research is warranted to establish a clear structure-activity relationship for this class of compounds against a broad panel of clinically relevant microorganisms.

References

A Comparative Guide to Kovats Retention Indices of C10 Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Kovats retention indices for various C10 ketone isomers. The data presented is essential for the identification and separation of these compounds in complex mixtures using gas chromatography (GC). Understanding the retention behavior of these isomers on different stationary phases is critical for developing robust analytical methods in fields ranging from flavor and fragrance analysis to metabolomics and pharmaceutical research.

Introduction to Kovats Retention Index

The Kovats retention index (RI) is a dimensionless unit that normalizes retention times in gas chromatography to a series of n-alkanes. This system allows for the comparison of retention data obtained from different instruments and under varying chromatographic conditions, making it an invaluable tool for compound identification. The retention index of a compound is dependent on its volatility and its interaction with the stationary phase of the GC column. For ketones, the position of the carbonyl group and the branching of the alkyl chain significantly influence these interactions and, consequently, their retention indices.

Comparative Data of Kovats Retention Indices for C10 Ketones

The following table summarizes the Kovats retention indices for several C10 ketone isomers on both non-polar and polar stationary phases. The data highlights the differences in retention behavior due to the structural variations among the isomers and the nature of the stationary phase.

Ketone IsomerIUPAC NameStationary Phase TypeStationary PhaseKovats Retention Index (I)
2-Decanone decan-2-oneNon-polarStandard non-polar1176, 1170.4, 1175, 1171.1, 1179, 1171, 1168, 1172, 1174, 1169.3, 1169.7[1]
3-Decanone decan-3-oneNon-polarStandard non-polar1176, 1168, 1165, 1177, 1168.3[2]
Semi-standard non-polarSemi-standard non-polar1195, 1184, 1187, 1188[2]
PolarStandard polar1455, 1491[2]
4-Decanone decan-4-oneNon-polarHP-11163[3]
5-Decanone (B1664179) decan-5-oneNon-polarStandard non-polar1155, 1162[4]
PolarStandard polar1373[4]

Experimental Protocol for the Determination of Kovats Retention Index

This section outlines a detailed methodology for the experimental determination of Kovats retention indices for C10 ketones.

1. Materials and Reagents:

  • Analytes: High-purity samples of the C10 ketone isomers of interest (e.g., 2-decanone, 3-decanone, this compound, 5-decanone).

  • n-Alkane Standards: A certified mixture of n-alkanes (e.g., C8-C20 or a range that brackets the elution of the C10 ketones) in a suitable solvent like hexane (B92381) or pentane.

  • Solvent: High-purity, GC-grade solvent (e.g., hexane, pentane, or dichloromethane) for sample and standard dilution.

2. Instrumentation:

  • A gas chromatograph (GC) equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • A capillary GC column with the desired stationary phase (e.g., a non-polar 100% dimethylpolysiloxane or a polar polyethylene (B3416737) glycol phase).

3. Sample and Standard Preparation:

  • Ketone Solution: Prepare a dilute solution of each C10 ketone isomer in the chosen solvent (e.g., 100 ppm).

  • n-Alkane Solution: Use a commercially available n-alkane standard mixture or prepare one by mixing individual n-alkanes in the chosen solvent.

  • Co-injection Mixture (Optional but Recommended): Prepare a mixture containing the C10 ketone(s) and the n-alkane standards in the same vial. This minimizes retention time shifts between runs.

4. Gas Chromatography (GC) Conditions:

The following are typical GC parameters that can be optimized for the specific instrument and column used:

  • Injection Volume: 1 µL

  • Injector Temperature: 250 °C

  • Split Ratio: 50:1 (can be adjusted based on sample concentration)

  • Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase at a rate of 5 °C/min to 250 °C.

    • Final hold: Hold at 250 °C for 5 minutes.

  • Detector Temperature (FID): 280 °C

5. Data Acquisition and Analysis:

  • Inject the n-alkane standard mixture to determine the retention times of the n-alkanes.

  • Inject the C10 ketone sample(s) under the same GC conditions.

  • Record the retention times for all peaks.

  • Calculate the Kovats retention index (I) for each ketone using the following formula for temperature-programmed GC:

    I = 100[n + (N - n) * (tR(x) - tR(n)) / (tR(N) - tR(n))]

    Where:

    • I is the Kovats retention index of the analyte.

    • n is the carbon number of the n-alkane eluting just before the analyte.

    • N is the carbon number of the n-alkane eluting just after the analyte.

    • tR(x) is the retention time of the analyte.

    • tR(n) is the retention time of the n-alkane with carbon number n.

    • tR(N) is the retention time of the n-alkane with carbon number N.

Logical Workflow for Kovats Retention Index Determination

The following diagram illustrates the key steps involved in the determination of the Kovats retention index.

Kovats_Index_Workflow cluster_prep Preparation cluster_gc GC Analysis cluster_data Data Processing cluster_result Result prep_ketone Prepare Ketone Solution gc_analysis Inject Samples and Run GC Analysis prep_ketone->gc_analysis prep_alkane Prepare n-Alkane Standard Solution prep_alkane->gc_analysis get_rt Obtain Retention Times gc_analysis->get_rt calc_ri Calculate Kovats Retention Index get_rt->calc_ri final_ri Kovats Retention Index Value calc_ri->final_ri

Caption: Workflow for determining the Kovats retention index.

Structural Comparison of C10 Ketone Isomers

The position of the carbonyl group along the ten-carbon chain is the primary structural difference among the decanone isomers. This seemingly small change leads to differences in polarity, volatility, and molecular shape, all of which affect the interaction with the GC stationary phase and result in distinct retention indices. For example, the more centrally located carbonyl group in 5-decanone results in a slightly less polar and more sterically hindered molecule compared to 2-decanone, which can lead to a lower retention index on polar columns.

This guide provides a foundational understanding and practical data for the analysis of C10 ketones using Kovats retention indices. For further identification, it is always recommended to confirm results using a secondary analytical technique, such as mass spectrometry.

References

A Comparative Guide to the Isomeric Purity of Commercial 4-Decanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the chemical purity of reagents is paramount. Isomeric impurities, even in small quantities, can lead to unforeseen side reactions, altered biological activity, and difficulties in replicating results. This guide provides an objective comparison of the isomeric purity of commercially available 4-decanone, supported by established analytical methodologies. As this compound is an achiral molecule, this assessment focuses on constitutional isomers, which are compounds with the same molecular formula (C₁₀H₂₀O) but different structural formulas.

Comparison of Commercial this compound Purity

The purity of this compound from major chemical suppliers is typically high, as determined by Gas Chromatography (GC). However, the stated purity levels can vary, and lot-to-lot variability may exist. Researchers should always consult the supplier's certificate of analysis for specific batch data.

SupplierProduct NumberStated Purity (%)Analytical Method
Sigma-Aldrich196207 (example)98%Gas Chromatography
TCI AmericaD1535>97.0%Gas Chromatography

Note: The purity values listed are based on publicly available data and may not reflect the exact purity of a specific batch. It is best practice to perform in-house quality control.

Experimental Protocols for Purity Assessment

The two primary methods for assessing the isomeric purity of a volatile ketone like this compound are Gas Chromatography (GC) for quantitative analysis and Nuclear Magnetic Resonance (NMR) spectroscopy for structural verification.

A. Gas Chromatography-Flame Ionization Detection (GC-FID)

This is the most common and effective method for quantifying the purity of volatile organic compounds and separating closely related isomers.

Objective: To separate and quantify this compound from its potential isomeric impurities (e.g., 2-decanone, 3-decanone, 5-decanone).

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the commercial this compound sample at a concentration of 1 mg/mL in a high-purity solvent such as hexane (B92381) or ethyl acetate.

    • Prepare a series of calibration standards of a certified this compound reference standard at concentrations ranging from 0.01 mg/mL to 2 mg/mL.

    • If available, prepare solutions of potential isomeric impurities (e.g., 2-decanone, 5-decanone) to determine their retention times.

  • Instrumentation & Conditions:

    • Gas Chromatograph: Agilent 8890 GC System or equivalent.

    • Injector: Split/Splitless, 250°C, Split ratio 50:1.

    • Column: A non-polar or medium-polarity capillary column is suitable, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: Increase to 220°C at a rate of 10°C/min.

      • Hold: Hold at 220°C for 5 minutes.

    • Detector: Flame Ionization Detector (FID) at 280°C.

    • Injection Volume: 1 µL.

  • Data Analysis:

    • The purity is calculated based on the area percent of the this compound peak relative to the total area of all peaks in the chromatogram.

    • Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

    • Identify impurity peaks by comparing their retention times to known standards if available.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the chemical structure of the main component and identifying the structure of any significant impurities.

Objective: To verify the structure of this compound and identify any structural isomers present.

Methodology:

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of the commercial this compound sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.

  • Instrumentation & Acquisition:

    • Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.

    • Experiments:

      • ¹H NMR: Acquire a standard proton spectrum. Key expected signals for this compound include triplets corresponding to the terminal methyl groups and alpha-methylene protons, and multiplets for the other methylene (B1212753) groups. The protons on the carbons alpha to the carbonyl (C3 and C5) will be the most downfield of the aliphatic signals, typically around 2.4 ppm.[1][2]

      • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. The most characteristic signal is the carbonyl carbon (C4), which appears significantly downfield around 211 ppm.[1] Other carbon signals will appear in the aliphatic region.

      • DEPT-135: This experiment can be run to differentiate between CH, CH₂, and CH₃ groups, helping to confirm the structure and identify isomers.

  • Data Analysis:

    • Compare the acquired ¹H and ¹³C NMR spectra with reference spectra for this compound.[3]

    • Look for small, unassigned peaks in both the proton and carbon spectra. The chemical shifts and splitting patterns of these peaks can be used to deduce the structure of isomeric impurities. For example, the presence of a methyl singlet in the ¹H NMR spectrum around 2.1 ppm would suggest a methyl ketone impurity like 2-decanone.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for a comprehensive assessment of the isomeric purity of a commercial this compound sample.

G cluster_start Sample Handling cluster_gc Quantitative Analysis cluster_nmr Structural Verification cluster_end Final Assessment A Receive Commercial This compound Sample B Prepare Samples (1 mg/mL in Hexane for GC, ~15mg in CDCl3 for NMR) A->B C GC-FID Analysis B->C F 1H & 13C NMR Spectroscopy B->F D Integrate Peak Areas C->D E Calculate Area % Purity D->E I Final Purity Report E->I Quantitative Data G Compare to Reference Spectra F->G H Identify Impurity Structures G->H H->I Structural Data

Caption: Workflow for isomeric purity assessment of this compound.

References

Efficacy of Aliphatic Ketones as Fumigants: A Comparative Analysis with a Focus on 2-Decanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The search for effective and environmentally benign fumigants has led to increased interest in naturally occurring compounds, such as aliphatic ketones. These compounds, found in various plants and insects, have demonstrated promising insecticidal and repellent properties. This guide provides a comparative analysis of the fumigant efficacy of aliphatic ketones, with a particular focus on 2-decanone (B165314) and its analogues, supported by experimental data and detailed methodologies. While a direct comparison with 4-decanone is not currently possible due to a lack of available research, this document synthesizes the existing data on other relevant ketones to inform future research and development.

Quantitative Efficacy Data

The fumigant activity of aliphatic ketones is influenced by factors such as their carbon chain length and the position of the carbonyl group. The following table summarizes the available quantitative data on the fumigant toxicity of various aliphatic ketones against different pest species.

CompoundTarget PestEfficacy Metric (LC50)ConcentrationExposure TimeSource
2-HeptanoneRed Imported Fire Ant (Solenopsis invicta)LC504.27 µg/cm³Not Specified[1][2]
2-OctanoneRed Imported Fire Ant (Solenopsis invicta)LC505.11 µg/cm³Not Specified[1][2]
2-NonanoneRed Imported Fire Ant (Solenopsis invicta)LC505.26 µg/cm³Not Specified[1][2]
2-UndecanoneRed Imported Fire Ant (Solenopsis invicta)LC508.21 µg/cm³Not Specified[1][2]
2-UndecanoneBlow Fly, House Fly, Flesh FlyNot Specified2.84 g/m³ (92-97% control)Not Specified[3]
2-DecanoneMaize Weevil (Sitophilus zeamais)Strong fumigant activityNot SpecifiedNot Specified[4]
2-NonanonePenicillium digitatumMIC135.41 µg/mLNot Specified[3]
2-UndecanonePenicillium digitatumMIC25.94 µg/mLNot Specified[3]
2-ButanoneCaenorhabditis elegansLow40 µg/cm³24 h[5][6]
2-PentanoneCaenorhabditis elegansLow40 µg/cm³24 h[5][6]
2-NonanoneCaenorhabditis elegansModerate40 µg/cm³24 h[5][6]
2-UndecanoneCaenorhabditis elegansModerate40 µg/cm³24 h[5][6]

Experimental Protocols

The evaluation of fumigant efficacy involves standardized laboratory bioassays. Below are detailed methodologies for key experiments cited in the literature.

Fumigant Toxicity Bioassay for Insects (e.g., Red Imported Fire Ant)

This method, adapted from studies on methyl ketones, is designed to determine the lethal concentration of a volatile compound in a sealed environment.[1][2][7]

1. Test Organisms: A predetermined number of insects (e.g., 20-30 worker ants) are collected and housed in a suitable container.

2. Fumigation Chamber: A sealed glass jar or other airtight container of a known volume serves as the fumigation chamber.

3. Compound Application: The test ketone is applied to a small piece of filter paper or a cotton ball, which is then placed inside the chamber, ensuring no direct contact with the insects.

4. Exposure: The insects are introduced into the chamber, which is then sealed. The compound is allowed to volatilize, creating a fumigant atmosphere.

5. Control Group: A control group is run in parallel under the same conditions but without the test compound.

6. Data Collection: Mortality is recorded at specific time intervals (e.g., 24, 48, 72 hours).

7. Data Analysis: The data is used to calculate the LC50 value, which is the concentration of the fumigant that is lethal to 50% of the test population. Probit analysis is a common statistical method for this calculation.

Fumigant Activity Assay against Nematodes (e.g., Caenorhabditis elegans)

This protocol is used to assess the nematicidal activity of volatile organic compounds.[5][6]

1. Culture Preparation: The nematode C. elegans is cultured on nematode growth medium (NGM) agar (B569324) plates seeded with E. coli OP50 as a food source.

2. Assay Plates: Multi-well plates are used for the assay. A small volume of NGM agar is added to each well.

3. Exposure Setup: A specific amount of the test ketone is applied to a filter paper disc, which is then placed on the lid of the multi-well plate, avoiding direct contact with the agar.

4. Introduction of Nematodes: A population of synchronized L1-stage nematodes is transferred to the surface of the agar in each well.

5. Sealing and Incubation: The plate is sealed with parafilm to create a fumigant environment and incubated at a controlled temperature (e.g., 20°C).

6. Mortality Assessment: After a defined exposure period (e.g., 24 hours), the number of dead and live nematodes is counted under a microscope. Nematodes that do not respond to a physical stimulus (e.g., touch with a platinum wire) are considered dead.

7. Data Analysis: The mortality rate is calculated and corrected for any mortality observed in the control group (exposed to a solvent-only treated filter paper).

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms by which aliphatic ketones exert their insecticidal effects are still under investigation. However, evidence suggests that they may act on the nervous system and detoxification pathways of insects. Some ketones have been shown to inhibit the activity of key enzymes like acetylcholinesterase (AChE), which is crucial for nerve impulse transmission.[8] Additionally, they may interfere with detoxification enzymes such as glutathione (B108866) S-transferases (GSTs) and catalases (CATs).[8]

The following diagram illustrates a generalized workflow for investigating the insecticidal mechanism of action of ketones.

Insecticidal_Mechanism_Workflow A Test Compound (e.g., 2-Decanone) B Target Insect A->B C Mortality Assessment (LC50 Determination) B->C D Enzyme Activity Assays B->D E Gene Expression Analysis (Transcriptomics) B->E F Nervous System (e.g., AChE Inhibition) D->F G Detoxification (e.g., GST, P450) D->G E->F E->G H Other Cellular Processes E->H

Caption: Workflow for Investigating the Insecticidal Mechanism of Ketones.

Logical Relationships in Efficacy

The insecticidal efficacy of aliphatic ketones is not solely dependent on their chemical structure but also on the target organism and the method of application. The following diagram illustrates the key relationships influencing the overall effectiveness of a ketone-based fumigant.

Efficacy_Relationships cluster_compound Compound Properties cluster_target Target Organism cluster_application Application Method A Chemical Structure (Chain Length, Carbonyl Position) B Volatility A->B C Lipophilicity A->C X Overall Fumigant Efficacy B->X influences C->X influences D Species F Physiology (Cuticle, Respiration) D->F E Life Stage (Egg, Larva, Adult) E->F F->X influences G Concentration G->X influences H Exposure Duration H->X influences I Environmental Conditions (Temperature, Humidity) I->X influences

Caption: Factors Influencing Fumigant Efficacy of Aliphatic Ketones.

References

A Comparative Guide to Inter-Laboratory Analysis of 4-Decanone

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 19, 2025

This guide provides a framework for conducting and evaluating an inter-laboratory comparison for the analysis of 4-decanone, a volatile organic compound (VOC) of interest in various industrial and research settings. Due to the absence of publicly available, large-scale inter-laboratory proficiency tests specifically for this compound, this document outlines standardized methodologies and presents a hypothetical comparative study to serve as a benchmark for laboratories seeking to validate their analytical performance. The protocols and performance expectations are based on established methods for ketones and other volatile organic compounds.[1][2][3]

Introduction to Inter-Laboratory Comparison

Inter-laboratory comparisons, or proficiency tests, are crucial for assessing the competence of laboratories in performing specific analyses.[4] They provide an objective means of comparing a laboratory's results against a reference value and against the performance of other laboratories.[4][5] The primary statistical tool used in these comparisons is the Z-score, which quantifies how far a laboratory's result is from the consensus mean.[6][7] A Z-score between -2.0 and +2.0 is generally considered satisfactory performance.[6]

This guide focuses on two prevalent analytical techniques for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) following derivatization.

Hypothetical Inter-Laboratory Study Design

To illustrate the comparison process, we present a hypothetical study involving five laboratories (Lab A to Lab E). A reference material containing a known concentration of this compound (5.0 µg/mL) in a methanol (B129727) matrix was distributed to each participant. Laboratories were instructed to perform the analysis in triplicate using their chosen method (GC-MS or HPLC-UV) and report the mean quantified concentration, standard deviation, Limit of Detection (LOD), and Limit of Quantification (LOQ).

The following table summarizes the hypothetical results from the participating laboratories. The assigned value (consensus mean) was determined to be 4.95 µg/mL with a standard deviation for proficiency assessment of 0.25 µg/mL, established from the robust mean of the submitted data.

LaboratoryMethodReported Mean Conc. (µg/mL)Recovery (%)Precision (%RSD)LOD (µg/mL)LOQ (µg/mL)Z-ScorePerformance
Lab A GC-MS4.9899.62.50.050.150.12Satisfactory
Lab B HPLC-UV5.25105.03.10.100.301.20Satisfactory
Lab C GC-MS4.6593.04.50.080.25-1.20Satisfactory
Lab D HPLC-UV5.55111.05.20.150.452.40Questionable
Lab E GC-MS4.2084.06.80.100.30-3.00Unsatisfactory
  • Recovery (%) was calculated as (Reported Mean Conc. / 5.0 µg/mL) * 100.

  • Z-Score was calculated using the formula: Z = (x - X) / σ, where x is the laboratory's reported mean, X is the assigned value (4.95 µg/mL), and σ is the standard deviation for proficiency assessment (0.25 µg/mL).

Experimental Protocols

Detailed methodologies for the two analytical techniques are provided below. These protocols are synthesized from standard methods for the analysis of ketones and other VOCs.[8][9][10]

GC-MS is a robust and widely used technique for the analysis of volatile compounds like this compound.[11]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).

  • Sample Preparation: Samples are typically diluted in a suitable solvent like hexane (B92381) or methanol to fall within the calibration range. An internal standard (e.g., 2-nonanone) is added to each sample and standard.

  • GC Conditions:

    • Column: A mid-polar column, such as a 6% cyanopropylphenyl-94% dimethylpolysiloxane phase (e.g., DB-624), with dimensions of 60 m x 0.32 mm ID x 1.8 µm film thickness is recommended.[10]

    • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.[10]

    • Injector: Splitless mode at 250 °C.

    • Oven Program: Initial temperature of 60 °C held for 2 minutes, ramped to 240 °C at a rate of 10 °C/min, and held for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification or full scan for identification. For this compound (C10H20O, MW: 156.27), characteristic ions such as m/z 57, 71, 86, and 113 can be monitored.[12]

  • Quantification: A multi-point calibration curve is generated by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the standards.

Since this compound lacks a strong chromophore, derivatization is necessary for sensitive UV detection.[13] The most common approach involves reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a stable hydrazone derivative that absorbs strongly in the UV region.[14]

  • Instrumentation: An HPLC system with a UV detector.

  • Derivatization Procedure:

    • Mix 1 mL of the sample or standard with 1 mL of a DNPH solution (e.g., 0.5 mg/mL in acidified acetonitrile).[9]

    • Allow the reaction to proceed at room temperature for at least one hour.[9]

    • The resulting solution is then ready for injection.

  • HPLC Conditions:

    • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water. For example, starting with 55% acetonitrile and increasing to 80% over 15 minutes.[14]

    • Flow Rate: 1.0 mL/min.[14]

    • Column Temperature: 30 °C.[14]

    • Detection Wavelength: 360 nm for the HCHO-DNPH derivative, which is a suitable starting point for other ketone-DNPH derivatives.[14]

  • Quantification: A multi-point calibration curve is generated by plotting the peak area of the this compound-DNPH derivative against the concentration of the derivatized standards.

Mandatory Visualizations

The following diagrams illustrate the analytical workflow and the structure of the inter-laboratory comparison study.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Receipt Dilution Dilution & Internal Standard Spiking Sample->Dilution Vialing Transfer to GC Vial Dilution->Vialing Injection Autosampler Injection Vialing->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometry Detection (SIM/Scan) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Report Final Report Quantification->Report

Caption: Workflow for the GC-MS analysis of this compound.

Interlab_Comparison cluster_labs Participating Laboratories Coordinator Study Coordinator RefMat Prepare & Characterize Reference Material Coordinator->RefMat Distribute Distribute Samples to Laboratories RefMat->Distribute LabA Lab A Analysis Distribute->LabA LabB Lab B Analysis Distribute->LabB LabC Lab C Analysis Distribute->LabC LabD Lab D Analysis Distribute->LabD LabE Lab E Analysis Distribute->LabE Collect Collect Results LabA->Collect LabB->Collect LabC->Collect LabD->Collect LabE->Collect Stats Statistical Analysis (Consensus Mean, Z-Scores) Collect->Stats Report Issue Final Report & Performance Evaluation Stats->Report Report->Coordinator

Caption: Logical flow of an inter-laboratory comparison study.

Conclusion

This guide provides a comprehensive framework for an inter-laboratory comparison of this compound analysis. The detailed GC-MS and HPLC-UV protocols offer standardized starting points for method implementation and validation. The hypothetical data and subsequent statistical analysis demonstrate how laboratory performance can be objectively evaluated. Laboratories can use this guide to develop internal quality control procedures, prepare for proficiency testing, and ensure the accuracy and reliability of their this compound measurements. Continuous participation in such studies is a cornerstone of a robust quality management system.[5][6]

References

Confirming the Structure of Synthetic 4-Decanone: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic data to confirm the molecular structure of synthetic 4-decanone. By leveraging Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), researchers can unequivocally differentiate this compound from its structural isomers and verify the success of their synthesis. All data is presented in clear, comparative tables, and detailed experimental protocols are provided.

Spectroscopic Analysis of this compound

The structure of this compound (C₁₀H₂₀O) can be confirmed by analyzing its key spectroscopic features. The presence of a carbonyl group and the specific arrangement of the propyl and hexyl alkyl chains give rise to a unique spectral fingerprint.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups. In this compound, the most prominent feature is the strong absorption band corresponding to the carbonyl (C=O) stretch.

Expected IR Absorption Bands for this compound:

Wavenumber (cm⁻¹)IntensityAssignment
~2960-2850StrongC-H (alkane) stretching
~1715StrongC=O (ketone) stretching
~1465MediumC-H (alkane) bending

The key diagnostic peak for ketones is the strong C=O stretching vibration, which typically appears around 1715 cm⁻¹.[1][2] This distinguishes it from other carbonyl-containing compounds like esters or carboxylic acids, which would show absorptions at different frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound will show distinct signals for the protons on the carbon atoms adjacent to the carbonyl group (α-protons) and the various methylene (B1212753) and methyl groups of the alkyl chains.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon is particularly deshielded and appears at a characteristic downfield chemical shift. For ketones, this peak is typically observed in the range of 205-220 ppm.[3][4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular ion peak (M⁺) for this compound will be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (156.27 g/mol ).[5]

The fragmentation of ketones in a mass spectrometer is predictable and can provide structural confirmation. Common fragmentation pathways for ketones include α-cleavage and McLafferty rearrangement.[6][7][8] For this compound, α-cleavage on either side of the carbonyl group would result in characteristic fragment ions.

Comparison with Isomeric Ketones

To definitively identify this compound, it is crucial to compare its spectroscopic data with that of its isomers, such as 2-decanone, 3-decanone, and 5-decanone. While all these isomers share the same molecular formula (C₁₀H₂₀O) and thus the same molecular weight, the position of the carbonyl group leads to distinct differences in their spectra.

Comparative Spectroscopic Data of Decanone Isomers
Spectroscopic TechniqueThis compound2-Decanone3-Decanone5-Decanone
IR (C=O Stretch) ~1715 cm⁻¹~1715 cm⁻¹~1715 cm⁻¹~1715 cm⁻¹
¹H NMR (α-protons) Triplets around 2.4 ppmSinglet (~2.1 ppm) and a triplet (~2.4 ppm)Quartet and a triplet around 2.4 ppmTwo triplets around 2.4 ppm
¹³C NMR (C=O) ~211 ppm~209 ppm[9]~211 ppm~211 ppm
MS (Major Fragments) m/z 71, 113 (α-cleavage)m/z 43, 113 (α-cleavage)[9]m/z 57, 127 (α-cleavage)[10]m/z 85, 99 (α-cleavage)

As the table illustrates, while the IR C=O stretch is similar for all isomers, the ¹H NMR and mass spectrometry fragmentation patterns are highly diagnostic for determining the position of the carbonyl group.

Experimental Protocols

Accurate data acquisition is paramount for reliable structural confirmation. The following are generalized protocols for the spectroscopic analysis of liquid samples like this compound.

Infrared (IR) Spectroscopy Protocol (Neat Liquid)
  • Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.

  • Place a single drop of the liquid sample onto the surface of one salt plate.

  • Carefully place the second salt plate on top of the first, creating a thin liquid film between the plates.

  • Mount the "sandwich" plates in the sample holder of the IR spectrometer.

  • Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Clean the salt plates thoroughly with an appropriate solvent (e.g., acetone (B3395972) or isopropanol) and return them to a desiccator.[11][12][13]

¹H and ¹³C NMR Spectroscopy Protocol
  • Dissolve a small amount of the sample (typically 5-25 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

  • Place the NMR tube in the spectrometer's probe.

  • Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum.

  • Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

Mass Spectrometry Protocol (Electron Ionization)
  • Introduce a small amount of the volatile liquid sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for pure samples.

  • The sample is vaporized and then ionized, typically using a high-energy electron beam (Electron Ionization - EI).

  • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • A detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Logic

The following diagrams illustrate the logical workflow for confirming the structure of this compound using the discussed spectroscopic methods.

G cluster_synthesis Synthetic Product cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation cluster_confirmation Structural Confirmation Synthetic_Product Synthetic this compound IR IR Spectroscopy Synthetic_Product->IR NMR NMR (1H & 13C) Synthetic_Product->NMR MS Mass Spectrometry Synthetic_Product->MS IR_Data C=O stretch at ~1715 cm-1 IR->IR_Data NMR_Data Characteristic 1H and 13C shifts NMR->NMR_Data MS_Data Molecular Ion Peak (m/z 156) & Fragmentation MS->MS_Data Structure_Confirmed Structure Confirmed as this compound IR_Data->Structure_Confirmed NMR_Data->Structure_Confirmed MS_Data->Structure_Confirmed

Caption: Workflow for Spectroscopic Confirmation of this compound.

G cluster_isomers Decanone Isomers (C10H20O) cluster_techniques Differentiating Spectroscopic Techniques cluster_features Key Differentiating Features cluster_identification Unambiguous Identification Isomers This compound vs. 2-Decanone vs. 3-Decanone vs. 5-Decanone H_NMR 1H NMR Isomers->H_NMR MS_Frag MS Fragmentation Isomers->MS_Frag NMR_Splitting Unique splitting patterns of α-protons H_NMR->NMR_Splitting MS_Fragments Distinct m/z values of α-cleavage fragments MS_Frag->MS_Fragments Identification Positive Identification of Specific Isomer NMR_Splitting->Identification MS_Fragments->Identification

Caption: Differentiating Decanone Isomers with Spectroscopy.

References

Quantitative comparison of 4-decanone in different plant extracts

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Quantitative Analysis of 4-Decanone in Various Plant Extracts

For researchers and professionals in the fields of pharmacology and drug development, the precise quantification of bioactive compounds in plant extracts is a critical step in the discovery of novel therapeutic agents. This guide provides a comparative analysis of this compound content in hypothetical extracts from several plant species, supported by detailed experimental protocols and data visualizations. This compound, a ketone with potential antimicrobial and antifungal properties, is a subject of growing interest for its therapeutic applications.[1]

Quantitative Comparison of this compound

The following table summarizes the hypothetical quantitative data of this compound concentrations found in the methanolic extracts of four different plant species. The data is presented as the mean concentration in micrograms per gram of dried plant material (µg/g DW) ± standard deviation from three independent experiments.

Plant SpeciesFamilyPart UsedThis compound Concentration (µg/g DW)
Plectranthus amboinicusLamiaceaeLeaves15.8 ± 1.2
Zingiber officinaleZingiberaceaeRhizome9.5 ± 0.8
Origanum vulgareLamiaceaeLeaves22.3 ± 2.1
Cymbopogon citratusPoaceaeLeaves12.1 ± 1.5

Experimental Protocols

A standardized and validated method is essential for the accurate quantification of this compound in complex plant matrices. The following protocols for sample preparation and analysis were hypothetically employed to generate the data in the table above.

Plant Material and Extraction
  • Plant Material: Freshly collected plant materials (leaves or rhizomes) were washed, shade-dried, and then ground into a fine powder.

  • Extraction: A 10-gram sample of the dried powder from each plant was subjected to Soxhlet extraction for 6 hours using 200 mL of methanol (B129727) as the solvent. The resulting extract was then filtered and concentrated under reduced pressure using a rotary evaporator.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The quantitative analysis of this compound was performed using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

  • Instrumentation: The analysis was carried out on a GC system coupled with a Mass Spectrometer.

  • Column: A TG-5MS column (30m x 0.25mm, 0.25µm) with 5% diphenyl and 95% dimethyl polysiloxane was used.

  • Carrier Gas: Helium was used as the carrier gas at a constant flow rate of 1 mL/min.

  • Injector and Oven Program: The injector temperature was set to 250°C. The oven temperature program was initiated at 60°C, held for 2 minutes, then ramped up to 280°C at a rate of 10°C/min, and held for 5 minutes.

  • Mass Spectrometry: The ion source temperature was maintained at 230°C. The mass spectra were recorded in the range of 50-700 m/z with an ionization voltage of 70 eV.

  • Quantification: The identification of this compound was confirmed by comparing its mass spectrum with the NIST library. Quantification was performed using an external standard method with a calibration curve generated from pure this compound standards of known concentrations.

Visualizations

The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway that could be influenced by this compound.

experimental_workflow plant_material Plant Material (Leaves/Rhizome) extraction Soxhlet Extraction (Methanol) plant_material->extraction Drying & Grinding filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration gcms_analysis GC-MS Analysis concentration->gcms_analysis Sample Injection data_analysis Data Analysis & Quantification gcms_analysis->data_analysis Mass Spectra

Experimental workflow for this compound quantification.

signaling_pathway decanone This compound receptor Cell Surface Receptor decanone->receptor g_protein G-Protein Activation receptor->g_protein adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase camp cAMP Production adenylyl_cyclase->camp pka Protein Kinase A (PKA) Activation camp->pka transcription_factor Transcription Factor Phosphorylation pka->transcription_factor gene_expression Altered Gene Expression (e.g., Antimicrobial Peptides) transcription_factor->gene_expression

Hypothetical signaling pathway influenced by this compound.

Discussion

The hypothetical results indicate that Origanum vulgare possesses the highest concentration of this compound among the tested plants. The variation in the concentration of this compound across different plant species can be attributed to genetic and environmental factors. The described GC-MS method provides a reliable and sensitive approach for the quantification of this compound. Further research into the biological activities of this compound and the extracts containing it is warranted to explore their full therapeutic potential. The illustrated signaling pathway provides a potential mechanism of action that can be the subject of future investigation.

References

Safety Operating Guide

Proper Disposal of 4-Decanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. This document provides essential, immediate safety and logistical information for the proper disposal of 4-decanone, ensuring the protection of personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures for this compound, it is imperative to consult the Safety Data Sheet (SDS) and adhere to all institutional and local regulations. The following are general safety precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Ignition Sources: this compound is a combustible liquid. Keep it away from open flames, hot surfaces, and other potential ignition sources.

  • Spill Management: Have a spill kit readily available. In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand), collect it in a sealed container, and treat it as hazardous waste. For large spills, evacuate the area and follow your institution's emergency procedures.

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound, which is essential for its safe handling and disposal.

PropertyValue
Chemical Formula C₁₀H₂₀O
CAS Number 624-16-8
Molar Mass 156.27 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 205-207 °C (401-405 °F)
Flash Point 71 °C (160 °F) - Combustible Liquid
Solubility in Water 131 mg/L at 25 °C (estimated) - Insoluble
Hazards May cause irritation and CNS depression.

Step-by-Step Disposal Protocol

This compound must be disposed of as hazardous waste. Do not pour it down the drain or dispose of it in regular trash.

  • Waste Collection:

    • Collect waste this compound in a designated, properly labeled, and leak-proof container.

    • The container must be compatible with ketones; high-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable.

    • Do not mix this compound waste with other incompatible chemical waste streams. Specifically, avoid mixing with strong oxidizing agents, acids, or bases.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution and local regulations.

  • Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area.

    • This area should be well-ventilated, secure, and away from heat and ignition sources.

    • Follow all institutional and regulatory limits for the volume of waste and the duration of storage.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide them with accurate information about the waste, including its composition and volume.

  • Empty Container Disposal:

    • Empty containers that held this compound must also be treated as hazardous waste unless they are triple-rinsed with a suitable solvent (e.g., acetone).

    • The rinsate from the cleaning process must be collected and disposed of as hazardous waste.

    • Once properly decontaminated, the container can be disposed of according to your institution's guidelines for non-hazardous waste.

Experimental Protocols

While specific experimental protocols for the disposal of this compound are not typically published, the procedure follows standard practices for the disposal of flammable and potentially toxic organic solvents. The key principle is to prevent the release of the substance into the environment and to ensure its safe handling and transport to a licensed treatment, storage, and disposal facility (TSDF). The disposal methods at a TSDF may include incineration or other approved chemical treatment processes.

Regulatory Information

Waste this compound is likely to be classified under the U.S. Environmental Protection Agency (EPA) regulations as a hazardous waste. As a non-halogenated solvent, it may fall under the F003 or F005 waste codes if it is a spent solvent.[1] Always consult your local and national regulations for accurate classification.

Disclaimer: This information is intended as a general guide for the proper disposal of this compound. It is not a substitute for a thorough understanding of and compliance with all applicable federal, state, and local regulations, as well as your institution's specific safety and disposal protocols. Always consult the Safety Data Sheet (SDS) for this compound and your EHS department for specific guidance.

G cluster_0 Step 1: Waste Collection cluster_1 Step 2: Labeling cluster_2 Step 3: Storage cluster_3 Step 4: Disposal Arrangement cluster_4 Step 5: Final Disposal collect_waste Collect this compound waste in a compatible, labeled container segregate_waste Do not mix with incompatible chemicals (e.g., strong oxidizers, acids, bases) collect_waste->segregate_waste Segregation label_container Label container with 'Hazardous Waste' and 'this compound' collect_waste->label_container store_waste Store sealed container in a designated hazardous waste accumulation area label_container->store_waste storage_conditions Ensure area is well-ventilated, secure, and away from ignition sources store_waste->storage_conditions Conditions contact_ehs Contact Environmental Health & Safety (EHS) or a licensed waste disposal contractor store_waste->contact_ehs provide_info Provide accurate waste information contact_ehs->provide_info Communication waste_pickup Arrange for waste pickup contact_ehs->waste_pickup final_disposal Disposal via incineration or other approved chemical treatment waste_pickup->final_disposal Process

Caption: Logical workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling 4-Decanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-Decanone in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe and compliant laboratory practices.

I. Personal Protective Equipment (PPE)

When handling this compound, adherence to proper PPE is mandatory to minimize exposure risks. The following equipment should be utilized:

  • Eye and Face Protection: Chemical safety goggles that provide a tight seal are required. A face shield should be worn in addition to goggles when there is a risk of splashing.[1]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves such as nitrile or butyl rubber are required. Always inspect gloves for integrity before use and replace them immediately if contaminated.[1]

    • Clothing: A laboratory coat or other protective clothing is necessary to prevent skin contact.[1] For tasks with a higher risk of splashes or spills, consider hooded coveralls.

  • Respiratory Protection: Under normal laboratory conditions with adequate ventilation, such as within a chemical fume hood, respiratory protection is not typically required.[1] If ventilation is insufficient or if aerosols are generated, a NIOSH/MSHA-approved respirator should be used.[1]

  • Footwear: Safety footwear that covers the entire foot is required in areas where chemicals are handled and stored.

II. Quantitative Safety Data

The following table summarizes key quantitative data for this compound, essential for its safe handling and storage.

PropertyValueSource
CAS Number 624-16-8[2][3]
Molecular Formula C10H20O[3]
Boiling Point 205-209 °C (401-408 °F)[4]
Flash Point 71.1 °C (160 °F) (Closed Cup)[4]
Density 0.83 g/cm³ at 25 °C (77 °F)
Water Solubility 131 mg/L at 25 °C (estimated)[4]

III. Operational Plan for Handling this compound

Strict adherence to the following procedures is essential for the safe handling of this compound.

A. Preparation:

  • Work Area: Ensure the designated work area, preferably a chemical fume hood, is clean and uncluttered.[1]

  • Safety Equipment: Confirm the location and functionality of the nearest eyewash station and safety shower before commencing work.[1]

  • PPE: Don all required personal protective equipment as outlined in Section I.

B. Handling and Experimental Protocol:

  • Ventilation: All handling of this compound must be conducted in a well-ventilated area, with a chemical fume hood being the preferred location.[1]

  • Dispensing: Transfer and dispense the liquid with care to prevent splashing. Utilize appropriate tools such as pipettes or graduated cylinders.[1]

  • Heating: If heating is necessary, use a water bath or heating mantle. Avoid open flames as this compound is a combustible liquid.[1][5]

  • Hygiene: Wash hands thoroughly with soap and water after handling the chemical.[1]

C. Storage:

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[6]

  • Ignition Sources: Store away from heat, sparks, open flames, and other ignition sources.[7]

  • Incompatibles: Store away from strong oxidizing agents.

IV. Emergency Procedures

A. Spills:

  • Minor Spills: For small spills, absorb the material with an inert absorbent such as sand or vermiculite. Collect the absorbed material and place it in a suitable, sealed container for disposal.

  • Major Spills: In the event of a larger spill, evacuate the area and prevent the substance from entering drains or waterways.[8] Remove all sources of ignition.[7]

B. Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[6]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing. If symptoms occur, seek medical attention.[6]

  • Inhalation: Move to fresh air. If symptoms occur, seek medical attention.[6]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms occur.[6]

V. Disposal Plan

This compound and any contaminated materials must be treated as hazardous waste and disposed of accordingly.

  • Waste Collection:

    • Collect waste this compound in a compatible, well-labeled, and tightly sealed container to prevent leaks.[8]

    • Do not mix with other waste materials to avoid unknown chemical reactions.[8]

    • Contaminated materials such as gloves, paper towels, and disposable lab coats should be collected in a sealed bag and disposed of as hazardous waste.[1]

  • Final Disposal:

    • Dispose of the contained waste through a licensed and approved hazardous waste disposal company.[8]

    • Never pour this compound down the drain or release it into the environment.[8][9]

    • Empty containers should be triple rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The clean container can then be disposed of according to local regulations.[10]

VI. Workflow Diagram

The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting, from preparation to disposal.

prep Preparation ppe Don PPE prep->ppe Verify safety equipment handling Handling in Fume Hood ppe->handling Begin experiment storage Secure Storage handling->storage Store excess waste_collection Waste Collection handling->waste_collection Collect waste spill Spill Occurs handling->spill exposure Exposure Occurs handling->exposure storage->handling Retrieve for use disposal Hazardous Waste Disposal waste_collection->disposal Follow regulations emergency_proc Emergency Procedures spill->emergency_proc Contain & Clean exposure->emergency_proc First Aid & Medical

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.